molecular formula C7H7Na3O7 B2402484 2-Methylcitric acid trisodium CAS No. 117041-96-0

2-Methylcitric acid trisodium

Numéro de catalogue: B2402484
Numéro CAS: 117041-96-0
Poids moléculaire: 272.10 g/mol
Clé InChI: HPLKAWNRQOHUKD-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trisodium (2RS,3RS)-2-methylcitrate (CAS 117041-96-0) is a key biochemical reagent for investigating microbial metabolism and human metabolic diseases. This compound is a crucial intermediate in the 2-methylcitric acid cycle, which is the primary pathway utilized by numerous bacteria, including Salmonella enterica and Mycobacterium species, for the catabolism and detoxification of propionate . In this cycle, 2-methylcitrate is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by 2-methylcitrate synthase . The efficient functioning of this pathway is critical for cellular health, as it prevents the toxic accumulation of propionyl-CoA and converts it into useful metabolites like pyruvate and succinate . In a clinical context, 2-methylcitrate serves as an important diagnostic marker. Elevated levels of 2-methylcitric acid in human bodily fluids are a hallmark of inherited metabolic disorders such as propionic acidemia (PA) and methylmalonic aciduria (MMA) . Consequently, this compound is an essential standard for the study and diagnosis of these conditions. Furthermore, recent scientific investigations have highlighted the significant role of related microbial metabolites, such as 2-methylisocitrate, in cancer biology, where they exhibit anti-proliferative properties and can modulate chemotherapy efficacy, underscoring the broad relevance of this metabolic pathway . Researchers can employ Trisodium (2RS,3RS)-2-methylcitrate to study enzyme inhibition, as it has been shown to potently inhibit phosphofructokinase, a key enzyme in glycolysis . It is also used in metabolic pathway analysis and interaction studies. The product is provided as a mixture of diastereomers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

trisodium;2-hydroxybutane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKAWNRQOHUKD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036537
Record name Trisodium 2-metylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117041-96-0
Record name Trisodium 2-metylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylcitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 2-methylcitric acid trisodium (B8492382) salt, a key metabolite in the methylcitrate cycle and a biomarker for certain metabolic disorders. The following sections detail a plausible synthetic route, purification protocols, and expected quantitative outcomes, compiled from established chemical principles and analogous procedures.

Synthesis of 2-Methylcitric Acid Triethyl Ester via Reformatsky Reaction

A viable approach for the synthesis of the 2-methylcitric acid carbon skeleton is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a ketone or aldehyde, mediated by zinc metal. In this proposed synthesis, diethyl 2-methylsuccinate acts as the ketone analog (specifically, an ester that can be enolized) and ethyl bromoacetate (B1195939) serves as the α-halo ester.

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M hydrochloric acid for 5 minutes, followed by washing with deionized water, ethanol (B145695), and diethyl ether, and drying under a high vacuum.

  • Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to the activated zinc.

  • Initiation of Reaction: A small amount of a solution of diethyl 2-methylsuccinate (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The reaction mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

  • Addition of Reactants: The remaining solution of diethyl 2-methylsuccinate and ethyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M sulfuric acid to quench the reaction and dissolve any unreacted zinc. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 2-methylcitric acid triethyl ester.

Hydrolysis of 2-Methylcitric Acid Triethyl Ester

The triethyl ester is hydrolyzed to the corresponding tricarboxylic acid using basic conditions, a process also known as saponification.

  • Saponification: The crude 2-methylcitric acid triethyl ester is dissolved in ethanol. An aqueous solution of sodium hydroxide (B78521) (3.5 equivalents) is added, and the mixture is heated to reflux for 4-6 hours.[1][2] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Trisodium Salt: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting solid is the crude 2-Methylcitric acid trisodium salt.

Purification of this compound Salt

Purification of the crude trisodium salt can be achieved through a combination of crystallization and ion-exchange chromatography to obtain a high-purity product.

Crystallization is a robust method for purifying solid compounds. For highly polar, water-soluble salts like this compound salt, a mixed-solvent system or evaporation crystallization is often effective.

  • Dissolution: The crude trisodium salt is dissolved in a minimum amount of hot deionized water.

  • Precipitation: A water-miscible organic solvent in which the salt is poorly soluble, such as ethanol or isopropanol, is slowly added to the hot aqueous solution until a slight turbidity persists.

  • Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove residual solvents and water.[3]

For removal of ionic impurities and to ensure high purity, anion-exchange chromatography can be employed.[4]

  • Resin Preparation: A strong anion exchange resin (e.g., a quaternary ammonium-based resin) is packed into a chromatography column and equilibrated with deionized water until the pH of the eluent is neutral.

  • Sample Loading: An aqueous solution of the recrystallized this compound salt is loaded onto the column.

  • Washing: The column is washed with several column volumes of deionized water to remove any non-ionic or weakly bound impurities.

  • Elution: The 2-methylcitrate is eluted from the column using a linear gradient of a salt solution, such as sodium chloride (0 to 1 M).

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product, for instance by conductivity measurements or a specific assay.

  • Desalting and Isolation: The fractions containing the pure 2-methylcitrate are pooled. The eluting salt (e.g., NaCl) can be removed by a subsequent desalting step (e.g., size-exclusion chromatography or diafiltration). Finally, the water is removed by lyophilization or evaporation to yield the highly purified this compound salt.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound salt based on the described protocols. These values are estimates based on typical yields for analogous reactions and purification methods.

ParameterSynthesis of Triethyl EsterHydrolysisCrystallizationIon-Exchange Chromatography
Starting Material Diethyl 2-methylsuccinate2-Methylcitric acid triethyl esterCrude this compound saltRecrystallized this compound salt
Key Reagents Ethyl bromoacetate, ZincSodium hydroxideWater, Ethanol/IsopropanolAnion exchange resin, NaCl
Estimated Yield 60-70%>95%80-90%>90%
Estimated Purity -->95%>99%

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Diethyl 2-methylsuccinate + Ethyl bromoacetate reformatsky Reformatsky Reaction (Zinc, THF) start->reformatsky ester Crude 2-Methylcitric acid triethyl ester reformatsky->ester hydrolysis Saponification (NaOH, Ethanol/Water) ester->hydrolysis crude_salt Crude 2-Methylcitric acid trisodium salt hydrolysis->crude_salt crystallization Crystallization (Water/Ethanol) crude_salt->crystallization recrystallized_salt Recrystallized Salt crystallization->recrystallized_salt ion_exchange Anion-Exchange Chromatography recrystallized_salt->ion_exchange desalting Desalting/ Lyophilization ion_exchange->desalting final_product Pure 2-Methylcitric acid trisodium salt desalting->final_product Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate lyase Succinate Succinate Methylisocitrate->Succinate Methylisocitrate lyase TCA TCA Cycle Succinate->TCA

References

stereoisomers of 2-Methylcitric acid and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of 2-Methylcitric Acid and Their Biological Activity

Abstract

2-Methylcitric acid (2-MCA) is a key metabolite in the propionate (B1217596) catabolism pathway, known as the methylcitric acid cycle. As a molecule with two chiral centers, it exists as four distinct stereoisomers, each possessing unique biological activities and significance. The accumulation of 2-MCA is a critical diagnostic marker for several inherited metabolic disorders, including propionic acidemia and methylmalonic aciduria. This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcitric acid, detailing their enzymatic synthesis, biological roles, and inhibitory effects on key metabolic enzymes. We present quantitative data on enzyme kinetics, detailed experimental protocols for stereoisomer separation and quantification, and visual diagrams of the relevant metabolic pathways and analytical workflows to serve as a resource for researchers, scientists, and professionals in drug development.

The Stereoisomers of 2-Methylcitric Acid

2-Methylcitric acid (C₇H₁₀O₇) possesses two stereocenters, at carbons 2 and 3, giving rise to four stereoisomers:

  • (2S,3S)-2-methylcitric acid

  • (2R,3S)-2-methylcitric acid

  • (2S,3R)-2-methylcitric acid

  • (2R,3R)-2-methylcitric acid

The specific spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups dictates their interaction with enzymes and their ultimate metabolic fate.

Biological Activity and Metabolic Significance

The biological relevance of 2-MCA stereoisomers is primarily centered around the methylcitric acid cycle , a metabolic pathway for the oxidation of propionyl-CoA, which is toxic in high concentrations.

  • 2-Methylcitrate Synthase (MCS): This enzyme, encoded by the prpC gene in E. coli, catalyzes the condensation of propionyl-CoA and oxaloacetate.[1][2] It exhibits high stereospecificity, primarily producing the (2R,3S)-2-methylcitric acid isomer.[3][4] This reaction is the entry point into the methylcitric acid cycle. In contrast, the animal enzyme citrate (B86180) (si)-synthase can produce (2S,3S), (2S,3R), and a small amount of the (2R,3S) isomers from the same substrates, albeit with a much lower reaction velocity than with its primary substrate, acetyl-CoA.[3][5]

  • Aconitase: This enzyme of the TCA cycle catalyzes the stereo-specific isomerization of citrate to isocitrate.[6] Aconitase also acts on 2-methylcitrate isomers. It is involved in the conversion of 2-methylcitrate to 2-methylisocitrate.[7]

  • Inhibitory Effects: Accumulation of 2-methylcitrate, as seen in propionic acidemia, can have significant inhibitory effects on several key metabolic enzymes. While many studies do not differentiate between the stereoisomers, the mixture has been shown to inhibit citrate synthase, aconitase, and both NAD⁺- and NADP⁺-linked isocitrate dehydrogenases.[8] The (2R,3R)-isomer, in particular, has been suggested as a potential inhibitor of aconitase.[3] Furthermore, 2-MCA can inhibit glutamate (B1630785) dehydrogenase and induce mitochondrial permeability transition, potentially contributing to the neurological damage seen in associated metabolic diseases.[9][10]

  • Clinical Relevance: Elevated levels of 2-methylcitric acid in blood and urine are a key biomarker for inherited metabolic disorders such as propionic acidemia, methylmalonic aciduria, and vitamin B12 deficiency.[11][12] Quantification of 2-MCA is a crucial second-tier test in newborn screening to improve specificity and reduce false-positive rates.[13][14][15]

Quantitative Data on Biological Activity

The following table summarizes the known quantitative data on the interaction of 2-methylcitric acid with various metabolic enzymes. Note that many studies use a mixture of isomers.

Stereoisomer(s)Enzyme/TransporterActivityK_i / K_m / K_a / IC₅₀Nature of InhibitionOrganism/Tissue Source
MixtureCitrate SynthaseInhibitionK_i: 1.5-7.6 mM[8]Competitive[8]Not Specified
MixtureAconitaseInhibitionK_i: 1.5-7.6 mM[8]Non-competitive[8]Not Specified
(2R,3R)-isomerAconitaseInhibitionNot specified[3]Not specified[3]Not Specified
MixtureNAD⁺-Isocitrate DehydrogenaseInhibitionK_i: 1.5-7.6 mM[8]Competitive[8]Not Specified
MixtureNADP⁺-Isocitrate DehydrogenaseInhibitionK_i: 1.5-7.6 mM[8]Competitive[8]Not Specified
MixturePhosphofructokinaseInhibitionIC₅₀: ~1 mM[8]Not specified[8]Not Specified
MixtureGlutamate DehydrogenaseInhibitionIC₅₀: ~0.5 mM[9]Competitive (vs. glutamate)[9]Rat Brain Mitochondria[9]
MixtureAcetyl-CoA CarboxylaseActivationK_a: 2.8 mM[8]N/ANot Specified
MixtureMitochondrial Tricarboxylate CarrierTransport/InhibitionApparent K_m: 3.3 mM[8]Competitive (vs. citrate)[8]Rat Liver Mitochondria[8]

Experimental Protocols

Separation and Analysis of 2-Methylcitric Acid Stereoisomers

The separation of the four stereoisomers is challenging due to their similar physical properties but can be achieved through derivatization followed by gas chromatography.

  • Objective: To separate and identify the four stereoisomers of 2-methylcitric acid from a biological sample or reaction mixture.

  • Principle: The carboxylic acid and hydroxyl groups are derivatized to form volatile esters. These diastereomeric derivatives can then be separated on a non-chiral gas chromatography column and detected by mass spectrometry.

  • Methodology (based on Wadman et al., 1994[3]):

    • Sample Preparation: Extract organic acids from the acidified biological sample (e.g., urine) using a solvent like ethyl acetate.

    • Derivatization:

      • Esterify the three carboxyl groups using an enantiomerically pure alcohol, such as (-)-2-butanol, to form tri-(-)-2-butyl esters. This step creates diastereomers.

      • Acetylate the free hydroxyl group using a reagent like acetic anhydride.

    • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

      • Column: Use a nonchiral stationary phase capillary column (e.g., SE-30).[3]

      • Injection: Inject the derivatized sample into the GC system.

      • Separation: The diastereomeric derivatives will have different retention times, allowing for their separation.

      • Detection: Use a mass spectrometer to detect and identify the separated isomers based on their mass spectra and fragmentation patterns.

Quantification of Total 2-Methylcitric Acid in Dried Blood Spots

For clinical screening, total 2-MCA is often quantified using a more high-throughput method like LC-MS/MS.

  • Objective: To accurately quantify total 2-methylcitric acid in a dried blood spot (DBS) for newborn screening.

  • Principle: Analytes are extracted from the DBS, derivatized to enhance ionization efficiency and chromatographic retention, and then quantified using liquid chromatography-tandem mass spectrometry with stable isotope-labeled internal standards.

  • Methodology (based on Turgeon et al., 2021[14]):

    • Sample Preparation: Punch a small disc from the DBS card.

    • Extraction: Extract the metabolites, including 2-MCA and a labeled internal standard (e.g., d₃-2-MCA), from the DBS punch using a suitable solvent mixture.

    • Derivatization: Convert 2-MCA to a derivative that is more amenable to reverse-phase LC-MS/MS analysis. A common method is butylation, which esterifies the carboxyl groups.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

      • Chromatography: Perform chromatographic separation using a reverse-phase column (e.g., C18).

      • Ionization: Use electrospray ionization (ESI) in positive or negative mode.

      • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native 2-MCA and the internal standard.

    • Quantification: Calculate the concentration of 2-MCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations: Pathways and Workflows

Methylcitric_Acid_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase 2-Methylcitrate Synthase (PrpC) Propionyl_CoA->Methylcitrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase R2S3_MCA (2R,3S)-2-Methylcitrate Methylcitrate_Synthase->R2S3_MCA Aconitase Aconitase (PrpD/AcnA) R2S3_MCA->Aconitase Methylisocitrate 2-Methylisocitrate Aconitase->Methylisocitrate Methylisocitrate_Lyase 2-Methylisocitrate Lyase (PrpB) Methylisocitrate->Methylisocitrate_Lyase Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate Succinate Succinate Methylisocitrate_Lyase->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extract Extraction with Internal Standard Punch->Extract Deriv Derivatization (e.g., Butylation) Extract->Deriv LC Liquid Chromatography (Reverse Phase) Deriv->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data Result Reportable Concentration Data->Result

References

The 2-Methylcitric Acid Cycle: A Core Metabolic Hub in Bacteria and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methylcitric acid cycle, also known as the methylcitrate cycle, is a critical metabolic pathway in a wide range of bacteria and yeast.[1] This cycle primarily serves to metabolize propionyl-CoA, a potentially toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[2][3] By converting propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), the 2-methylcitric acid cycle not only detoxifies the cell but also funnels these metabolites into central carbon metabolism, contributing to cellular energy and biomass production.[2] Its presence in many pathogenic microorganisms and absence in humans makes it a compelling target for the development of novel antimicrobial agents.[4][5] This guide provides a comprehensive overview of the 2-methylcitric acid cycle, including its core reactions, enzymatic players, regulation, and the experimental methodologies used to study it.

The Core Pathway: Enzymes and Reactions

The 2-methylcitric acid cycle consists of a series of enzymatic reactions that ultimately convert propionyl-CoA and oxaloacetate into pyruvate and succinate. The core of the pathway is catalyzed by three key enzymes: 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB or ICL).

1. 2-Methylcitrate Synthase (PrpC): The cycle is initiated by the Claisen condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC), to form (2S,3S)-2-methylcitrate.[6] This enzyme is a homolog of citrate (B86180) synthase from the tricarboxylic acid (TCA) cycle and, in some organisms, can exhibit promiscuous activity with acetyl-CoA.[7][8]

2. 2-Methylcitrate Dehydratase (PrpD) and Aconitase (Acn): The next step involves the conversion of 2-methylcitrate to 2-methylisocitrate. This is typically a two-step process involving dehydration to cis-2-methylaconitate, followed by hydration. In many bacteria, 2-methylcitrate dehydratase (PrpD) catalyzes the initial dehydration, while a TCA cycle aconitase (AcnA or AcnB) can perform the subsequent hydration.[9][10] In some cases, PrpD itself is a bifunctional enzyme.

3. 2-Methylisocitrate Lyase (PrpB/ICL): The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, a reaction catalyzed by 2-methylisocitrate lyase (PrpB).[11] This enzyme is a member of the isocitrate lyase (ICL) family, and in some organisms, the glyoxylate (B1226380) shunt enzyme ICL can also catalyze this reaction, highlighting the metabolic crosstalk between these pathways.[3]

The succinate produced re-enters the TCA cycle to regenerate oxaloacetate, thus closing the cycle. The net result is the conversion of one molecule of propionyl-CoA to one molecule of pyruvate.

Quantitative Data: Enzyme Kinetics and Metabolite Levels

The efficiency and regulation of the 2-methylcitric acid cycle are dictated by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes in Bacteria
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference(s)
PrpC Escherichia coli K12Propionyl-CoA17 - 370.33-[6]
Oxaloacetate5--[6]
Salmonella entericaPropionyl-CoA21-1.8[7]
Oxaloacetate4.5--[7]
PrpD Escherichia coli(2S,3S)-2-Methylcitrate---[9]
PrpB Escherichia coli(2R,3S)-2-Methylisocitrate19-105[12]
Salmonella enterica(2R,3S)-2-Methylisocitrate19-74[12]

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, etc.). "-" indicates data not available in the cited sources.

Table 2: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes in Yeast
EnzymeOrganismSubstrateKmVmaxkcatReference(s)
Cit2 (2-MCS activity) Saccharomyces cerevisiaePropionyl-CoA---[13]
Oxaloacetate---[13]
PrpD homolog Yarrowia lipolytica2-Methylcitrate---[14]
ICL2 (MCL activity) Saccharomyces cerevisiae2-Methylisocitrate---[15]

Note: Quantitative kinetic data for yeast 2-methylcitric acid cycle enzymes is less abundant in the literature. Cit2 is a peroxisomal citrate synthase with 2-methylcitrate synthase activity. ICL2 is the primary 2-methylisocitrate lyase in S. cerevisiae.

Table 3: Intracellular Metabolite Concentrations
MetaboliteOrganism/ConditionConcentrationReference(s)
Propionyl-CoA Aspergillus nidulans (propionate growth)Elevated in mcsA mutant[16]
2-Methylcitrate Human (Propionic/Methylmalonic Acidemia)1.0–12.0 µmol/L (in dried blood spots)[17]
Bacillus thuringiensis (prpD mutant)Accumulated[18]

Signaling Pathways and Regulation

The 2-methylcitric acid cycle is tightly regulated to meet the metabolic needs of the cell and to prevent the accumulation of toxic intermediates.

2-Methylcitric_Acid_Cycle_Regulation cluster_input Inputs cluster_cycle 2-Methylcitric Acid Cycle cluster_output Outputs cluster_regulation Regulation Propionate (B1217596) Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Odd_Fatty_Acids Odd-chain Fatty Acids Odd_Fatty_Acids->Propionyl_CoA Branched_Amino_Acids Branched-chain Amino Acids Branched_Amino_Acids->Propionyl_CoA PrpC PrpC (2-Methylcitrate Synthase) Propionyl_CoA->PrpC Methylcitrate 2-Methylcitrate PrpC->Methylcitrate + Oxaloacetate PrpD PrpD (2-Methylcitrate Dehydratase) Methylcitrate->PrpD PrpR PrpR (Transcriptional Regulator) Methylcitrate->PrpR Activates Methylisocitrate 2-Methylisocitrate PrpD->Methylisocitrate PrpB PrpB/ICL (2-Methylisocitrate Lyase) Methylisocitrate->PrpB Pyruvate Pyruvate PrpB->Pyruvate Succinate Succinate PrpB->Succinate PrpR->PrpC Induces transcription of prp operon CcpA_AbrB CcpA / AbrB (Global Regulators) CcpA_AbrB->PrpC Represses (in B. thuringiensis) CcpC CcpC (Transcriptional Activator) CcpC->PrpC Activates (in B. thuringiensis) PrpC_Assay_Workflow A Prepare Reaction Mixture (Tris-HCl, DTNB, Oxaloacetate) B Equilibrate Temperature A->B C Add Enzyme Sample B->C D Start Reaction (Add Propionyl-CoA) C->D E Monitor Absorbance at 412 nm D->E F Calculate Activity E->F PrpD_Assay_Workflow A Prepare Reaction Mixture (Phosphate Buffer) B Add Enzyme Sample A->B C Start Reaction (Add 2-Methylcitrate) B->C D Monitor Absorbance at 240 nm C->D E Calculate Activity D->E PrpB_Assay_Workflow A Prepare Reaction Mixture (Tris-HCl, MgCl2, NADH, LDH) B Add Enzyme Sample & Incubate A->B C Start Reaction (Add 2-Methylisocitrate) B->C D Monitor Absorbance at 340 nm C->D E Calculate Activity D->E Gene_Deletion_Workflow A PCR Amplification of Disruption Cassette C Electroporate PCR Product A->C B Prepare Electrocompetent E. coli with Lambda Red B->C D Select for Recombinants on Antibiotic Plates C->D E Verify Deletion by Colony PCR and Sequencing D->E

References

The Role of 2-Methylcitric Acid in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker and a potential pathogenetic molecule in a group of inherited metabolic disorders collectively known as organic acidemias, which are frequently characterized by severe neurological dysfunction. This technical guide provides an in-depth analysis of the role of 2-MCA in neurological disorders, with a focus on propionic acidemia (PA) and methylmalonic acidemia (MMA). It covers the biochemical origins of 2-MCA, its neurotoxic mechanisms, quantitative data on its accumulation in various biological fluids, and detailed experimental protocols for its detection. Furthermore, this guide illustrates the key signaling pathways affected by 2-MCA, offering a valuable resource for researchers and professionals in the field of neurology and drug development.

Introduction

2-Methylcitric acid is a tricarboxylic acid that accumulates in biological fluids of patients with certain inborn errors of metabolism, most notably propionic acidemia and methylmalonic acidemia.[1][2] These autosomal recessive disorders are caused by deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively, leading to the accumulation of propionyl-CoA.[3][4] Under these pathological conditions, propionyl-CoA is alternatively metabolized through the methylcitrate cycle, where it condenses with oxaloacetate to form 2-methylcitrate.[3] While initially considered just a diagnostic marker, mounting evidence suggests that 2-MCA is not an inert bystander but an active contributor to the neuropathology observed in these diseases.[1][5]

The neurological symptoms in patients with elevated 2-MCA can be severe and include developmental delay, seizures, lethargy, and coma.[4] This guide delves into the molecular mechanisms underlying 2-MCA's neurotoxicity, providing a comprehensive resource for understanding its impact on the central nervous system.

Biochemical Pathway: The Methylcitrate Cycle

The formation of 2-methylcitric acid is a key component of the methylcitrate cycle, a metabolic pathway that processes propionyl-CoA. In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which then enters the citric acid cycle (TCA cycle). However, in disorders like propionic acidemia and methylmalonic acidemia, this primary pathway is impaired.[3]

The accumulation of propionyl-CoA shunts this metabolite into the methylcitrate cycle. The first and rate-limiting step of this cycle is the condensation of propionyl-CoA with oxaloacetate to form (2R,3S)-2-methylcitrate, a reaction catalyzed by citrate (B86180) synthase.[6] Subsequent enzymatic steps convert 2-methylcitrate to other intermediates, but in the context of these metabolic disorders, its production far exceeds its catabolism, leading to its accumulation.

Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Methylcitric_Acid 2-Methylcitric Acid Citrate_Synthase->Methylcitric_Acid TCA_Cycle TCA Cycle Impairment Methylcitric_Acid->TCA_Cycle Neurological_Damage Neurological Damage TCA_Cycle->Neurological_Damage MCA 2-Methylcitric Acid TCA_Inhibition TCA Cycle Enzyme Inhibition MCA->TCA_Inhibition MPT Mitochondrial Permeability Transition (MPT) MCA->MPT Energy_Deficit Energy Deficit (↓ATP) TCA_Inhibition->Energy_Deficit Apoptosis Apoptosis MPT->Apoptosis Neuronal_Death Neuronal Death Energy_Deficit->Neuronal_Death Apoptosis->Neuronal_Death cluster_0 Mitochondrial Stress cluster_1 Apoptotic Cascade MCA 2-Methylcitric Acid Bax Bax Activation MCA->Bax Bcl2 Bcl-2 Inhibition MCA->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

References

Enzymatic Synthesis of 2-Methylcitric Acid Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 2-methylcitric acid stereoisomers, crucial intermediates in propionate (B1217596) metabolism and potential biomarkers for certain metabolic disorders. This document details the enzymes involved, their stereoselectivity, kinetic properties, and the experimental protocols for their synthesis and analysis.

Introduction to 2-Methylcitric Acid and its Stereoisomers

2-Methylcitric acid is a tricarboxylic acid that plays a key role in the methylcitrate cycle, a metabolic pathway for the oxidation of propionate, which is toxic to cells if it accumulates. This cycle is particularly important in various microorganisms and has implications in human metabolic disorders. 2-Methylcitric acid exists as four stereoisomers due to its two chiral centers: (2R,3S), (2S,3R), (2S,3S), and (2R,3R). The specific stereoisomer produced is dependent on the enzyme used in its synthesis.

Key Enzymes in 2-Methylcitric Acid Synthesis

The primary enzymes responsible for the synthesis of 2-methylcitric acid stereoisomers are synthases that catalyze the condensation of an acyl-CoA with oxaloacetate. The stereochemical outcome of the reaction is determined by the specific synthase employed.

2-Methylcitrate Synthase (PrpC)

2-Methylcitrate synthase (EC 2.3.3.5), encoded by the prpC gene, is the key enzyme of the methylcitrate cycle.[1] It catalyzes the condensation of propanoyl-CoA and oxaloacetate to produce (2R,3S)-2-methylcitrate.[2] This enzyme is found in a variety of organisms, including bacteria like Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa, as well as fungi such as Candida lipolytica.[2][3]

Si-Citrate Synthase

Si-citrate synthase (EC 2.3.3.1), a central enzyme in the citric acid cycle, can also utilize propanoyl-CoA as a substrate, although less efficiently than its natural substrate, acetyl-CoA. This enzyme exhibits different stereoselectivity compared to 2-methylcitrate synthase, producing a mixture of 2-methylcitric acid stereoisomers. Notably, it generates the (2S,3S)- and (2S,3R)-isomers, with a small amount of the (2R,3S)-isomer.[4]

Re-Citrate Synthase

Quantitative Data on Enzyme Activity

The following tables summarize the kinetic parameters and specific activities of various synthases involved in the production of 2-methylcitric acid stereoisomers.

Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC) with Propanoyl-CoA and Acetyl-CoA

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (M-1s-1)Reference
Salmonella typhimurium PrpCPropanoyl-CoA--3.1 x 105
Salmonella typhimurium PrpCAcetyl-CoA--1.0 x 104
Escherichia coli PrpCOxaloacetate5--
Escherichia coli PrpCPropanoyl-CoA370.33-
Escherichia coli PrpCAcetyl-CoA1010.11-

Table 2: Specific Activities of 2-Methylcitrate Synthase in Burkholderia sacchari

Carbon SourceSpecific Activity (U/mg of protein)Reference
Sodium gluconate0.076
Sodium propionate0.410

Table 3: Stereoisomeric Products of Different Synthases

EnzymeSubstrateStereoisomeric Product(s)Reference
2-Methylcitrate Synthase (Candida lipolytica)Propanoyl-CoA + Oxaloacetate(2R,3S)-2-Methylcitric acid[4]
si-Citrate SynthasePropanoyl-CoA + Oxaloacetate(2S,3S)- and (2S,3R)-2-Methylcitric acid (major), (2R,3S)-2-Methylcitric acid (minor)[4]

Signaling Pathways and Experimental Workflows

The Methylcitrate Cycle

The enzymatic synthesis of (2R,3S)-2-methylcitric acid by 2-methylcitrate synthase is the initial and committing step of the methylcitrate cycle. This pathway is crucial for propionate catabolism.

Methylcitrate_Cycle Propionyl_CoA Propanoyl-CoA Methylcitrate (2R,3S)-2-Methylcitric acid Propionyl_CoA->Methylcitrate 2-Methylcitrate Synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase Succinate Succinate Methylisocitrate->Succinate Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Synthesis cluster_analysis Product Analysis Cloning Gene Cloning & Expression Purification His-tag Protein Purification Cloning->Purification Enzyme Purified Enzyme Purification->Enzyme Reaction Incubation Enzyme->Reaction Substrates Propanoyl-CoA + Oxaloacetate Substrates->Reaction Assay Enzyme Activity Assay (DTNB) Reaction->Assay GCMS GC-MS Analysis of Stereoisomers Reaction->GCMS

References

2-Methylcitric Acid: An Endogenous Human Metabolite and Key Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that has emerged from relative obscurity to become a metabolite of significant interest in human biochemistry and clinical diagnostics. Initially identified in the context of inborn errors of metabolism, its role is now understood to extend to fundamental cellular processes and potential toxicological pathways. This technical guide provides a comprehensive overview of 2-methylcitric acid as an endogenous metabolite, detailing its biochemical synthesis and degradation, physiological concentrations, and analytical quantification. Furthermore, it explores the pathophysiological implications of its accumulation and its impact on cellular signaling, offering crucial insights for researchers and professionals in drug development.

Biochemical Pathway of 2-Methylcitric Acid

In humans, 2-methylcitric acid is not a product of a primary metabolic pathway but rather an alternative metabolite formed from the accumulation of propionyl-CoA.[1][2] Propionyl-CoA is a three-carbon thioester primarily derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.[3]

Under normal physiological conditions, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA. Methylmalonyl-CoA is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, allowing it to enter the tricarboxylic acid (TCA) cycle.[4]

However, in certain pathological states, such as the inherited metabolic disorders propionic acidemia (PA) and methylmalonic aciduria (MMA), or in cases of vitamin B12 deficiency, the normal catabolism of propionyl-CoA is impaired.[1][5] This leads to an accumulation of propionyl-CoA, which can then be utilized by citrate (B86180) synthase in a side reaction. Instead of its usual substrate, acetyl-CoA, citrate synthase condenses propionyl-CoA with oxaloacetate to form 2-methylcitrate.[6][7]

The subsequent metabolism of 2-methylcitric acid occurs via the methylcitrate cycle, a pathway analogous to the initial steps of the TCA cycle. This cycle involves the following key enzymatic steps:

  • Formation: Propionyl-CoA and oxaloacetate are condensed by 2-methylcitrate synthase to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate (2-methylcitric acid).[8]

  • Dehydration: 2-methylcitrate dehydratase (also known as aconitase C) catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.[9]

  • Hydration: The same enzyme then catalyzes the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

  • Cleavage: 2-methylisocitrate lyase cleaves 2-methylisocitrate into succinate (B1194679) and pyruvate.[10]

While this pathway allows for an alternative route for propionyl-CoA metabolism, its capacity is limited. In disease states, the rate of 2-methylcitric acid formation far exceeds its clearance, leading to its accumulation in tissues and biological fluids.[2]

Methylcitrate Cycle Figure 1: The Methylcitrate Cycle Propionyl_CoA Propionyl-CoA Two_Methylcitrate 2-Methylcitric Acid Propionyl_CoA->Two_Methylcitrate 2-Methylcitrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitrate Two_Methyl_cis_Aconitate 2-Methyl-cis-aconitate Two_Methylcitrate->Two_Methyl_cis_Aconitate 2-Methylcitrate Dehydratase Two_Methylisocitrate 2-Methylisocitrate Two_Methyl_cis_Aconitate->Two_Methylisocitrate 2-Methylcitrate Dehydratase Succinate Succinate Two_Methylisocitrate->Succinate 2-Methylisocitrate Lyase Pyruvate Pyruvate Two_Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase Pathophysiology of 2-MCA Figure 2: Pathophysiological Effects of 2-MCA Accumulation cluster_0 Mitochondrion TCA_Cycle TCA Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Leads to decreased Mitochondrial_Permeability_Transition Mitochondrial Permeability Transition Apoptosis Apoptosis Mitochondrial_Permeability_Transition->Apoptosis Glutamate_Dehydrogenase Glutamate (B1630785) Dehydrogenase Neurotoxicity Neurotoxicity Glutamate_Dehydrogenase->Neurotoxicity Contributes to Two_MCA 2-Methylcitric Acid Accumulation Two_MCA->TCA_Cycle Inhibits Two_MCA->Mitochondrial_Permeability_Transition Induces Two_MCA->Glutamate_Dehydrogenase Inhibits Apoptosis->Neurotoxicity LCMSMS_Workflow Figure 3: General Workflow for 2-MCA Quantification DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Add_IS Add Internal Standard Punch->Add_IS Derivatize Derivatization (e.g., with DAABD-AE) Add_IS->Derivatize Extract Extraction Derivatize->Extract Centrifuge Centrifugation Extract->Centrifuge LC_Separation LC Separation (C18 Column) Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

References

The Methylcitrate Cycle: An In-Depth Technical Guide on its Discovery, Mechanisms, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the metabolic pathway central to propionate (B1217596) metabolism and its implications in microbial physiology and pathogenesis.

Abstract

The methylcitrate cycle is a crucial metabolic pathway for the assimilation of propionate, a key intermediate in the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol. First elucidated in fungi in the 1970s and later in bacteria, this cycle serves a vital detoxification role by converting toxic propionyl-CoA into the central metabolites pyruvate (B1213749) and succinate (B1194679). This technical guide provides an in-depth exploration of the discovery and history of the methylcitrate cycle, its core enzymatic reactions, the genetic regulation of its components, and its intricate relationship with the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles. Detailed experimental protocols for key assays and analyses are provided, along with a comprehensive summary of the quantitative data available for the cycle's enzymes. Furthermore, this guide employs Graphviz visualizations to illustrate the signaling pathways and experimental workflows, offering a clear and concise resource for professionals in research and drug development.

Discovery and History

The journey to understanding the methylcitrate cycle began with early observations of propionate metabolism in microorganisms. While the intermediate 2-methylisocitric acid was first synthesized in 1886, the complete metabolic pathway was not discovered until 1973 in fungi.[1] Initially, it was believed to be exclusive to fungal species like Candida lipolytica and Aspergillus nidulans.[1]

A significant breakthrough came in 1999 with the discovery of the methylcitrate cycle in the bacteria Salmonella enterica and Escherichia coli.[1] This finding broadened the known distribution of the pathway and highlighted its importance in a wider range of organisms. Subsequent research has solidified the methylcitrate cycle's role in propionate metabolism and detoxification across various bacteria and fungi.

The Core Metabolic Pathway

The methylcitrate cycle is a cyclic series of enzymatic reactions that ultimately converts propionyl-CoA and oxaloacetate into pyruvate and succinate. This process allows organisms to utilize propionate as a carbon and energy source while mitigating the toxic effects of propionyl-CoA accumulation. The key enzymes and their respective reactions are outlined below.

Key Enzymes and Intermediates

The central enzymes of the methylcitrate cycle are:

  • Methylcitrate Synthase (PrpC): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

  • Methylcitrate Dehydratase (PrpD): Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.

  • Aconitase (AcnB) or a dedicated 2-methyl-cis-aconitate hydratase: Catalyzes the hydration of 2-methyl-cis-aconitate to 2-methylisocitrate.

  • Methylisocitrate Lyase (PrpB): Cleaves 2-methylisocitrate to yield pyruvate and succinate.

The net reaction of the methylcitrate cycle is:

Propionyl-CoA + Oxaloacetate → Pyruvate + Succinate + CoA

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC (Methylcitrate Synthase) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate->Methyl_cis_aconitate PrpD (Methylcitrate Dehydratase) Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate AcnB/Hydratase Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB (Methylisocitrate Lyase) Succinate Succinate Methylisocitrate->Succinate

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the methylcitrate cycle are determined by the kinetic properties of its constituent enzymes. A summary of available quantitative data for key enzymes from different organisms is presented below.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Methylcitrate Synthase (PrpC) Salmonella entericaPropionyl-CoA25 ± 5---[2]
Oxaloacetate50 ± 10---[2]
Candida lipolyticaPropionyl-CoA20---[3]
Oxaloacetate30---[3]
Methylisocitrate Lyase (PrpB) Escherichia coli(2S,3R)-2-methylisocitrate1816.6 mU/mg--[4]
Propionyl-CoA Synthetase (PrpE) Salmonella entericaPropionate50120--[5]

Note: Data availability is limited, and experimental conditions can vary between studies. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the methylcitrate cycle.

Assay for Methylcitrate Synthase Activity

This spectrophotometric assay measures the activity of methylcitrate synthase by detecting the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[4]

Materials:

  • Potassium phosphate (B84403) buffer (66.7 mM, pH 6.9)

  • Oxaloacetate solution (2 mM)

  • Propionyl-CoA solution (250 µM)

  • DTNB solution (2 mM)

  • Crude cell extract or purified enzyme

Procedure:

  • Prepare a reaction mixture in a 1 cm cuvette containing:

    • 1 ml of 66.7 mM potassium phosphate buffer (pH 6.9)

    • Appropriate volumes of 2 mM oxaloacetate, 250 µM propionyl-CoA, and 2 mM DTNB to achieve the final concentrations.

  • Initiate the reaction by adding the crude cell extract or purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of the DTNB product (13.6 cm²·µmol⁻¹).

MCS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, OAA, Propionyl-CoA, DTNB) Add_Enzyme Add Enzyme Mix->Add_Enzyme Monitor Monitor Absorbance at 412 nm Add_Enzyme->Monitor Calculate Calculate Activity Monitor->Calculate

Metabolomic Analysis of Methylcitrate Cycle Intermediates using 13C-Labeling and GC-MS

This method allows for the tracing of carbon flux through the methylcitrate cycle by using a 13C-labeled substrate (e.g., [1-¹³C]propionate) and analyzing the mass isotopomer distribution of downstream metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell culture medium

  • [1-¹³C]propionate

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol/water mixture)

  • Derivatization reagents (e.g., methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • GC-MS instrument

Procedure:

  • Cell Culture and Labeling: Grow cells in a defined medium and introduce [1-¹³C]propionate at a specific time point.

  • Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract metabolites using an appropriate solvent mixture.

  • Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis.

  • GC-MS Analysis: Separate the derivatized metabolites by GC and detect the mass fragments by MS.

  • Data Analysis: Analyze the mass isotopomer distributions of methylcitrate cycle intermediates to determine the flux of the ¹³C label through the pathway.

Metabolomics_Workflow cluster_exp Experiment cluster_analysis Analysis Culture Cell Culture with 13C-Propionate Quench Quench Metabolism Culture->Quench Extract Extract Metabolites Quench->Extract Derivatize Derivatize Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis GCMS->Data

Genetic Regulation of the Methylcitrate Cycle

The expression of the genes encoding the methylcitrate cycle enzymes is tightly regulated to ensure an appropriate response to the presence of propionate. In many bacteria, these genes are organized in the prp operon.

The prp Operon and the Role of PrpR

In Salmonella enterica and E. coli, the genes prpB, prpC, prpD, and prpE (encoding propionyl-CoA synthetase) form the prpBCDE operon.[6] The expression of this operon is controlled by the transcriptional regulator PrpR.[6][7]

PrpR is a member of the σ⁵⁴-dependent family of transcriptional activators.[6] Its activity is modulated by the intracellular concentration of 2-methylcitrate, which acts as a co-activator.[8] When propionate is available, it is converted to propionyl-CoA and then to 2-methylcitrate, which binds to PrpR. This binding event activates PrpR, leading to the recruitment of σ⁵⁴-containing RNA polymerase to the prpBCDE promoter and subsequent transcription of the operon.[8] In Mycobacterium tuberculosis, PrpR also plays a crucial role in regulating the expression of methylcitrate and glyoxylate cycle genes.[1][9]

PrpR_Regulation Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC PrpR_active PrpR-2MC (Active) Methylcitrate->PrpR_active Binds to PrpR PrpR (Inactive) prp_operon prpBCDE operon PrpR_active->prp_operon Activates Transcription MCC_enzymes Methylcitrate Cycle Enzymes prp_operon->MCC_enzymes Translation

Interplay with Central Metabolism

The methylcitrate cycle is intricately linked to the central metabolic pathways of the cell, particularly the tricarboxylic acid (TCA) cycle and the glyoxylate cycle.

  • TCA Cycle: The succinate produced by the methylcitrate cycle is a direct intermediate of the TCA cycle, providing a link between propionate metabolism and cellular respiration. The oxaloacetate required for the first step of the methylcitrate cycle is also a key intermediate of the TCA cycle.

  • Glyoxylate Cycle: In organisms that possess the glyoxylate cycle, there is a close relationship with the methylcitrate cycle. Both pathways can utilize intermediates from fatty acid oxidation. In some organisms, such as Mycobacterium tuberculosis, the isocitrate lyase of the glyoxylate cycle also functions as the methylisocitrate lyase of the methylcitrate cycle.

Significance in Drug Development

The absence of the methylcitrate cycle in humans makes it an attractive target for the development of novel antimicrobial agents.[10] Inhibiting this pathway would specifically disrupt the metabolism of pathogenic bacteria and fungi that rely on it for survival and virulence, particularly during infection when they may utilize host-derived fatty acids and amino acids. Methylcitrate synthase, as the first committed step of the cycle, is a particularly promising target for inhibitor design.

Conclusion

The discovery and elucidation of the methylcitrate cycle have provided fundamental insights into microbial metabolism and adaptation. This technical guide has summarized the key historical milestones, the core biochemical reactions, the available quantitative data, and the intricate regulatory mechanisms governing this essential pathway. The detailed experimental protocols and visual representations aim to equip researchers and drug development professionals with the necessary knowledge to further investigate this cycle and exploit its potential as a therapeutic target. As our understanding of microbial pathogenesis deepens, the methylcitrate cycle will undoubtedly remain a focal point of research with significant implications for human health.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Methylcitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 2-methylcitric acid trisodium (B8492382) salt, a key metabolite in propionate (B1217596) metabolism. This document consolidates essential data on its chemical characteristics, metabolic significance, and interactions with key enzymes. Detailed experimental protocols are provided to facilitate further research and application in drug development and diagnostics.

Core Chemical and Physical Properties

2-Methylcitric acid trisodium salt is the trisodium salt of 2-methylcitric acid, a tricarboxylic acid. It is a key biomarker for certain inborn errors of metabolism.[1] The fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₇Na₃O₇[2][3]
Molecular Weight 272.10 g/mol [2][3][4][5]
CAS Number 117041-96-0[2][3][4][5]
Appearance Solid[2][3]
Solubility (2-Methylcitric Acid) Water: 80 mg/mLDMSO: 80 mg/mL[6]
Solubility (Trisodium Salt) Water: 100 mg/mL (requires sonication)[2]
Storage Conditions 2°C - 8°C, under inert gas (Nitrogen)[4][5]
Predicted pKa (Strongest Acidic) 3.18[1]

Metabolic Significance and the 2-Methylcitric Acid Cycle

2-Methylcitric acid is a central intermediate in the 2-methylcitric acid cycle, a metabolic pathway for the catabolism of propionate, which is primarily derived from the breakdown of odd-chain fatty acids and certain amino acids.[7][8] This cycle is crucial for detoxifying cells from toxic propionyl-CoA.[7]

Elevated levels of 2-methylcitric acid in bodily fluids are a diagnostic marker for inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria.[9]

The 2-methylcitric acid cycle involves a series of enzymatic reactions that convert propionyl-CoA to pyruvate (B1213749) and succinate, which can then enter the tricarboxylic acid (TCA) cycle.

2-Methylcitric Acid Cycle PropionylCoA Propionyl-CoA TwoMC 2-Methylcitrate PropionylCoA->TwoMC 2-Methylcitrate Synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->TwoMC cisAconitate 2-Methyl-cis-aconitate TwoMC->cisAconitate 2-Methylcitrate Dehydratase (PrpD/AcnD) TwoMI 2-Methylisocitrate cisAconitate->TwoMI Aconitase (AcnB) Pyruvate Pyruvate TwoMI->Pyruvate 2-Methylisocitrate Lyase (PrpB) Succinate Succinate TwoMI->Succinate

The 2-Methylcitric Acid Cycle.

Enzyme Interactions and Inhibition

2-Methylcitric acid has been shown to inhibit several key enzymes involved in central carbon metabolism. This inhibition can contribute to the pathophysiology of metabolic disorders where this metabolite accumulates.

EnzymeInhibition TypeKi ValueSource(s)
Citrate (B86180) SynthaseCompetitive1.5 - 7.6 mM[9]
AconitaseNon-competitive1.5 - 7.6 mM[9]
NAD⁺-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[9]
NADP⁺-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[9]
Phosphofructokinase-1 mM (50% inhibition)[9]

Experimental Protocols

Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This method is crucial for newborn screening of propionic and methylmalonic acidemias.

DBS Analysis Workflow DBS Dried Blood Spot Punch (3.2 mm) Extraction Extraction & Derivatization DBS->Extraction Add Internal Standard, EDC, DMAP, DAABD-AE LCMS LC-MS/MS Analysis Extraction->LCMS Stop reaction, centrifuge, inject supernatant Quantification Quantification LCMS->Quantification Measure derivative

Workflow for 2-Methylcitric Acid Analysis.

Methodology:

  • Sample Preparation: A 3.2 mm disc is punched from a dried blood spot into a polypropylene (B1209903) tube.

  • Derivatization: 20 µL of an internal standard working solution is added, followed by 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE (2 mmol/L in acetonitrile).

  • Reaction: The tube is capped and heated at 65°C for 45 minutes.

  • Quenching: The reaction is stopped by adding 120 µL of 10% methanol (B129727) containing PFOA (0.5 g/L).

  • Analysis: The sample is centrifuged at 13,000 rpm for 1 minute, and a 10 µL aliquot of the supernatant is injected into the LC-MS/MS system.

2-Methylcitrate Synthase Activity Assay

This assay measures the activity of 2-methylcitrate synthase by detecting the release of free Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Methodology:

  • Reaction Mixture: Prepare a 0.8 mL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 0.1 M KCl, 0.54 M glycerol, 0.15 mM DTNB, 0.05 mM oxaloacetate, and 0.1 mM propionyl-CoA.

  • Initiation: The reaction is initiated by the addition of the enzyme sample (e.g., cell lysate).

  • Measurement: The increase in absorbance at 412 nm is monitored, which corresponds to the formation of the TNB²⁻ anion (extinction coefficient of 13,600 M⁻¹ cm⁻¹).

Aconitase Inhibition Assay

This protocol can be adapted to determine the inhibitory effect of 2-methylcitric acid on aconitase activity.

Methodology:

  • Sample Preparation: Prepare tissue homogenate or cell lysate in a cold assay buffer. For mitochondrial aconitase, a mitochondrial isolation step is required.

  • Activation: Activate the aconitase in the sample by incubating with an activation solution containing cysteine and (NH₄)Fe(SO₄)₂ on ice.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, substrate (citrate), and the enzyme preparation. For inhibition studies, varying concentrations of this compound salt are added.

  • Coupled Enzyme Reaction: The conversion of citrate to isocitrate by aconitase is coupled to the reduction of a detector molecule by isocitrate dehydrogenase, leading to a colorimetric or fluorometric readout.

  • Measurement: The rate of change in absorbance or fluorescence is measured to determine the aconitase activity. The inhibitory effect is determined by comparing the activity in the presence and absence of the inhibitor.

NADP⁺-Dependent Isocitrate Dehydrogenase Inhibition Assay

This protocol can be adapted to assess the inhibition of NADP⁺-dependent isocitrate dehydrogenase by 2-methylcitric acid.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing glycylglycine (B550881) buffer (pH 7.4), DL-isocitric acid, β-NADP⁺, and manganese chloride. For inhibition studies, varying concentrations of this compound salt are added.

  • Enzyme Preparation: Prepare a solution of isocitrate dehydrogenase in a cold buffer immediately before use.

  • Initiation: Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Kinetics: The inhibitory constant (Ki) can be determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model.[9]

Synthesis of this compound Salt

Biological Synthesis:

The in vitro biosynthesis of 2-methylcitrate can be achieved using citrate synthase, which catalyzes the condensation of propionyl-CoA and oxaloacetate.[4] This enzymatic synthesis produces a mixture of diastereoisomers.[4]

Chemical Synthesis:

General Protocol for Trisodium Salt Formation:

  • Dissolution: Dissolve the synthesized 2-methylcitric acid in a suitable solvent, such as water or ethanol.

  • Neutralization: Slowly add a stoichiometric amount (3 equivalents) of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate solution, to the dissolved acid while monitoring the pH. The target pH should be in the neutral to slightly alkaline range.

  • Isolation: The trisodium salt can be isolated by precipitation from the solution, possibly by the addition of a less polar solvent, followed by filtration and drying. Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.

Conclusion

This compound salt is a biochemically significant molecule, playing a critical role in propionate metabolism and serving as an important biomarker for specific metabolic diseases. Its interactions with key metabolic enzymes highlight its potential as a modulator of cellular energy pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic or diagnostic applications.

References

The 2-Methylcitric Acid Cycle: A Core Hub in Microbial Propionate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596) is a crucial short-chain fatty acid in various microbial ecosystems, serving as both a vital carbon source and a potentially toxic metabolite. Its metabolism is central to the survival and virulence of many microorganisms. The 2-methylcitric acid (2-MCC) cycle represents a primary pathway for the assimilation and detoxification of propionate in a wide range of bacteria and fungi. This technical guide provides a comprehensive overview of the 2-MCC, detailing its enzymatic steps, regulatory mechanisms, and its intersection with central carbon metabolism. We present collated quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the pathway and its regulation to serve as a valuable resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction to the 2-Methylcitric Acid Cycle

The 2-methylcitric acid (2-MCC) cycle, also known as the methylcitrate cycle, is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679).[1][2] This cycle is essential for microorganisms that utilize propionate as a carbon and energy source or need to detoxify propionyl-CoA generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[3][4] The accumulation of propionyl-CoA can be toxic to cells, and the 2-MCC provides a vital route for its assimilation into central metabolism.[4] The pathway shares similarities with the tricarboxylic acid (TCA) cycle, involving analogous enzymatic reactions.

The core of the 2-MCC consists of three key enzymatic reactions catalyzed by 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[2] These enzymes are typically encoded by the prp operon, which is subject to intricate transcriptional regulation.[5] The end products of the cycle, pyruvate and succinate, are readily integrated into central metabolic pathways such as the TCA cycle and gluconeogenesis.

The Enzymatic Steps of the 2-Methylcitric Acid Cycle

The 2-MCC proceeds through a series of enzymatic reactions that convert propionyl-CoA and oxaloacetate into pyruvate and succinate.

Step 1: Condensation of Propionyl-CoA and Oxaloacetate

The cycle is initiated by the enzyme 2-methylcitrate synthase (PrpC) (EC 2.3.3.5), which catalyzes the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[3][6] This reaction is analogous to the citrate (B86180) synthase reaction in the TCA cycle.[3]

  • Reaction: Propionyl-CoA + Oxaloacetate + H₂O → (2S,3S)-2-Methylcitrate + CoA-SH

Step 2: Isomerization of 2-Methylcitrate

The next step involves the conversion of 2-methylcitrate to 2-methylisocitrate. In many bacteria, such as Salmonella enterica, this is a two-step process catalyzed by two distinct enzymes. First, 2-methylcitrate dehydratase (PrpD) (EC 4.2.1.79) dehydrates 2-methylcitrate to 2-methyl-cis-aconitate.[7] Subsequently, an aconitase (AcnA or AcnB) hydrates 2-methyl-cis-aconitate to form (2S,3R)-2-methylisocitrate.[7]

  • Reaction 1 (PrpD): (2S,3S)-2-Methylcitrate ⇌ 2-Methyl-cis-aconitate + H₂O

  • Reaction 2 (AcnA/B): 2-Methyl-cis-aconitate + H₂O ⇌ (2S,3R)-2-Methylisocitrate

In some microorganisms, a single enzyme with both dehydratase and hydratase activity may catalyze this isomerization.

Step 3: Cleavage of 2-Methylisocitrate

The final step of the cycle is catalyzed by 2-methylisocitrate lyase (PrpB) (EC 4.1.3.30), which cleaves 2-methylisocitrate into pyruvate and succinate.[2] This reaction is analogous to the isocitrate lyase reaction in the glyoxylate (B1226380) cycle.

  • Reaction: (2S,3R)-2-Methylisocitrate → Pyruvate + Succinate

The succinate produced can enter the TCA cycle, while pyruvate can be further metabolized in various central metabolic pathways.

Quantitative Data

Understanding the kinetic properties of the 2-MCC enzymes is crucial for metabolic modeling and engineering efforts. The following tables summarize key quantitative data reported in the literature.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
2-Methylcitrate Synthase (PrpC) Escherichia coliPropionyl-CoA17 - 370.33[8]
Oxaloacetate5[8]
Acetyl-CoA1010.11[8]
Salmonella entericaPropionyl-CoA170.33[1]
Oxaloacetate5[1]
Acetyl-CoA1010.11[1]
2-Methylisocitrate Lyase (PrpB) Pseudomonas aeruginosa2-Methylisocitrate130 ± 201.8 ± 0.1[9]

Table 1: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes. This table provides a summary of the Michaelis constant (Km) and maximum reaction velocity (Vmax) for key enzymes of the 2-MCC from different microorganisms.

MetaboliteOrganismConditionIntracellular ConcentrationReference
Propionyl-CoAEscherichia coliPropionate supplementationNot explicitly quantified, but production of derivatives confirmed[10]
2-MethylcitrateYarrowia lipolyticaGrowth on propionateAccumulation observed in prpD mutant[11]

Table 2: Intracellular Metabolite Concentrations. This table presents available data on the intracellular concentrations of key metabolites of the 2-MCC. Quantitative data in this area is limited and represents a key area for future research.

Regulation of the 2-Methylcitric Acid Cycle

The expression of the prp operon, which encodes the enzymes of the 2-MCC, is tightly regulated at the transcriptional level to ensure that the pathway is active only when required.

Transcriptional Regulation in Escherichia coli and Salmonella enterica

In E. coli and Salmonella, the prpBCDE operon is positively regulated by the transcriptional activator PrpR , a member of the NtrC family of response regulators. The activity of PrpR is thought to be modulated by an intermediate of the 2-MCC, likely 2-methylcitrate itself, which acts as an inducer. The expression of the prp operon is also subject to catabolite repression, mediated by the cAMP receptor protein (CRP) . In the absence of glucose, cAMP levels rise, leading to the formation of the cAMP-CRP complex, which binds to the promoter region of the prp operon and enhances its transcription.

Transcriptional Regulation in Mycobacterium

In Mycobacterium tuberculosis and other mycobacteria, the regulation of the prp operon is more complex and involves multiple regulators. The pathway is crucial for the metabolism of host-derived lipids and cholesterol during infection. The transcriptional activator PrpR plays a key role in inducing the expression of the prpDBC operon in response to propionate. Additionally, global regulators such as RegX3 and the nitrogen regulator GlnR have been shown to modulate the expression of the prp operon, integrating the metabolism of propionate with the overall physiological state of the cell.

Signaling Pathways and Experimental Workflows

The 2-Methylcitric Acid Cycle Pathway

2-Methylcitric Acid Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate->Methyl_cis_aconitate PrpD Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate AcnA/B Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB Succinate Succinate Methylisocitrate->Succinate

Caption: The enzymatic steps of the 2-Methylcitric Acid Cycle.

Transcriptional Regulation of the prp Operon

prp Operon Regulation cluster_inducers Inducers cluster_regulators Regulators cluster_operon prp Operon Propionate Propionate Methylcitrate 2-Methylcitrate Propionate->Methylcitrate PrpR PrpR Methylcitrate->PrpR activates prp_promoter prp Promoter PrpR->prp_promoter binds CRP_cAMP CRP-cAMP CRP_cAMP->prp_promoter binds GlnR GlnR GlnR->prp_promoter binds RegX3 RegX3 RegX3->prp_promoter binds prp_genes prpBCDE prp_genes->Methylcitrate encodes enzymes for synthesis

Caption: Transcriptional regulation of the prp operon.

Experimental Workflow: Construction of a prpC Deletion Mutant

Deletion Mutant Workflow cluster_pcr PCR Amplification cluster_transformation Transformation cluster_selection Selection and Verification Template_DNA Template Plasmid (Antibiotic Resistance Gene) PCR_product Linear DNA Cassette Template_DNA->PCR_product Primers Primers with Homology Arms to prpC Flanking Regions Primers->PCR_product Electroporation Electroporation PCR_product->Electroporation Competent_cells Competent Bacterial Cells (Expressing Recombinase) Competent_cells->Electroporation Transformed_cells Transformed Cells Electroporation->Transformed_cells Selective_plate Selective Agar (B569324) Plate (with Antibiotic) Transformed_cells->Selective_plate Colonies Resistant Colonies Selective_plate->Colonies PCR_verification PCR Verification Colonies->PCR_verification Sequencing DNA Sequencing PCR_verification->Sequencing Mutant_strain Verified ΔprpC Mutant Sequencing->Mutant_strain

Caption: Workflow for creating a targeted gene deletion mutant.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the 2-MCC. Below are methodologies for key experiments.

Assay for 2-Methylcitrate Synthase (PrpC) Activity

This assay measures the rate of Coenzyme A (CoA-SH) release from propionyl-CoA upon its condensation with oxaloacetate, using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Propionyl-CoA solution (10 mM)

  • Oxaloacetate solution (10 mM)

  • DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

  • Cell-free extract or purified PrpC enzyme

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 870 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 50 µL of 10 mM oxaloacetate solution

    • 50 µL of 10 mM DTNB solution

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of 10 mM propionyl-CoA solution and mix thoroughly.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH release.

  • Calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction (TNB2-), which is 14,150 M-1cm-1 at 412 nm.

Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay measures the formation of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate produced is then quantified by its reaction with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.[12]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 2-Methylisocitrate solution (10 mM)

  • Phenylhydrazine hydrochloride solution (100 mM)

  • Cell-free extract or purified PrpB enzyme

  • Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µL of 100 mM phenylhydrazine hydrochloride solution

  • Add 10 µL of the cell-free extract or purified PrpB enzyme and incubate at 30°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM 2-methylisocitrate solution and mix well.

  • Monitor the increase in absorbance at 324 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the pyruvate phenylhydrazone, which is approximately 16,800 M-1cm-1 at 324 nm.[12]

Construction of a prpC Deletion Mutant in Salmonella enterica

This protocol describes the construction of a gene deletion mutant using λ-Red recombineering.

Materials:

  • Salmonella enterica strain carrying the λ-Red recombinase expression plasmid (e.g., pKD46)

  • Template plasmid containing an antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)

  • PCR primers with 5' extensions homologous to the regions flanking the prpC gene and 3' ends that anneal to the template plasmid

  • Electroporator and cuvettes

  • Luria-Bertani (LB) agar plates with appropriate antibiotics

Procedure:

  • PCR Amplification of the Disruption Cassette:

    • Design PCR primers with ~50 bp homology arms corresponding to the regions immediately upstream and downstream of the prpC gene. The 3' ends of the primers should be complementary to the template plasmid carrying the antibiotic resistance gene.

    • Perform PCR to amplify the antibiotic resistance cassette with the flanking homology arms.

    • Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Grow the Salmonella enterica strain carrying the λ-Red plasmid at 30°C in LB broth containing the appropriate antibiotic to an OD600 of 0.4-0.6.

    • Induce the expression of the λ-Red recombinase by adding L-arabinose to a final concentration of 0.2% and continue to incubate for 1-2 hours.

    • Prepare electrocompetent cells by washing the cells multiple times with ice-cold sterile 10% glycerol.

  • Electroporation and Selection:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Allow the cells to recover in SOC medium at 37°C for 1-2 hours.

    • Plate the cells on LB agar plates containing the antibiotic corresponding to the resistance cassette.

    • Incubate the plates at 37°C overnight.

  • Verification of Mutants:

    • Screen colonies for the correct insertion of the disruption cassette by PCR using primers that flank the prpC gene.

    • Confirm the deletion by DNA sequencing.

Conclusion and Future Directions

The 2-methylcitric acid cycle is a fundamental metabolic pathway in a diverse range of microorganisms, playing a critical role in propionate metabolism and detoxification. Its presence and activity are directly linked to microbial fitness and, in the case of pathogens, to virulence. This guide has provided a detailed overview of the 2-MCC, including its biochemistry, regulation, and methods for its study.

Future research in this area will likely focus on several key aspects. A more comprehensive understanding of the allosteric and post-translational regulation of the 2-MCC enzymes will provide a more complete picture of how this pathway is controlled. The development of high-throughput screening methods for inhibitors of 2-MCC enzymes could lead to the discovery of novel antimicrobial agents. Furthermore, elucidating the intricate interplay between the 2-MCC and other central metabolic pathways through metabolomics and flux analysis will be crucial for a holistic understanding of microbial metabolism and for the rational design of metabolic engineering strategies. The continued exploration of the 2-MCC will undoubtedly yield valuable insights into microbial physiology and open new avenues for biotechnological and therapeutic applications.

References

The Nexus of Disease: A Technical Guide to 2-Methylcitric Acid Accumulation in Propionic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block disrupts the normal catabolism of several essential amino acids and odd-chain fatty acids, leading to the accumulation of toxic metabolites. Among these, 2-methylcitric acid (2-MC) is a hallmark biomarker, the understanding of which is crucial for diagnosis, monitoring, and the development of therapeutic strategies. This technical guide provides an in-depth exploration of the mechanism behind 2-MC accumulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of 2-Methylcitric Acid Accumulation

The accumulation of 2-methylcitric acid in propionic acidemia is a direct consequence of the primary enzymatic defect and the subsequent shunting of a key metabolite into an alternative pathway.

The Primary Defect: Propionyl-CoA Carboxylase Deficiency

Propionic acidemia is caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the biotin-dependent enzyme propionyl-CoA carboxylase, respectively. PCC is a critical mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. This reaction is an essential step in the catabolic pathways of the branched-chain amino acids valine and isoleucine, as well as methionine, threonine, and odd-chain fatty acids.

The Buildup of Propionyl-CoA

A deficiency in PCC activity leads to a bottleneck in these catabolic pathways, resulting in the accumulation of propionyl-CoA within the mitochondrial matrix. The concentration of this intermediate rises to toxic levels, driving the pathophysiology of the disease.

The Alternative Pathway: The Role of Citrate (B86180) Synthase

Under normal physiological conditions, the Krebs cycle enzyme citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. However, in the presence of high concentrations of propionyl-CoA, citrate synthase can utilize propionyl-CoA as an alternative substrate. This condensation of propionyl-CoA with oxaloacetate results in the formation of 2-methylcitric acid. This reaction serves as a "metabolic overflow" pathway for the excess propionyl-CoA.

Quantitative Data on Metabolite Accumulation

The biochemical diagnosis of propionic acidemia relies on the quantitative analysis of key metabolites in biological fluids. The following tables summarize the typical concentrations of 2-methylcitric acid, propionylcarnitine (B99956) (C3), and 3-hydroxypropionate (B73278) in patients with propionic acidemia compared to healthy controls.

Metabolite Patient Population Matrix Concentration Range Control Range Reference
2-Methylcitric AcidPropionic AcidemiaUrine8.3 - 591 mmol/mol creatinine (B1669602)0.4 - 3.4 mmol/mol creatinine[1]
Propionylcarnitine (C3)Newborns with Propionic AcidemiaDried Blood SpotElevated (e.g., >6.88 µmol/L for ages 1-7 days)Normal (e.g., <6.79 µmol/L)[2][3]
3-HydroxypropionatePropionic AcidemiaUrineMarkedly elevatedNot typically detected or present at very low levels[4][5][6]

Visualizing the Pathophysiology

Metabolic Pathway of Propionyl-CoA and 2-Methylcitric Acid Formation

Metabolic_Pathway Metabolic Pathway in Propionic Acidemia cluster_precursors Sources of Propionyl-CoA cluster_main_pathway Propionyl-CoA Metabolism cluster_alternative_pathway Alternative Pathway in Propionic Acidemia Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) (Deficient in PA) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Normal Pathway Propionyl-CoA_accumulated Accumulated Propionyl-CoA Propionyl-CoA->Propionyl-CoA_accumulated Block in PA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle Citrate Synthase Citrate Synthase Propionyl-CoA_accumulated->Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase 2-Methylcitric Acid 2-Methylcitric Acid Citrate Synthase->2-Methylcitric Acid Urinary Excretion Urinary Excretion 2-Methylcitric Acid->Urinary Excretion

Caption: Metabolic pathway illustrating the block in propionyl-CoA metabolism and the formation of 2-methylcitric acid in propionic acidemia.

Diagnostic Workflow for Propionic Acidemia

Diagnostic_Workflow Diagnostic Workflow for Propionic Acidemia Newborn Screening Newborn Screening Elevated C3 (Propionylcarnitine) Elevated C3 (Propionylcarnitine) Newborn Screening->Elevated C3 (Propionylcarnitine) Confirmatory Testing Confirmatory Testing Elevated C3 (Propionylcarnitine)->Confirmatory Testing Urine Organic Acid Analysis Urine Organic Acid Analysis Confirmatory Testing->Urine Organic Acid Analysis Plasma Acylcarnitine Profile Plasma Acylcarnitine Profile Confirmatory Testing->Plasma Acylcarnitine Profile Elevated 2-Methylcitric Acid Elevated 2-Methylcitric Acid Urine Organic Acid Analysis->Elevated 2-Methylcitric Acid Elevated 3-Hydroxypropionate Elevated 3-Hydroxypropionate Urine Organic Acid Analysis->Elevated 3-Hydroxypropionate Confirmed Elevated C3 Confirmed Elevated C3 Plasma Acylcarnitine Profile->Confirmed Elevated C3 Diagnosis of Propionic Acidemia Diagnosis of Propionic Acidemia Elevated 2-Methylcitric Acid->Diagnosis of Propionic Acidemia Elevated 3-Hydroxypropionate->Diagnosis of Propionic Acidemia Confirmed Elevated C3->Diagnosis of Propionic Acidemia Further Investigation Further Investigation (Enzyme Assay, Molecular Testing) Diagnosis of Propionic Acidemia->Further Investigation

Caption: A typical workflow for the diagnosis of propionic acidemia, from newborn screening to confirmatory biochemical tests.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify 2-methylcitric acid and other organic acids in urine.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • Transfer a 200 µL aliquot of urine to a glass vial.[7]

    • Add an internal standard (e.g., 2-phenylbutyric acid) to each sample, positive control, and negative control.

    • Acidify the samples with 6 M HCl to a pH < 2.

    • Perform liquid-liquid extraction with ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[7]

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[8][9]

    • Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions (Typical):

      • Column: Fused-silica capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold, then ramp up to a final temperature (e.g., 280-300°C) to separate the various organic acids.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-600.

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of target analytes like 2-methylcitric acid.

  • Data Analysis:

    • Identify peaks based on their retention time and mass spectrum by comparison to a library of known compounds.

    • Quantify 2-methylcitric acid by comparing the peak area of its characteristic ions to the peak area of the internal standard. Normalize the result to the urinary creatinine concentration.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Objective: To quantify propionylcarnitine (C3) and other acylcarnitines in dried blood spots or plasma.

Methodology:

  • Sample Preparation (Dried Blood Spot):

    • Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[10]

    • Add a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

    • Agitate the plate to extract the acylcarnitines.

    • Evaporate the methanol extract to dryness under nitrogen.

  • Derivatization:

    • Add butanolic HCl to the dried extract.

    • Incubate at 65°C for 15-30 minutes to form butyl esters of the acylcarnitines.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in a mobile phase suitable for injection.

  • MS/MS Analysis:

    • Analyze the sample by flow injection analysis coupled to a tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Precursor ion scan of m/z 85. This is a characteristic fragment ion of butylated acylcarnitines.

  • Data Analysis:

    • Quantify propionylcarnitine (C3) by comparing the response of the endogenous C3 to its corresponding stable isotope-labeled internal standard.

Propionyl-CoA Carboxylase (PCC) Enzyme Assay in Cultured Fibroblasts

Objective: To determine the functional activity of the PCC enzyme.

Methodology:

  • Cell Culture:

    • Culture skin fibroblasts from a patient's skin biopsy until confluent in T-25 flasks.[11][12]

  • Sample Preparation:

    • Harvest the cultured fibroblasts.

    • Prepare a cell homogenate by sonication or freeze-thawing in a suitable buffer.

    • Determine the protein concentration of the homogenate.

  • Enzyme Assay (Radiolabeling Method):

    • The assay mixture typically contains the cell homogenate, propionyl-CoA (the substrate), ATP, magnesium, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction by adding acid, which also removes any unreacted H¹⁴CO₃⁻.

    • Measure the amount of radiolabel incorporated into the acid-stable product (methylmalonyl-CoA) using a scintillation counter.

  • Data Analysis:

    • Calculate the PCC enzyme activity as nmol or pmol of product formed per minute per milligram of protein.

    • Compare the patient's PCC activity to that of healthy controls.

Conclusion

The accumulation of 2-methylcitric acid is a pivotal event in the pathophysiology of propionic acidemia, serving as a reliable diagnostic marker. A thorough understanding of the underlying biochemical mechanism, coupled with robust and precise analytical methods, is essential for the effective management of patients and the development of novel therapeutic interventions. This guide provides a foundational resource for professionals in the field, integrating the core scientific principles with practical methodologies.

References

An In-depth Technical Guide to the Structural Analysis of 2-Methylcitric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid (MCA) is a tricarboxylic acid that serves as a critical biomarker in the diagnosis and monitoring of certain inherited metabolic disorders, notably propionic acidemia and methylmalonic acidemia.[1][2] Its accumulation in biological fluids is indicative of impaired propionyl-CoA metabolism.[1] Structurally, 2-methylcitric acid is closely related to citric acid, with the addition of a methyl group. This substitution introduces two stereogenic centers, giving rise to four possible stereoisomers. The structural elucidation and quantification of these isomers are paramount for understanding disease pathophysiology and for the development of diagnostic and therapeutic strategies. This guide provides a comprehensive overview of the structural analysis of 2-methylcitric acid isomers, including their stereochemistry, analytical methodologies for their identification and quantification, and their role in metabolic pathways.

Stereochemistry of 2-Methylcitric Acid

The presence of two chiral centers in the 2-methylcitric acid molecule results in four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). In human physiology, the most commonly detected diastereomers in patients with propionic and methylmalonic acidemia are the (2S,3S) and (2R,3S) forms.[3] The specific isomers produced can be dependent on the enzymatic pathway. For instance, si-citrate synthase produces the (2S,3S) and (2S,3R) isomers, with a small amount of the (2R,3S) isomer, while methylcitrate synthase is more stereospecific, producing the (2R,3S)-isomer.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structural and analytical properties of 2-methylcitric acid isomers.

Physicochemical and Spectroscopic Data
Property(2RS, 3RS)-Methylcitric Acid(2RS, 3SR)-Methylcitric AcidReference(s)
¹H NMR (ppm in D₂O) [5]
CH₃-1.15 (d, J=7.2 Hz)1.12 (d, J=7.2 Hz)[5]
-CH-2.87 (q, J=7.2 Hz)2.91 (q, J=7.2 Hz)[5]
-CH₂-2.76 (d, J=15.6 Hz), 2.84 (d, J=15.6 Hz)2.73 (d, J=16.0 Hz), 2.90 (d, J=16.0 Hz)[5]
¹³C NMR (ppm in D₂O) [5]
CH₃-15.615.1[5]
-CH-47.946.8[5]
-CH₂-45.345.8[5]
C(OH)-76.576.4[5]
-COOH (C1)181.7181.4[5]
-COOH (C5)178.4178.6[5]
-COOH (C6)180.7180.6[5]
Biological Concentrations
AnalyteMatrixConditionConcentration RangeReference(s)
2-Methylcitric AcidSerumNormal60 - 228 nmol/L[6]
2-Methylcitric AcidSerumCobalamin Deficiency93 - 13,500 nmol/L[6]
2-Methylcitric AcidCerebrospinal FluidNormal323 - 1,070 nmol/L[6]
2-Methylcitric AcidCerebrospinal FluidCobalamin Deficiency1,370 - 16,300 nmol/L[6]
2-Methylcitric AcidDried Blood SpotsNormal (Median)0.06 µmol/L[7]
2-Methylcitric AcidDried Blood SpotsNormal (Range)0 - 0.63 µmol/L[7]
Enzyme Inhibition Constants
EnzymeInhibitorInhibition TypeKᵢ (mM)Reference(s)
Citrate (B86180) Synthase2-MethylcitrateCompetitive1.5 - 7.6[8]
Aconitase2-MethylcitrateNon-competitive1.5 - 7.6[8]
NAD⁺-Isocitrate Dehydrogenase2-MethylcitrateCompetitive1.5 - 7.6[8]
NADP⁺-Isocitrate Dehydrogenase2-MethylcitrateCompetitive1.5 - 7.6[8]

Experimental Protocols

Analysis of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This protocol is adapted from methodologies for the analysis of organic acids in dried blood spots (DBS).[6][7]

  • Sample Preparation:

    • Punch a 3.2 mm disc from the DBS into a 2.0 mL polypropylene (B1209903) tube.

    • Add 20 µL of an internal standard working solution (e.g., deuterated 2-methylcitric acid).

    • Add 25 µL of 25 mmol/L 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water.

    • Add 25 µL of 25 mmol/L 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724).

    • Add 50 µL of 2 mmol/L 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) in acetonitrile for derivatization.

    • Tightly cap the tubes and heat at 65°C for 45 minutes.

    • Stop the reaction by adding 120 µL of 10% methanol (B129727) containing 0.5 g/L perfluorooctanoic acid (PFOA).

    • Centrifuge the tubes at 13,000 rpm for 1 minute.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography:

      • Column: ACQUITY UPLC BEH C₈ (2.1 × 50 mm, 1.7 µm) or equivalent.

      • Mobile Phase A: 10% methanol with 0.5 g/L PFOA.

      • Mobile Phase B: 90% methanol with 0.5 g/L PFOA.

      • Gradient: A suitable gradient to separate the analyte from interferences (e.g., 0-1.3 min 98% A, 1.3-2.6 min from 98% to 50% A, 2.6-2.7 min 50% A).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Selected Reaction Monitoring (SRM).

      • SRM Transitions: For the DAABD-AE derivative, monitor transitions such as m/z 499 to 151 for 2-methylcitric acid and m/z 502 to 151 for a deuterated internal standard.[7]

      • Instrument settings such as capillary voltage, cone voltage, collision energy, and source temperatures should be optimized for the specific instrument.

Analysis of 2-Methylcitric Acid in Urine by GC-MS

This protocol is a general procedure for organic acid analysis in urine and is adapted from established methods.[9][10]

  • Sample Preparation and Derivatization:

    • Thaw frozen urine samples.

    • Pipette 200 µL of urine into a 2 mL glass vial.

    • Add an internal standard (e.g., a stable isotope-labeled organic acid not present in the sample).

    • Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine (B92270) to protect keto groups.

    • Incubate at 60°C for 30 minutes.

    • Perform liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 3 minutes.

    • Transfer the supernatant to a new glass vial. Repeat the extraction and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a stream of nitrogen at 35°C.

    • For silylation, add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of hexane.

    • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatography:

      • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection: 1 µL split injection (e.g., 1:20 split ratio).

      • Temperature Program: A temperature gradient is used to separate the organic acids, for example, start at 70°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Data Analysis: Identify the TMS derivative of 2-methylcitric acid by its retention time and mass spectrum, and quantify using a characteristic ion.

Analysis of 2-Methylcitric Acid Isomers in Urine by NMR Spectroscopy

This protocol is based on general procedures for NMR-based metabolomics of urine.[11][12]

  • Sample Preparation:

    • Thaw frozen urine samples on ice and vortex for 30 seconds.

    • Centrifuge the urine at high speed (e.g., 13,000 rpm) for 5 minutes to remove particulate matter.

    • In an Eppendorf tube, mix 400 µL of the urine supernatant with 200 µL of a buffer solution (e.g., 0.2 M phosphate (B84403) buffer in D₂O, pH 7.4) to maintain a constant pH.

    • The buffer should contain a known concentration of an internal standard for chemical shift referencing and quantification (e.g., 5 mM DSS-d₆).

    • Vortex the mixture and transfer the required volume (typically 550-600 µL) into a 5 mm NMR tube.

  • NMR Spectroscopy Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation or NOESY presaturation) is typically used.

    • Acquisition Parameters:

      • Temperature: 298 K.

      • Number of Scans: 64-128 (depending on sample concentration).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: ~12-16 ppm.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the internal standard (DSS at 0.0 ppm).

      • Identify the signals corresponding to the different 2-methylcitric acid isomers based on their characteristic chemical shifts and coupling constants as listed in Table 3.1.

      • Quantify the isomers by integrating their unique signals relative to the known concentration of the internal standard.

Signaling and Metabolic Pathways

2-Methylcitric acid is a key intermediate in the methylcitrate cycle, a metabolic pathway for the detoxification of propionyl-CoA.[8] An accumulation of 2-methylcitrate, as seen in propionic and methylmalonic acidemia, can lead to the inhibition of several key enzymes in the citric acid (TCA) cycle, thereby disrupting cellular energy metabolism.[8]

The Methylcitrate Cycle

The methylcitrate cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate (B1194679). The succinate can then enter the citric acid cycle.

Methylcitrate_Cycle PropionylCoA Propionyl-CoA Methylcitrate (2S)-2-Methylcitrate PropionylCoA->Methylcitrate 2-Methylcitrate Synthase + Oxaloacetate Oxaloacetate Oxaloacetate cisAconitate cis-2-Methylaconitate Methylcitrate->cisAconitate Aconitase Methylisocitrate (2R,3S)-2-Methylisocitrate cisAconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase + Succinate Succinate Succinate TCA Citric Acid Cycle Succinate->TCA

Figure 1. The Methylcitrate Cycle for propionyl-CoA metabolism.
Inhibition of the Citric Acid Cycle

Elevated levels of 2-methylcitrate can competitively or non-competitively inhibit key enzymes of the citric acid cycle, leading to reduced ATP production.

TCA_Inhibition cluster_TCA Citric Acid Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA MCA 2-Methylcitrate Citrate\n Synthase Citrate Synthase MCA-> Citrate\n Synthase Competitive Inhibition Aconitase Aconitase MCA-> Aconitase Non-competitive Inhibition Isocitrate\n Dehydrogenase Isocitrate Dehydrogenase MCA-> Isocitrate\n Dehydrogenase Competitive Inhibition

Figure 2. Inhibition of Citric Acid Cycle enzymes by 2-Methylcitrate.
Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the structural analysis of 2-methylcitric acid isomers from biological samples.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Biological Sample (Urine, Blood Spot) Extraction Extraction / Derivatization Sample->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Extraction->GCMS NMR NMR Extraction->NMR Quant Quantification LCMS->Quant Struct Structural Elucidation LCMS->Struct m/z, RT GCMS->Quant GCMS->Struct Fragmentation NMR->Quant NMR->Struct Chemical Shifts, Coupling Constants Bio Biological Interpretation Quant->Bio Struct->Bio

References

The Central Role of 2-Methylcitrate Synthase in Propionate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionate (B1217596) is a short-chain fatty acid that serves as a crucial carbon and energy source for a wide range of organisms, from bacteria to fungi. However, the accumulation of its activated form, propionyl-CoA, can be toxic. Therefore, efficient metabolic pathways for propionate detoxification and utilization are essential for cellular homeostasis. The 2-methylcitrate cycle is a key pathway in this process, and at its entry point lies the enzyme 2-methylcitrate synthase (EC 2.3.3.5), also known as PrpC. This technical guide provides an in-depth exploration of the pivotal role of 2-methylcitrate synthase in propionate metabolism, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Biochemical Function of 2-Methylcitrate Synthase

2-Methylcitrate synthase catalyzes the irreversible Claisen condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as 2-methylcitrate, and Coenzyme A (CoA)[1]. This reaction is the first committed step of the 2-methylcitrate cycle. While the enzyme can also utilize acetyl-CoA to a lesser extent to produce citrate, its substrate preference lies strongly with propionyl-CoA, highlighting its specialized role in propionate metabolism[2][3]. The systematic name for this enzyme is propanoyl-CoA:oxaloacetate C-propanoyltransferase (thioester-hydrolysing, 1-carboxyethyl-forming)[1].

The primary function of 2-methylcitrate synthase is to channel propionyl-CoA into the 2-methylcitrate cycle for its conversion to pyruvate (B1213749) and succinate, which can then enter central carbon metabolism[4][5]. This process serves a dual purpose: it detoxifies the cell by preventing the accumulation of toxic propionyl-CoA and allows the organism to utilize propionate as a carbon source for growth[4][5].

The 2-Methylcitrate Cycle

The 2-methylcitrate cycle is a metabolic pathway that facilitates the net conversion of propionate into pyruvate and succinate. 2-Methylcitrate synthase initiates this cycle. The subsequent steps involve the conversion of 2-methylcitrate to 2-methylisocitrate, which is then cleaved by 2-methylisocitrate lyase (PrpB) into pyruvate and succinate[4][6].

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Two_Methylcitrate 2-Methylcitrate Propionyl_CoA->Two_Methylcitrate 2-Methylcitrate synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitrate Two_Methylisocitrate 2-Methylisocitrate Two_Methylcitrate->Two_Methylisocitrate Aconitase (Acn) Pyruvate Pyruvate Two_Methylisocitrate->Pyruvate 2-Methylisocitrate lyase (PrpB) Succinate Succinate Two_Methylisocitrate->Succinate 2-Methylisocitrate lyase (PrpB) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Succinate->TCA_Cycle

Figure 1: The 2-Methylcitrate Cycle.

Quantitative Data on 2-Methylcitrate Synthase

The kinetic properties of 2-methylcitrate synthase have been characterized in several organisms. This data is crucial for understanding the enzyme's efficiency and substrate specificity.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (M-1s-1)Reference
Escherichia coliPropionyl-CoA370.33-[7]
Oxaloacetate5--[7]
Acetyl-CoA1010.11-[7]
Salmonella typhimuriumPropionyl-CoA--~30-fold > Acetyl-CoA[2]
Burkholderia sacchari--0.41 (induced)-[8]
Psychrotolerant bacterium DS2-3RPropionyl-CoA16-5.2 x 104
Acetyl-CoA229-0.9 x 104

Regulation of 2-Methylcitrate Synthase Expression

The expression of the prpC gene, which encodes 2-methylcitrate synthase, is tightly regulated to ensure that the enzyme is produced only when propionate is available as a carbon source. In many bacteria, prpC is part of the prpBCDE operon. The regulation of this operon is a complex process involving a dedicated transcriptional activator, a specific sigma factor, and global catabolite repression mechanisms.

The key players in the transcriptional regulation of the prpBCDE operon in organisms like E. coli and Salmonella are:

  • PrpR: A transcriptional activator belonging to the NtrC family of response regulators. PrpR is essential for the activation of the prpBCDE operon.

  • 2-Methylcitrate: The product of the 2-methylcitrate synthase reaction acts as an inducer, likely by binding to PrpR and triggering a conformational change that allows it to activate transcription.

  • Sigma 54 (σ54 or RpoN): A specialized sigma factor that directs RNA polymerase to the promoter of the prpBCDE operon.

  • cAMP Receptor Protein (CRP): In the presence of cyclic AMP (cAMP), CRP binds to the promoter region of the prp operon, leading to catabolite repression when a preferred carbon source like glucose is available.

  • Integration Host Factor (IHF): A DNA-binding protein that can facilitate the formation of the correct DNA architecture for transcriptional activation.

Prp_Operon_Regulation cluster_promoter prpBCDE Promoter Region Promoter PprpB prpBCDE prpBCDE genes Promoter->prpBCDE transcription CRP_site CRP Binding Site PrpR_site PrpR Binding Site PrpR_site->Promoter activates transcription PrpR PrpR (Activator) PrpR->PrpR_site binds Two_MC 2-Methylcitrate (Inducer) Two_MC->PrpR binds & activates RNAP RNA Polymerase + σ⁵⁴ RNAP->Promoter binds CRP cAMP-CRP (Repressor) CRP->CRP_site binds & represses Glucose High Glucose Glucose->CRP low cAMP

Figure 2: Regulation of the prpBCDE operon.

Experimental Protocols

2-Methylcitrate Synthase Activity Assay

This spectrophotometric assay measures the rate of Coenzyme A (CoA) release during the condensation reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Propionyl-CoA solution (10 mM)

  • Oxaloacetate solution (10 mM)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • Cell lysate or purified enzyme solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl (pH 7.5)

    • 50 µL of 10 mM propionyl-CoA

    • 50 µL of 10 mM DTNB

  • Add a suitable amount of cell lysate or purified enzyme to the reaction mixture and mix gently.

  • Initiate the reaction by adding 100 µL of 10 mM oxaloacetate.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes at a constant temperature (e.g., 37°C).

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (13,600 M-1cm-1).

Purification of Recombinant His-tagged 2-Methylcitrate Synthase

This protocol describes the expression and purification of N-terminally His-tagged 2-methylcitrate synthase from E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a PrpC expression vector (e.g., pET vector with an N-terminal His-tag)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged 2-methylcitrate synthase with elution buffer.

    • Collect the fractions and analyze them by SDS-PAGE to check for purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer.

Purification_Workflow Start E. coli culture with PrpC expression vector Induction IPTG Induction Start->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication/French Press) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Wash unbound proteins Affinity_Chromatography->Wash Elution Elution of His-tagged PrpC Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis End Purified 2-Methylcitrate Synthase Analysis->End

Figure 3: Workflow for His-tagged PrpC purification.

2-Methylcitrate Synthase as a Drug Target

The absence of the 2-methylcitrate cycle in humans and its essentiality for propionate metabolism in many pathogenic microorganisms, including Mycobacterium tuberculosis, makes 2-methylcitrate synthase an attractive target for the development of novel antimicrobial agents. Inhibiting this enzyme would lead to the toxic accumulation of propionyl-CoA and disrupt the central metabolism of the pathogen, ultimately leading to cell death.

Conclusion

2-Methylcitrate synthase stands as a gatekeeper to the crucial metabolic pathway of propionate utilization and detoxification in a diverse array of organisms. Its intricate regulation at the transcriptional level ensures a fine-tuned response to the availability of propionate, while its specific enzymatic activity efficiently channels this short-chain fatty acid into central metabolism. The detailed understanding of its biochemical function, kinetic properties, and regulatory mechanisms, as outlined in this guide, provides a solid foundation for further research. Moreover, the essential role of this enzyme in many pathogens highlights its potential as a promising target for the development of novel therapeutics. Continued investigation into the structure, function, and inhibition of 2-methylcitrate synthase will undoubtedly open new avenues in both fundamental microbiology and infectious disease research.

References

Investigating the Toxicity of 2-Methylcitric Acid Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) is a pathognomonic metabolite that accumulates in the metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] These conditions are characterized by the deficiency of propionyl-CoA carboxylase or methylmalonyl-CoA mutase, respectively, leading to the buildup of propionyl-CoA.[2][3][4][5] Subsequently, propionyl-CoA is condensed with oxaloacetate by citrate (B86180) synthase to form 2-MCA.[1] Mounting evidence indicates that 2-MCA is not merely a biomarker but an active toxic agent contributing significantly to the pathophysiology of these diseases, particularly their neurological manifestations.[6][7] This technical guide provides a comprehensive overview of the mechanisms of 2-MCA toxicity, detailed experimental protocols to investigate its effects, and a summary of key quantitative data.

Mechanisms of 2-Methylcitric Acid Toxicity

The toxicity of 2-Methylcitric acid is multifactorial, primarily impacting mitochondrial function and cellular energy metabolism. The key mechanisms include:

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: 2-MCA competitively inhibits several key enzymes of the TCA cycle, disrupting cellular respiration and energy production.[8][9] This inhibition leads to a reduction in the formation of NADH and FADH2, which are essential for ATP synthesis through oxidative phosphorylation.[10]

  • Mitochondrial Dysfunction: 2-MCA has been shown to induce the mitochondrial permeability transition (MPT), a critical event leading to the uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors.[6][11] This disruption of mitochondrial integrity is a central event in 2-MCA-mediated cell death.

  • Neurotoxicity: The brain is particularly vulnerable to the toxic effects of 2-MCA.[6] It has been demonstrated that 2-MCA impairs glutamate (B1630785) metabolism through the competitive inhibition of glutamate dehydrogenase.[6][12] Furthermore, in 3D organotypic brain cell cultures, 2-MCA induces morphological changes in neurons and glial cells, leading to delayed axonal growth and apoptosis.[7][13] This neurotoxicity is believed to be a major contributor to the neurological complications observed in patients with propionic and methylmalonic acidemia.[5]

  • Induction of Apoptosis: At concentrations observed in patients, 2-MCA has been shown to induce apoptosis, or programmed cell death.[7][13][14] This process is initiated by the activation of caspases, such as caspase-3, and is a consequence of the profound cellular stress caused by mitochondrial dysfunction and energy depletion.[13]

Quantitative Data on 2-Methylcitric Acid Toxicity

The following tables summarize the key quantitative data regarding the toxic effects of 2-Methylcitric acid.

Table 1: Inhibition of Key Metabolic Enzymes by 2-Methylcitric Acid

EnzymeInhibition Constant (Ki)IC50Nature of InhibitionReference
Citrate Synthase1.5 - 7.6 mM-Competitive[8]
Aconitase1.5 - 7.6 mM-Non-competitive[8]
NAD+-linked Isocitrate Dehydrogenase1.5 - 7.6 mM-Competitive[8]
NADP+-linked Isocitrate Dehydrogenase1.5 - 7.6 mM-Competitive[8]
Glutamate Dehydrogenase--Competitive (Inhibition at 0.5 mM)[6][12]
Phosphofructokinase-1 mM-[8]

Table 2: Toxic Concentrations of 2-Methylcitric Acid in Cellular Models

Experimental ModelToxic EffectConcentrationReference
3D Organotypic Rat Brain Cell CulturesMorphological changes in neurons and glial cells0.01 mM[7][13]
3D Organotypic Rat Brain Cell CulturesIncreased apoptosis and ammonium (B1175870) accumulation0.1 mM[7][13]
Isolated Rat Brain MitochondriaInhibition of glutamate dehydrogenase activity0.5 mM[6][12]
Isolated Rat Brain MitochondriaInduction of mitochondrial permeability transition1 - 3 mM[15]

Table 3: Concentrations of 2-Methylcitric Acid in Human Samples

Sample TypeConditionConcentration RangeReference
SerumNormal60 - 228 nmol/L[16][17]
SerumCobalamin Deficiency93 - 13,500 nmol/L[1][16][17]
Cerebrospinal Fluid (CSF)Normal323 - 1,070 nmol/L[16][17]
Cerebrospinal Fluid (CSF)Cobalamin Deficiency1,370 - 16,300 nmol/L[16][17]
Dried Blood SpotsNormal Neonates (Median)0.06 µmol/L (Range: 0 - 0.63 µmol/L)[18]
Dried Blood SpotsPropionic/Methylmalonic Acidemia0.1 - 89.4 µmol/L[19]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the toxicity of 2-Methylcitric acid.

Induction of 2-Methylcitric Acid Accumulation in Cell Culture

Objective: To create an in vitro model of 2-MCA accumulation for toxicity studies.

Principle: Propionic acidemia can be mimicked in vitro by treating cells, such as primary human hepatocytes, with high concentrations of propionate (B1217596).[20] This leads to an intracellular accumulation of propionyl-CoA and its subsequent conversion to 2-MCA.

Protocol:

  • Cell Culture: Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in standard culture medium.

  • Propionate Treatment: Prepare a stock solution of sodium propionate in sterile water.

  • Treat the cells with varying concentrations of sodium propionate (e.g., 1-5 mM) for a specified duration (e.g., 24-48 hours).[9]

  • Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Lyse the cells and extract metabolites for analysis. A common method is to use a solvent mixture like 70% acetonitrile.[20]

  • Quantification of 2-MCA: Analyze the cell lysates for 2-MCA concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][21]

Assay for Glutamate Dehydrogenase (GDH) Activity

Objective: To measure the inhibitory effect of 2-MCA on GDH activity.

Principle: GDH activity is determined by a coupled enzyme assay where the oxidation of glutamate is linked to the reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm.[3][4]

Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates in ice-cold assay buffer. Centrifuge to remove insoluble material.[4][22]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, glutamate, and NAD+.[7]

  • Inhibitor Addition: Add varying concentrations of 2-MCA to the reaction mixture.

  • Initiate Reaction: Add the cell/tissue extract to the reaction mixture to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C using a microplate reader.[22]

  • Calculation: Calculate the rate of NADH production from the linear portion of the kinetic curve. Determine the percent inhibition by 2-MCA and calculate the Ki value using appropriate kinetic models.[23]

Measurement of Mitochondrial Permeability Transition (MPT)

Objective: To assess the induction of MPT by 2-MCA.

Principle: MPT opening can be measured in isolated mitochondria by monitoring mitochondrial swelling, which causes a decrease in light scattering at 540 nm.[24] Alternatively, fluorescent dyes can be used to measure changes in mitochondrial membrane potential.[25]

Protocol (Mitochondrial Swelling Assay):

  • Isolation of Mitochondria: Isolate mitochondria from rat liver or brain tissue by differential centrifugation.

  • Swelling Buffer: Resuspend the isolated mitochondria in a swelling buffer.[24]

  • Treatment: Add varying concentrations of 2-MCA to the mitochondrial suspension. A calcium challenge (e.g., with CaCl2) is typically used to induce MPT.[24]

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 540 nm over time at 25°C. A rapid decrease in absorbance indicates mitochondrial swelling and MPT opening.[24]

  • Controls: Use known inhibitors of MPT, such as cyclosporine A, as negative controls to confirm the specificity of the effect.[24]

3D Organotypic Brain Cell Culture for Neurotoxicity Studies

Objective: To investigate the neurotoxic effects of 2-MCA in a physiologically relevant model.

Principle: Organotypic brain slice cultures maintain the three-dimensional structure and cellular diversity of the brain, providing a valuable tool for neurotoxicity studies.[14][26]

Protocol:

  • Slice Preparation: Prepare organotypic brain slices (e.g., from the cortex or hippocampus) from embryonic or neonatal rats or mice.[27]

  • Culture: Culture the slices on membrane inserts in a suitable culture medium.

  • 2-MCA Treatment: Treat the cultures with different concentrations of 2-MCA (e.g., 0.01 mM to 1 mM) for a defined period.[13]

  • Assessment of Toxicity:

    • Morphology: Analyze changes in cell morphology, neuronal processes, and glial cell integrity using immunohistochemistry with specific cell markers (e.g., MAP2 for neurons, GFAP for astrocytes).[27]

    • Cell Death: Quantify cell death using assays such as propidium (B1200493) iodide (PI) uptake for necrotic cells or TUNEL staining for apoptotic cells.[14]

    • Apoptosis: Measure the activation of caspases (e.g., caspase-3) by western blotting or immunofluorescence.[13]

    • Biochemical Analysis: Analyze the culture medium for markers of cell damage (e.g., lactate (B86563) dehydrogenase release) and metabolic changes (e.g., ammonia (B1221849) and glutamine levels).[13][14]

Visualizations

The following diagrams illustrate key pathways and workflows related to 2-Methylcitric acid toxicity.

cluster_0 Propionyl-CoA Metabolism cluster_1 2-Methylcitric Acid Synthesis Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA PCC PCC Propionyl-CoA->PCC Biotin Propionyl-CoA_2 Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) D-Methylmalonyl-CoA D-Methylmalonyl-CoA PCC->D-Methylmalonyl-CoA Oxaloacetate Oxaloacetate Citrate Synthase Citrate Synthase Oxaloacetate->Citrate Synthase 2-Methylcitric Acid 2-Methylcitric Acid Citrate Synthase->2-Methylcitric Acid Propionyl-CoA_2->Citrate Synthase

Figure 1: Synthesis pathway of 2-Methylcitric acid.

cluster_0 Mitochondrial Targets cluster_1 Cellular Consequences 2-MCA_Accumulation 2-Methylcitric Acid Accumulation TCA_Cycle_Enzymes TCA Cycle Enzymes (Citrate Synthase, Aconitase, ICDH) 2-MCA_Accumulation->TCA_Cycle_Enzymes Inhibition Glutamate_Dehydrogenase Glutamate Dehydrogenase 2-MCA_Accumulation->Glutamate_Dehydrogenase Inhibition Mitochondrial_Permeability\nTransition_Pore Mitochondrial Permeability Transition Pore 2-MCA_Accumulation->Mitochondrial_Permeability\nTransition_Pore Induction Energy_Depletion Energy Depletion (↓ ATP) TCA_Cycle_Enzymes->Energy_Depletion Impaired_Glutamate\nMetabolism Impaired Glutamate Metabolism Glutamate_Dehydrogenase->Impaired_Glutamate\nMetabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction (Swelling, ↓ΔΨm) Mitochondrial_Permeability\nTransition_Pore->Mitochondrial_Dysfunction Apoptosis Apoptosis Energy_Depletion->Apoptosis Neurotoxicity Neurotoxicity Impaired_Glutamate\nMetabolism->Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity Mitochondrial_Dysfunction->Apoptosis Start Start: Prepare 3D Organotypic Brain Slices Culture_Slices Culture Slices on Membrane Inserts Start->Culture_Slices Treat_with_2MCA Treat with 2-MCA (Varying Concentrations) Culture_Slices->Treat_with_2MCA Incubate Incubate for Defined Period Treat_with_2MCA->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Morphology Immunohistochemistry (e.g., MAP2, GFAP) Endpoint_Analysis->Morphology Cell_Death PI Staining / LDH Assay Endpoint_Analysis->Cell_Death Apoptosis Caspase-3 Staining / Western Blot Endpoint_Analysis->Apoptosis Metabolism Analyze Culture Medium (Ammonia, Glutamine) Endpoint_Analysis->Metabolism End End: Data Interpretation Morphology->End Cell_Death->End Apoptosis->End Metabolism->End

References

Methodological & Application

Application Note: Quantification of 2-Methylcitric Acid in Human Urine and Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylcitric acid (2-MCA) is a key biomarker for monitoring inborn errors of propionate (B1217596) metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Elevated levels of 2-MCA in biological fluids are indicative of disruptions in the propionate metabolic pathway.[1] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-methylcitric acid in human urine and plasma. This method is suitable for clinical research, drug development, and patient monitoring.

Metabolic Significance

Propionyl-CoA is a product of the catabolism of odd-chain fatty acids and certain amino acids. In normal metabolism, it is converted to succinyl-CoA and enters the citric acid (TCA) cycle. However, in disorders like PA and MMA, the accumulation of propionyl-CoA leads to an alternative metabolic route where it condenses with oxaloacetate to form 2-methylcitrate, which is then excreted in urine.[1] The 2-methylcitrate cycle is a detoxification pathway for excess propionyl-CoA.[3]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous detection of 2-MCA, total homocysteine, methylmalonic acid, and methionine in plasma has been developed without the need for derivatization.[4][5] For urine and dried blood spots, derivatization is often employed to enhance sensitivity and chromatographic retention.[6][7][8]

I. Plasma Sample Preparation (Direct Measurement)

  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., methanol (B129727) or a mixture of methanol and acetonitrile) containing the internal standard (e.g., d3-2-methylcitric acid).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

II. Urine Sample Preparation (with Derivatization)

  • Sample Collection: A first morning mid-stream urine sample is preferred. Store urine at -80°C until analysis.

  • Normalization: Thaw urine samples and determine the creatinine (B1669602) concentration for normalization of 2-MCA levels.

  • Derivatization: A method using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to be effective for dried urine spots and can be adapted for liquid urine.[8]

    • To a specific volume of urine, add the internal standard and the derivatization reagent.

    • Incubate the mixture at 65°C for 45 minutes.[6][8]

  • Reaction Quench and Dilution: Stop the reaction by adding a quenching solution (e.g., methanol:water mixture) and dilute for analysis.[9]

  • Injection: Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., ACQUITY BEH-C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analyte. A re-equilibration step is necessary at the end of each run.

  • Flow Rate: A flow rate of 0.4-0.5 mL/min is often employed.[6][10]

  • Column Temperature: Maintained at around 40°C.[10]

  • Injection Volume: 2-10 µL.[5][9]

Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for underivatized 2-MCA, while positive mode is used for certain derivatives.[4][5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • 2-Methylcitric Acid (Underivatized): Specific precursor-to-product ion transitions need to be optimized.

    • DAABD-AE Derivative: m/z 499 → 151.[6]

    • d3-2-Methylcitric Acid (Internal Standard, DAABD-AE derivative): m/z 502 → 151.[6]

  • Instrument Parameters: Capillary voltage, desolvation temperature, and gas flows should be optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for 2-methylcitric acid.

Table 1: Linearity of 2-Methylcitric Acid Quantification

MatrixMethodLinearity Range (µmol/L)Reference
PlasmaDirectUp to 80 (total 2-MCA)[4][5]
Dried Blood SpotsDerivatizationNot specified[6][7]
Dried Urine SpotsDerivatizationNot specified[8][9]

Table 2: Precision and Recovery of 2-Methylcitric Acid Quantification

MatrixMethodIntra-assay CV (%)Inter-assay CV (%)Recovery (%)Reference
PlasmaDirect2.1 - 6.92.7 - 11.684.4 - 120.1[4][5]
Dried Blood SpotsDual Derivatization< 10.8< 10.890.2 - 109.4[7]
Dried Urine SpotsDerivatization≤ 20.9≤ 20.9Not specified[8][9]

Table 3: Reference Intervals for 2-Methylcitric Acid

MatrixPopulationReference IntervalReference
SerumNormal Adults60 - 228 nmol/L[11]
Dried Blood SpotsHealthy Newborns0.04 - 0.36 µmol/L[12]
Dried Urine SpotsControls0.4 - 3.4 mmol/mol creatinine[8][9]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Collection (Mid-stream) Urine_Prep Urine Derivatization Urine->Urine_Prep Plasma Plasma Collection (EDTA) Plasma_Prep Plasma Protein Precipitation Plasma->Plasma_Prep LC_MSMS LC-MS/MS Analysis (C18, ESI, MRM) Urine_Prep->LC_MSMS Plasma_Prep->LC_MSMS Data_Analysis Quantification & Data Review LC_MSMS->Data_Analysis

Caption: Experimental workflow for the quantification of 2-Methylcitric acid.

metabolic_pathway cluster_main Propionate Metabolism cluster_alternative Alternative Pathway in PA/MMA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Two_MCA 2-Methylcitric Acid Propionyl_CoA->Two_MCA Citrate Synthase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Two_MCA Excretion Urinary Excretion Two_MCA->Excretion

Caption: Simplified metabolic pathway of propionate.

The described LC-MS/MS methods provide a robust and reliable approach for the quantification of 2-methylcitric acid in both urine and plasma. The direct measurement in plasma offers a simpler workflow, while derivatization methods for urine enhance sensitivity. The choice of method will depend on the specific requirements of the study. Accurate measurement of 2-MCA is crucial for the diagnosis and management of patients with propionic and methylmalonic acidemias.

References

Application Notes and Protocols for Utilizing 2-Methylcitric Acid Trisodium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid is a key metabolic intermediate in the methylcitrate cycle, a crucial pathway for the detoxification of propionyl-CoA in a variety of organisms, including bacteria and fungi.[1][2] The enzymes within this cycle that interact with 2-methylcitric acid and its derivatives are of significant interest to researchers in microbiology, metabolic diseases, and drug development. 2-Methylcitric acid trisodium (B8492382) salt serves as a vital substrate for in vitro enzyme assays targeting these enzymes, enabling the characterization of their activity and the screening of potential inhibitors.

This document provides detailed application notes and experimental protocols for using 2-Methylcitric acid trisodium salt in assays for the key enzymes of the methylcitrate cycle: 2-methylcitrate synthase, 2-methylcitrate dehydratase, and aconitase, as well as the subsequent enzyme, 2-methylisocitrate lyase.

The Methylcitrate Cycle: An Overview

The methylcitrate cycle converts the toxic metabolite propionyl-CoA into pyruvate (B1213749) and succinate, which can then enter central metabolism.[2][3] The pathway is initiated by the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Two_Methylcitrate 2-Methylcitrate Propionyl_CoA->Two_Methylcitrate 2-Methylcitrate Synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitrate Two_Methyl_cis_Aconitate 2-Methyl-cis-aconitate Two_Methylcitrate->Two_Methyl_cis_Aconitate 2-Methylcitrate Dehydratase (PrpD) Two_Methylisocitrate 2-Methylisocitrate Two_Methyl_cis_Aconitate->Two_Methylisocitrate Aconitase (Acn) Pyruvate Pyruvate Two_Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase (PrpB) Succinate Succinate Two_Methylisocitrate->Succinate

Figure 1. The Methylcitrate Cycle Pathway.

Quantitative Data Summary

The following tables summarize the available kinetic parameters for enzymes that interact with 2-methylcitric acid and its analogs.

Table 1: Kinetic Parameters of Methylcitrate Cycle Enzymes

EnzymeOrganismSubstrateKmVmaxReference(s)
2-Methylcitrate Synthase (PrpC)Escherichia coliPropionyl-CoA17 µM, 37 µM0.33 µmol/min/mg[4]
Oxaloacetate5 µM[4]
Acetyl-CoA101 µM0.11 µmol/min/mg[4]
2-Methylcitrate Dehydratase (PrpD)Yarrowia lipolytica2-MethylcitrateNot ReportedNot Reported[1][5]
Aconitase (Acn)Aspergillus fumigatus2-Methylisocitrate213 mM (for Isocitrate Lyase)Not Reported[6]

Table 2: Inhibition Constants (Ki) of Various Enzymes by 2-Methylcitrate

EnzymeNature of InhibitionKiReference(s)
Citrate (B86180) SynthaseCompetitive1.5 - 7.6 mM[7]
AconitaseNon-competitive1.5 - 7.6 mM[7]
NAD+-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[7]
NADP+-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[7]
Mitochondrial Citrate Transporter-Apparent Km = 3.3 mM[7]
2-Methylcitrate DehydrataseCompetitive (by Citrate)4.5 x 10-4 M[1][3]
Competitive (by threo-ds-isocitrate)1.2 x 10-2 M[1][3]
Competitive (by threo-ds-2-methylisocitrate)1.1 x 10-3 M[1][3]
Competitive (by Tricarballylate)3.7 x 10-2 M[1][3]
Competitive (by DL-fluorocitrate)9.5 x 10-4 M[1][3]

Experimental Protocols

The following section provides detailed methodologies for assaying the key enzymes of the methylcitrate cycle.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Buffers and Reagents Reaction_Setup Set up Reaction Mixture (Buffer, Co-factors, Enzyme) Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Sample (Cell lysate, Purified protein) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution (this compound Salt) Initiation Initiate Reaction (Add Substrate) Substrate_Prep->Initiation Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature and Time Initiation->Incubation Measurement Measure Signal Change (e.g., Absorbance) Incubation->Measurement Data_Analysis Calculate Enzyme Activity (Initial Rate) Measurement->Data_Analysis

Figure 2. General Experimental Workflow for Enzyme Assays.

Protocol 1: 2-Methylcitrate Synthase (PrpC) Activity Assay

This assay measures the activity of 2-methylcitrate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.

Materials:

  • This compound Salt (for inhibitor screening, not as a direct substrate)

  • Propionyl-CoA

  • Oxaloacetate

  • DTNB solution

  • HEPES buffer (pH 7.5)

  • Potassium chloride (KCl)

  • Glycerol

  • Purified 2-methylcitrate synthase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare the Reaction Mixture: In a suitable tube or well, prepare the following reaction mixture (final volume of 0.8 mL for a cuvette):

    • 50 mM HEPES buffer, pH 7.5

    • 0.1 M KCl

    • 0.54 M Glycerol

    • 0.15 mM DTNB

    • 0.05 mM Oxaloacetate

    • Enzyme preparation (e.g., purified PrpC or cell lysate)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Start the reaction by adding 0.1 mM propionyl-CoA.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA412/min) from the linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of the TNB anion (13,600 M-1 cm-1).

Protocol 2: 2-Methylcitrate Dehydratase (PrpD) Activity Assay

This assay measures the activity of 2-methylcitrate dehydratase by monitoring the formation of 2-methyl-cis-aconitate from 2-methylcitrate, which results in an increase in absorbance at 240 nm.[2][8]

Materials:

  • This compound Salt

  • Potassium phosphate (B84403) buffer (pH 6.7)

  • Purified 2-methylcitrate dehydratase or cell lysate

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare the following reaction mixture (final volume of 2.5 mL):

    • 0.2 M Potassium phosphate buffer, pH 6.7

    • Enzyme preparation

  • Set Spectrophotometer: Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.

  • Establish Baseline: Add the reaction mixture to the cuvette and record a stable baseline absorbance.

  • Initiate the Reaction: Start the reaction by adding 10 mM this compound Salt.

  • Measure Absorbance: Monitor the increase in absorbance at 240 nm over time.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA240/min). The activity can be calculated if the molar extinction coefficient of 2-methyl-cis-aconitate at 240 nm is known.

Note on Optimal Conditions for Yarrowia lipolytica 2-Methylcitrate Dehydratase:

  • Optimal pH: 6.5 to 7.0[5]

  • Optimal Temperature: 25 to 40°C[5]

Protocol 3: Coupled Aconitase (Acn) Activity Assay

This assay measures the activity of aconitase in the methylcitrate cycle by coupling the formation of 2-methylisocitrate from 2-methyl-cis-aconitate (produced from 2-methylcitrate by PrpD) to the activity of a dehydrogenase, which results in the reduction of NADP+ to NADPH, monitored at 340 nm.

Materials:

  • This compound Salt

  • 2-Methylcitrate Dehydratase (PrpD)

  • Isocitrate Dehydrogenase (NADP+-dependent)

  • NADP+

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Purified Aconitase or cell lysate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a suitable cuvette or well, prepare the following reaction mixture:

    • Assay Buffer (e.g., 90 mM Tris-HCl, pH 8.0)

    • NADP+ (e.g., 0.5 mM)

    • Isocitrate Dehydrogenase

    • 2-Methylcitrate Dehydratase (PrpD)

    • Aconitase preparation

  • Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding this compound Salt (e.g., 5 mM).

  • Measure Absorbance: Monitor the increase in absorbance at 340 nm over time.

  • Calculate Activity: Determine the initial rate of NADPH formation (ΔA340/min) using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).

Protocol 4: 2-Methylisocitrate Lyase (PrpB) Activity Assay

This assay measures the activity of 2-methylisocitrate lyase by detecting the formation of pyruvate, one of the cleavage products of 2-methylisocitrate. Pyruvate reacts with phenylhydrazine (B124118) to form a phenylhydrazone, which can be monitored spectrophotometrically at 324 nm.[9]

Materials:

  • 2-Methylisocitrate (can be synthesized from 2-Methylcitric acid)

  • Potassium phosphate buffer (pH 6.9)

  • Phenylhydrazine

  • Cysteine

  • Magnesium chloride (MgCl2)

  • Purified 2-methylisocitrate lyase or cell lysate

  • Spectrophotometer capable of reading absorbance at 324 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare the following mixture (final volume of 0.5 mL):

    • 66.7 mM Potassium phosphate buffer, pH 6.9

    • 3.3 mM Phenylhydrazine

    • 2.5 mM Cysteine

    • 5 mM MgCl2

    • Enzyme preparation

  • Pre-incubation: Equilibrate the mixture to the assay temperature.

  • Initiate the Reaction: Start the reaction by adding 1.25 mM 2-methylisocitrate.

  • Measure Absorbance: Monitor the increase in absorbance at 324 nm.

  • Calculate Activity: Calculate the rate of pyruvate phenylhydrazone formation using its molar extinction coefficient (12 mM-1 cm-1).[9]

Applications in Drug Development

The enzymes of the methylcitrate cycle are attractive targets for the development of novel antimicrobial agents, as this pathway is essential for the viability of many pathogenic microorganisms but is absent in humans.[7] this compound Salt can be utilized in high-throughput screening campaigns to identify inhibitors of 2-methylcitrate synthase and 2-methylcitrate dehydratase. The protocols described above can be adapted for microplate formats to facilitate such screenings. Identified hits can then be further characterized to determine their mechanism of inhibition and their potential as therapeutic agents.

Conclusion

This compound Salt is an indispensable tool for researchers studying the methylcitrate cycle and for professionals in drug development targeting this pathway. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for conducting robust and reproducible enzyme assays, ultimately contributing to a deeper understanding of microbial metabolism and the discovery of new antimicrobial strategies.

References

Application Notes and Protocols: 2-Methylcitric Acid Trisodium Salt as a Biomarker for Propionic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propionic acidemia (PA) is a rare, autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzymatic defect disrupts the normal metabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][3] Consequently, toxic metabolites, including propionic acid and its derivatives, accumulate, leading to recurrent episodes of metabolic acidosis, hyperammonemia, and potentially severe neurological complications.[3][4] Early and accurate diagnosis, along with diligent monitoring, is crucial for managing PA and improving patient outcomes.[5][6] 2-Methylcitric acid (2-MCA), a derivative of propionyl-CoA, has emerged as a key, pathognomonic biomarker for propionic acidemia, offering significant advantages in diagnosis and disease management.[5][7]

Pathophysiology and Rationale for 2-Methylcitric Acid as a Biomarker

In healthy individuals, propionyl-CoA is converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[1][8] D-methylmalonyl-CoA is then further metabolized to succinyl-CoA, which enters the Krebs cycle (tricarboxylic acid cycle).[3][8] In propionic acidemia, the deficiency of PCC leads to a buildup of propionyl-CoA in the mitochondria.[3][4]

This excess propionyl-CoA is then utilized by citrate (B86180) synthase, an enzyme of the Krebs cycle. In an alternative pathway, citrate synthase catalyzes the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate.[5][6][9] This reaction is competitive with the normal condensation of acetyl-CoA and oxaloacetate to form citrate.[6] The resulting accumulation and subsequent excretion of 2-methylcitric acid in biological fluids make it a highly specific indicator of a block in the propionate (B1217596) metabolic pathway.[4][5]

Propionic Acidemia Metabolic Pathway cluster_0 Mitochondrion cluster_1 Propionic Acidemia (PA) Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids\n(Val, Ile, Met, Thr)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) 2-Methylcitric Acid 2-Methylcitric Acid Propionyl-CoA->2-Methylcitric Acid Citrate Synthase (Alternative Pathway) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle Oxaloacetate Oxaloacetate Oxaloacetate->2-Methylcitric Acid Citrate Citrate Oxaloacetate->Citrate Citrate Synthase (Normal Pathway) Citrate->Krebs Cycle Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citrate PCC_Deficiency PCC Deficiency PCC_Deficiency->Propionyl-CoA Block

Caption: Metabolic pathway alteration in Propionic Acidemia.

Data Presentation: Quantitative Levels of 2-Methylcitric Acid

The concentration of 2-Methylcitric acid is a critical parameter for the diagnosis and monitoring of propionic acidemia. Its levels are significantly elevated in affected individuals compared to the healthy population.

Table 1: 2-Methylcitric Acid Concentrations in Dried Blood Spots (DBS)

PopulationSample TypeAnalyteConcentration Range (µmol/L)Reference(s)
Healthy NewbornsDried Blood Spot2-Methylcitric Acid0.04 - 0.36[10]
Healthy NewbornsDried Blood Spot2-Methylcitric Acid0 - 0.63[7]
Healthy Newborns (99th Percentile)Dried Blood Spot2-Methylcitric Acid< 0.5[11]
Patients with PA/MMADried Blood Spot2-Methylcitric Acid1.0 - 12.0[6]
Screen Positive (True Positives for PA/MMA)Dried Blood Spot2-Methylcitric Acid> 1.0 (all 9 cases)[10]
Screen Positive (All)Dried Blood Spot2-Methylcitric Acid0.1 - 89.4[10]

Table 2: 2-Methylcitric Acid Concentrations in Serum

PopulationSample TypeAnalyteOptimal Result (nmol/L)Elevated Range in Vitamin B12 Deficiency (nmol/L)Reference(s)
General PopulationSerum2-Methylcitric Acid60 - 22893 - 13,500[5]

Experimental Protocols

The gold standard for the quantification of 2-Methylcitric acid in biological samples, particularly in dried blood spots (DBS) for newborn screening, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7] This method offers high sensitivity and specificity.

Protocol: Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This protocol is a composite based on established methods for second-tier newborn screening tests.[7][11][12]

1. Materials and Reagents:

  • Dried blood spot (DBS) cards

  • Single 3.2-mm or 4.8-mm hole puncher

  • 96-well microtiter plates

  • Acetonitrile, water, formic acid (LC-MS grade)

  • Dithiothreitol (DTT)

  • Isotopically labeled internal standard (e.g., d3-Methylcitric acid)

  • Derivatization agent (e.g., 3 N HCl in n-butanol or DAABD-AE)[7][12]

  • LC-MS/MS system

2. Sample Preparation & Extraction:

  • Punch a single 3.2-mm or 4.8-mm disc from the dried blood spot into a well of a 96-well plate.[7][11]

  • Add the extraction solvent containing the isotopically labeled internal standard to each well. A typical solvent is an acetonitrile:water:formic acid mixture containing DTT.[11]

  • Seal the plate and shake for 30-45 minutes at room temperature to extract the analytes.

  • Centrifuge the plate to pellet the DBS paper.

  • Transfer the supernatant to a new 96-well plate.

3. Derivatization (Butylation Example): Note: Derivatization is often necessary to improve the chromatographic retention and mass spectrometric sensitivity of small, polar molecules like 2-MCA.[11][12]

  • Dry the extracted supernatant under a stream of nitrogen gas.

  • Add 3 N HCl in n-butanol to each well.

  • Seal the plate and incubate at 60-65°C for 45 minutes to form butylesters.[11]

  • Evaporate the butanol reagent under nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column suitable for separating small organic acids.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid modifier like formic acid, is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native 2-MCA and its labeled internal standard.

5. Data Analysis and Quantification:

  • Calculate the peak area ratio of the analyte to its corresponding internal standard.

  • Determine the concentration of 2-MCA in the sample by comparing this ratio to a calibration curve prepared with known concentrations of 2-MCA standards.

  • Results are typically reported in µmol/L.

Experimental Workflow for 2-MCA Analysis start Start: Dried Blood Spot (DBS) Sample punch 1. Punch DBS Disc (3.2 mm or 4.8 mm) start->punch extract 2. Extraction (Solvent + Internal Standard) punch->extract dry_extract 3. Dry Extract (Nitrogen Evaporation) extract->dry_extract derivatize 4. Derivatization (e.g., Butylation at 65°C) dry_extract->derivatize reconstitute 5. Reconstitution in Mobile Phase derivatize->reconstitute inject 6. LC-MS/MS Analysis (MRM Mode) reconstitute->inject analyze 7. Data Analysis (Quantification vs. Calibrators) inject->analyze end End: Report 2-MCA Concentration analyze->end

Caption: Workflow for 2-MCA quantification in dried blood spots.

Application in Newborn Screening and Drug Development

Improving Newborn Screening

Newborn screening for propionic acidemia traditionally relies on measuring propionylcarnitine (B99956) (C3).[10] However, C3 levels are neither sufficiently sensitive nor specific, leading to a high rate of false positives.[10][12] The incorporation of 2-MCA as a second-tier marker dramatically improves the positive predictive value of screening programs.[7][10] By analyzing 2-MCA in samples that are screen-positive for elevated C3, laboratories can effectively distinguish true cases of PA from false positives, thereby reducing unnecessary follow-up, parental anxiety, and healthcare costs.[10][11] One study demonstrated that including 2-MCA analysis improved the positive predictive value from 8.7% to 64.3% while maintaining 100% sensitivity.[10]

Newborn Screening Logic start Newborn DBS Sample tier1 Tier 1: Measure Propionylcarnitine (C3) start->tier1 decision1 C3 Elevated? tier1->decision1 normal Screen Negative decision1->normal No tier2 Tier 2: Measure 2-Methylcitric Acid (2-MCA) decision1->tier2 Yes decision2 2-MCA Elevated? tier2->decision2 positive High Risk for PA/MMA Refer for Confirmatory Testing decision2->positive Yes negative Likely False Positive No Further Action decision2->negative No

Caption: Two-tier newborn screening logic for Propionic Acidemia.

A Biomarker for Drug Development

In the context of research and clinical trials for new propionic acidemia therapies, 2-MCA serves as a valuable biomarker.[13][14] Changes in the levels of primary metabolites like 2-MCA can provide objective evidence of a drug's biological activity.[13] Researchers can monitor 2-MCA concentrations in patients to assess the efficacy of investigational treatments aimed at reducing the propionyl-CoA burden.[14] Its strong correlation with disease state makes it a candidate for use as a surrogate endpoint in clinical trials, reflecting how a patient feels, functions, or survives.[13]

2-Methylcitric acid is a highly specific and reliable biomarker for propionic acidemia. Its formation is a direct consequence of the enzymatic block in the propionate metabolic pathway. The development of robust and sensitive LC-MS/MS methods for its quantification has enabled its integration into newborn screening programs, significantly enhancing diagnostic accuracy. For researchers and drug developers, 2-MCA provides a critical tool for monitoring disease progression and evaluating the effectiveness of novel therapeutic interventions.

References

Application Notes and Protocols for the Detection of 2-Methylcitric Acid in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (MCA) is a crucial biomarker for the diagnosis and management of inherited metabolic disorders, specifically propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] Its accumulation is a hallmark of disrupted propionyl-CoA metabolism.[1] In newborn screening, the analysis of propionylcarnitine (B99956) (C3) in dried blood spots (DBS) can lead to a high number of false-positive results.[2][3][4] The quantification of 2-MCA as a second-tier test significantly improves the specificity and positive predictive value of screening for these disorders, reducing unnecessary referrals and anxiety for families.[3][5] This document provides detailed protocols for the detection of 2-MCA in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Significance

Elevated levels of 2-MCA in blood are a strong indicator of impaired propionate (B1217596) metabolism.[1] This organic acid is formed from the condensation of propionyl-CoA with oxaloacetate.[1] Its measurement is essential for:

  • Early Diagnosis: Prompt identification of PA and MMA allows for timely therapeutic intervention, leading to better patient outcomes.[1]

  • Disease Monitoring: Regular monitoring of 2-MCA levels helps in managing the patient's condition and evaluating the effectiveness of treatment.[1]

  • Improving Newborn Screening: Incorporating 2-MCA analysis as a second-tier test for newborns with elevated C3 levels drastically reduces the false-positive rate.[2][3][4] For instance, one study demonstrated an improvement in the positive predictive value from 8.7% to 64.3% by including 2-MCA in the screening algorithm.[3]

Metabolic Pathway

The accumulation of 2-Methylcitric acid is a direct consequence of defects in the propionyl-CoA catabolic pathway. The following diagram illustrates the formation of 2-MCA in the context of these metabolic blocks.

Simplified Metabolic Pathway of Propionyl-CoA cluster_pathway Mitochondrion cluster_TCA TCA Cycle Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Biotin CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase Inhibition/ Alternative Substrate MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA ATP PA_block Propionic Acidemia (PA) MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM Adenosylcobalamin (Vitamin B12) SuccinylCoA Succinyl-CoA MCM->SuccinylCoA MMA_block Methylmalonic Acidemia (MMA) TCACycle TCACycle SuccinylCoA->TCACycle Enters TCA Cycle Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate MethylcitricAcid 2-Methylcitric Acid (Accumulates) CitrateSynthase->MethylcitricAcid

Caption: Propionyl-CoA Metabolism and 2-MCA Formation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the detection of 2-MCA in dried blood spots from various studies.

ParameterValueReference
Reference Range (Controls) 0.04 - 0.36 µmol/L[3]
Median: 0.06 µmol/L (Range: 0 - 0.63 µmol/L)[2][4]
99th Percentile: 0.5 µmol/L[5][6]
Cut-off for Positive Screen 1.0 µmol/L[3]
Concentration in Affected Individuals Range: 0.1 - 89.4 µmol/L[3]
Intra-day Precision (CV) < 10.8%[7][8]
0.19% - 5.23%[9]
Inter-day Precision (CV) < 10.8%[7][8]
1.02% - 6.89%[9]
Analyte Recovery 90.2% - 109.4%[7][8]
94.17% - 114.29%[9]
Linearity (R²) ≥ 0.9937[9]

Experimental Protocols

Two primary methodologies involving different derivatization techniques are presented below. Derivatization is often necessary to improve the ionization efficiency and chromatographic retention of 2-MCA for LC-MS/MS analysis.[2][7][8]

Protocol 1: Derivatization with DAABD-AE

This method involves derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) directly on the DBS punch.[2][4]

Materials:

  • Dried Blood Spot (DBS) cards

  • 3.2 mm or 4.8 mm hole puncher

  • 2.0 mL polypropylene (B1209903) tubes

  • Internal Standard (IS) working solution (e.g., d3-MCA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 25 mmol/L in water

  • 4-Dimethylaminopyridine (DMAP), 25 mmol/L in acetonitrile

  • DAABD-AE, 2 mmol/L in acetonitrile

  • 10% Methanol (B129727) with 0.5 g/L Perfluorooctanoic acid (PFOA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Punching: Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.[2][4]

  • Internal Standard Addition: Add 20 µL of the IS working solution to the tube.

  • Derivatization Cocktail: Successively add the following reagents to the tube:

    • 25 µL of EDC solution[2]

    • 25 µL of DMAP solution[2]

    • 50 µL of DAABD-AE solution[2]

  • Incubation: Tightly cap the tubes and heat at 65°C for 45 minutes.[2][4]

  • Reaction Quenching: Stop the reaction by adding 120 µL of 10% methanol containing PFOA.[2]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 1 minute.[2]

  • Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL onto the LC-MS/MS system.[2]

Protocol 2: Butylation Derivatization

This method utilizes butylation with 3 N HCl in n-butanol to form butylesters of the analytes.[5][6]

Materials:

  • Dried Blood Spot (DBS) cards

  • 4.8 mm hole puncher

  • Extraction solution: Acetonitrile:water:formic acid (59:41:0.42) with dithiothreitol

  • Internal Standard (IS) working solution (d3-MCA, d3-MMA, d8-homocystine) in extraction solution

  • Nitrogen evaporator

  • 3 N HCl in n-butanol

  • Reconstitution solution

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Punching: Punch a single 4.8 mm disc from the DBS.[6]

  • Extraction: Add the extraction solution containing the internal standards to the DBS punch.[6]

  • Drying: Dry the extract under a stream of nitrogen.[6]

  • Derivatization: Add 3 N HCl in n-butanol to the dried residue and incubate.[6]

  • Evaporation: Evaporate the butanol.[6]

  • Reconstitution: Reconstitute the residue in the appropriate mobile phase or reconstitution solution.[6]

  • Centrifugation: Centrifuge the reconstituted sample.[6]

  • Analysis: Transfer the supernatant for injection into the LC-MS/MS system.[6]

Experimental Workflow and Logic

The following diagram outlines the general workflow for the analysis of 2-MCA in dried blood spots as a second-tier test in newborn screening.

Newborn Screening Workflow for 2-MCA cluster_screening Tier 1 Screening cluster_tier2 Tier 2 Testing (Same DBS) DBS_Collection DBS Collection (Heel Prick) Primary_Analysis Primary MS/MS Analysis (Acylcarnitines - C3) DBS_Collection->Primary_Analysis C3_Result C3 Level Elevated? Primary_Analysis->C3_Result Measure C3 Level Negative_Screen Screen Negative C3_Result->Negative_Screen No Tier_2_Testing Tier_2_Testing C3_Result->Tier_2_Testing Yes Sample_Prep Sample Preparation (Punch, Extract, Derivatize) LCMSMS_Analysis LC-MS/MS Analysis for 2-MCA Sample_Prep->LCMSMS_Analysis MCA_Result 2-MCA > Cutoff? LCMSMS_Analysis->MCA_Result Quantify 2-MCA Presumptive_Negative Presumptive Negative (Reduced False Positive) MCA_Result->Presumptive_Negative No Presumptive_Positive Presumptive Positive (Refer for Confirmatory Testing) MCA_Result->Presumptive_Positive Yes

Caption: Second-tier testing workflow for 2-MCA.

References

Application Notes and Protocols for the Analytical Separation of 2-Methylcitric Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid is a tricarboxylic acid that exists as four stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). These stereoisomers can exhibit different biological activities and are relevant in various fields, including the study of inborn errors of metabolism and as potential biomarkers. The accurate separation and quantification of individual stereoisomers are crucial for understanding their specific roles in biological systems and for the development of targeted diagnostics and therapeutics. This document provides detailed application notes and protocols for the analytical separation of 2-methylcitric acid stereoisomers using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Analytical Methods Overview

The separation of 2-methylcitric acid stereoisomers presents a significant analytical challenge due to their identical chemical formula and molecular weight, and similar physicochemical properties. Successful separation relies on chiral recognition, which can be achieved through two main strategies:

  • Indirect Separation: The stereoisomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.

  • Direct Separation: The underivatized or achirally derivatized stereoisomers are separated on a chiral stationary phase (in chromatography) or with a chiral selector added to the background electrolyte (in capillary electrophoresis).

This document details a well-established indirect GC-MS method and provides comprehensive, albeit hypothetical, protocols for a direct LC-MS method and a direct CE method based on established principles for separating similar chiral acids.

Data Presentation: Quantitative Separation Parameters

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) - O-acetylated tri-(-)-2-butyl ester derivatives

StereoisomerRetention Time (min)[1]Resolution (Rs)
(2S,3S)25.1> 1.5
(2S,3R)25.4> 1.5
(2R,3S)25.8> 1.5
(2R,3R)26.2-

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Chiral Stationary Phase (Hypothetical)

StereoisomerEstimated Retention Time (min)Estimated Resolution (Rs)
(2S,3S)8.2> 1.5
(2S,3R)8.9> 1.5
(2R,3S)9.5> 1.5
(2R,3R)10.3-

Table 3: Capillary Electrophoresis (CE) - with Cyclodextrin Chiral Selector (Hypothetical)

StereoisomerEstimated Migration Time (min)Estimated Resolution (Rs)
(2S,3S)12.5> 1.5
(2S,3R)13.1> 1.5
(2R,3S)13.8> 1.5
(2R,3R)14.6-

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the established method by Leis et al. (1994) for the separation of all four stereoisomers of 2-methylcitric acid.[1] The method involves a two-step derivatization to form diastereomeric esters, which are then separated on a non-chiral GC column.

1. Sample Preparation and Derivatization

  • Esterification:

    • To the dried sample containing 2-methylcitric acid, add 1 mL of (-)-2-butanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 100°C for 2 hours in a sealed vial.

    • After cooling, add 1 mL of water and 0.5 mL of n-hexane.

    • Vortex the mixture and centrifuge.

    • Carefully transfer the upper n-hexane layer to a new vial.

    • Repeat the extraction with another 0.5 mL of n-hexane and combine the extracts.

    • Evaporate the pooled n-hexane to dryness under a gentle stream of nitrogen.

  • Acetylation:

    • To the dried tri-(-)-2-butyl esters, add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

    • Heat the mixture at 60°C for 1 hour in a sealed vial.

    • After cooling, evaporate the reagents to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, SE-30 or equivalent non-chiral stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Esterification Esterification with (-)-2-butanol/H₂SO₄ Sample->Esterification Extraction Liquid-Liquid Extraction with n-hexane Esterification->Extraction Drying1 Evaporation Extraction->Drying1 Acetylation Acetylation with Acetic Anhydride/Pyridine Drying1->Acetylation Drying2 Evaporation Acetylation->Drying2 Reconstitution Reconstitution in Ethyl Acetate Drying2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Non-chiral column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data Data Acquisition & Analysis Detection->Data

GC-MS Experimental Workflow
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Hypothetical Protocol

This hypothetical protocol describes a direct separation method using a chiral stationary phase. This approach avoids the need for chiral derivatization, simplifying sample preparation.

1. Sample Preparation

  • Protein Precipitation (for biological samples):

    • To 100 µL of sample (e.g., plasma, urine), add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)

  • Column: Chiral stationary phase column suitable for acidic compounds, e.g., Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions: To be determined by infusion of a standard solution of 2-methylcitric acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chiral Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (ESI-) Separation->Detection Data Data Acquisition & Analysis Detection->Data

LC-MS Experimental Workflow
Method 3: Capillary Electrophoresis (CE) - Hypothetical Protocol

This hypothetical protocol employs a chiral selector, specifically a cyclodextrin, added to the background electrolyte for the direct separation of the 2-methylcitric acid stereoisomers.

1. Sample Preparation

  • Dilution:

    • Dilute the sample (e.g., urine, cell culture supernatant) with deionized water to bring the analyte concentration within the linear range of the assay. A 1:10 dilution is a good starting point.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. CE Conditions

  • CE System: Agilent 7100 Capillary Electrophoresis System (or equivalent)

  • Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 6.0, containing 30 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH for 30 min.

    • Rinse with 0.1 M NaOH for 30 min.

    • Rinse with deionized water for 15 min.

    • Rinse with BGE for 30 min.

  • Pre-run Conditioning:

    • Rinse with 0.1 M NaOH for 2 min.

    • Rinse with deionized water for 2 min.

    • Rinse with BGE for 5 min.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) at 200 nm.

CE_Workflow cluster_prep Sample Preparation cluster_analysis Capillary Electrophoresis Analysis Sample Aqueous Sample Dilution Dilution with Deionized Water Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Electrophoretic Separation (with Chiral Selector) Injection->Separation Detection UV Detection (DAD) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Capillary Electrophoresis Experimental Workflow

Conclusion

The choice of analytical method for the separation of 2-methylcitric acid stereoisomers will depend on the specific research question, sample matrix, and available instrumentation. The GC-MS method, following diastereomeric derivatization, is a robust and well-validated approach for the complete separation of all four stereoisomers. The hypothetical LC-MS and CE methods offer the potential for simpler sample preparation and may be suitable for high-throughput analyses, although method development and validation would be required. These application notes and protocols provide a comprehensive guide for researchers to establish reliable and accurate methods for the chiral separation of 2-methylcitric acid.

References

Application Note & Protocol: Development of a Standard Curve for the Quantification of 2-Methylcitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid (2-MCA) is a key biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1] Accurate quantification of 2-MCA in biological matrices is crucial for disease diagnosis, monitoring, and for evaluating the efficacy of therapeutic interventions. This document provides a detailed protocol for developing a robust standard curve for the quantification of 2-MCA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

The protocol will cover the preparation of standards, sample preparation including an optional derivatization step to enhance analytical sensitivity, and the generation and evaluation of a standard curve. While some methods allow for the direct analysis of 2-MCA, derivatization is often employed to improve chromatographic retention and ionization efficiency.[2][3][4]

Relevant Metabolic Pathway

2-Methylcitric acid is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[1][5] Inborn errors of metabolism that lead to an accumulation of propionyl-CoA result in elevated levels of 2-MCA.

Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase 2_MCA 2-Methylcitric Acid Citrate_Synthase->2_MCA Condensation

Caption: Formation of 2-Methylcitric Acid.

Experimental Protocols

Preparation of Standard Stock Solutions and Internal Standard

This protocol describes the preparation of a primary stock solution of 2-MCA and a stable isotope-labeled internal standard (IS), 2-Methylcitric acid-d3 (MCA-d3).

Materials:

  • 2-Methylcitric acid (analytical standard)

  • 2-Methylcitric acid-d3 (MCA-d3)[6]

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • 2-MCA Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-MCA standard.

    • Dissolve the weighed standard in 10 mL of LC-MS grade water in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C.[7]

  • Internal Standard (MCA-d3) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of MCA-d3.

    • Dissolve in 1 mL of LC-MS grade water or methanol.

    • Store the IS stock solution at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the 1 mg/mL 2-MCA stock solution with an appropriate solvent (e.g., 50:50 methanol:water). The concentration range of these working solutions should bracket the expected concentration of 2-MCA in the samples.

  • Working Internal Standard Solution:

    • Prepare a working solution of MCA-d3 at a fixed concentration (e.g., 1 µg/mL) by diluting the IS stock solution. This working solution will be added to all calibration standards and unknown samples.

Preparation of Calibration Standards

Calibration standards are prepared by spiking a known amount of 2-MCA into a matrix that mimics the biological samples to be analyzed (e.g., blank plasma, serum, or a surrogate matrix).

Materials:

  • 2-MCA working standard solutions

  • Blank biological matrix (e.g., human plasma, serum)

  • Working Internal Standard (MCA-d3) solution

  • Microcentrifuge tubes

Procedure:

  • Aliquot the blank biological matrix into a series of microcentrifuge tubes.

  • Spike a small, fixed volume of each 2-MCA working standard solution into the corresponding matrix aliquot to create a calibration curve with a minimum of 6-8 non-zero concentration levels.

  • Add a fixed volume of the working MCA-d3 solution to each calibration standard.

  • Vortex each tube gently to mix.

Sample Preparation (Protein Precipitation & Optional Derivatization)

This protocol is suitable for plasma or serum samples and includes an optional derivatization step using amidation to improve sensitivity.[3][4]

Materials:

  • Calibration standards and unknown samples

  • Cold acetonitrile (B52724) (ACN) containing the internal standard

  • Derivatization reagents (optional):

    • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)[4]

    • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[4]

    • 4-(dimethylamino)pyridine (DMAP)[4]

  • Centrifuge

  • Heating block or incubator (for derivatization)

  • LC-MS vials

Procedure:

  • Protein Precipitation:

    • To 50 µL of each calibration standard and sample, add 150 µL of cold acetonitrile containing the MCA-d3 internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or well plate.

  • Derivatization (Optional):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solution containing the derivatization reagents. A published method suggests the successive addition of EDC, DMAP, and DAABD-AE solutions.[4]

    • Incubate the mixture at an elevated temperature (e.g., 65°C for 45 minutes).[4]

    • Stop the reaction by adding an acidic solution (e.g., 10% methanol with 0.5 g/L PFOA).[4]

    • Centrifuge the final mixture and transfer the supernatant to an LC-MS vial for analysis.[4]

  • Direct Analysis (without derivatization):

    • After protein precipitation, the supernatant can be directly diluted with an appropriate mobile phase and transferred to an LC-MS vial for analysis.[2][8]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Waters, Sciex, Agilent).

Typical LC Conditions (example):

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate 2-MCA from other matrix components.

  • Flow Rate: Dependent on column dimensions.

  • Injection Volume: 5-10 µL

Typical MS/MS Conditions (example):

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for underivatized 2-MCA and positive mode for derivatized 2-MCA.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both 2-MCA and MCA-d3 need to be optimized. For derivatized 2-MCA, these transitions will be different.

Data Processing and Standard Curve Generation
  • Integrate the peak areas for both the 2-MCA and MCA-d3 MRM transitions in each of the calibration standards.

  • Calculate the ratio of the peak area of 2-MCA to the peak area of MCA-d3 for each standard.

  • Plot the peak area ratio (y-axis) against the known concentration of 2-MCA in the standards (x-axis).

  • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy at the lower end of the curve.

  • The regression equation (y = mx + c) and the coefficient of determination (R²) are used to assess the quality of the standard curve. An R² value > 0.99 is generally considered acceptable.

Data Presentation

Table 1: Example Calibration Standard Concentrations
Standard ID2-MCA Concentration (µM)
STD 10.25
STD 20.50
STD 31.0
STD 42.0
STD 54.0
STD 68.0
STD 715.0
STD 825.0

Note: The concentration range should be adapted based on the expected sample concentrations and instrument sensitivity.

Table 2: Example Standard Curve Data
2-MCA Conc. (µM)2-MCA Peak AreaMCA-d3 Peak AreaPeak Area Ratio (2-MCA/MCA-d3)
0.2515,234450,1230.0338
0.5031,056455,7890.0681
1.065,432460,3450.1421
2.0128,987453,8900.2842
4.0255,123458,7650.5561
8.0510,567461,2341.1069
15.0956,789457,9012.0896
25.01,589,012459,5673.4576

Workflow Visualization

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Sol Prepare Stock Solutions (2-MCA & MCA-d3) Cal_Stds Prepare Calibration Standards (Spike blank matrix) Stock_Sol->Cal_Stds Prot_Precip Protein Precipitation Cal_Stds->Prot_Precip Deriv Derivatization (Optional) Prot_Precip->Deriv LCMS LC-MS/MS Analysis Prot_Precip->LCMS if direct analysis Deriv->LCMS if derivatized Data_Proc Data Processing (Peak Integration) LCMS->Data_Proc Std_Curve Generate Standard Curve (Linear Regression) Data_Proc->Std_Curve

Caption: Standard Curve Development Workflow.

References

Application Notes and Protocols for the Use of 2-Methylcitric Acid in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that accumulates in inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1][2] Emerging research has identified 2-MCA as a significant modulator of mitochondrial function. These application notes provide a comprehensive overview and detailed protocols for utilizing 2-MCA in mitochondrial respiration assays to investigate its effects on cellular bioenergetics. Understanding the impact of 2-MCA on mitochondrial respiration is crucial for elucidating the pathophysiology of organic acidemias and for the development of potential therapeutic interventions.

Application Notes

2-Methylcitric acid has been shown to primarily affect mitochondrial respiration by targeting glutamate (B1630785) metabolism. Specifically, 2-MCA acts as a competitive inhibitor of glutamate dehydrogenase (GDH), an enzyme crucial for the conversion of glutamate to α-ketoglutarate, a key substrate for the tricarboxylic acid (TCA) cycle.[3][4] This inhibition leads to a reduction in the supply of reducing equivalents (NADH and FADH2) to the electron transport chain (ETC), thereby impairing oxidative phosphorylation and ATP production.[3][5]

Key effects of 2-Methylcitric acid on mitochondrial function include:

  • Inhibition of Glutamate-dependent Respiration: 2-MCA markedly inhibits both ADP-stimulated (State 3) and uncoupled respiration in mitochondria when glutamate is used as a substrate.[3][4] The effect is less pronounced with other substrates like pyruvate (B1213749), malate (B86768), or succinate, highlighting the specificity of its action on glutamate metabolism.[3]

  • Inhibition of TCA Cycle Enzymes: At higher concentrations, 2-MCA can competitively inhibit other enzymes in the citrate (B86180) metabolism pathway, including citrate synthase, aconitase, and NAD+/NADP+-linked isocitrate dehydrogenase.[6]

  • Induction of Mitochondrial Permeability Transition (mPTP): 2-MCA can induce the opening of the mitochondrial permeability transition pore, leading to a decrease in mitochondrial membrane potential and mitochondrial swelling, particularly in the presence of calcium.[3][7]

  • Reduction in ATP Synthesis: By limiting substrate supply to the ETC, 2-MCA leads to a decrease in ATP production in mitochondria supported by glutamate and malate or pyruvate and malate.[3][5]

These characteristics make 2-MCA a valuable tool for studying mitochondrial dysfunction in the context of metabolic diseases and for screening compounds that may mitigate its toxic effects.

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of 2-Methylcitric Acid on Mitochondrial Function
ParameterEffect of 2-Methylcitric AcidConcentration RangeReference
Glutamate Dehydrogenase (GDH) Activity Competitive InhibitionStarting at 0.5 mM[3][4]
ADP-Stimulated Respiration (Glutamate as substrate) Marked InhibitionNot specified[3][4]
Uncoupled Respiration (Glutamate as substrate) Marked InhibitionNot specified[3]
ATP Formation (Glutamate + Malate or Pyruvate + Malate as substrates) DecreasedNot specified[3]
Mitochondrial Membrane Potential Significant Decrease1 - 3 mM[4]
Mitochondrial Swelling (in Ca2+-loaded mitochondria) Induced1 - 3 mM[7]
Citrate Synthase Inhibition (Ki) Competitive Inhibition1.5 - 7.6 mM[6]
Aconitase Inhibition Inhibition1.5 - 7.6 mM[6]
NAD+-linked Isocitrate Dehydrogenase Inhibition (Ki) Competitive Inhibition1.5 - 7.6 mM[6]
NADP+-linked Isocitrate Dehydrogenase Inhibition (Ki) Competitive Inhibition1.5 - 7.6 mM[6]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of functional mitochondria from cultured cells for use in respiration assays.

Materials:

  • Cultured cells (e.g., HepG2, SH-SY5Y)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH. Keep on ice.

  • Dounce homogenizer or syringe with a 25-gauge needle

  • Refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Harvesting: Harvest cells from culture flasks/plates by scraping in ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes in a pre-chilled Dounce homogenizer on ice. Alternatively, pass the suspension through a 25-gauge needle 10-15 times.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing Mitochondria: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of MIB.

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria.

  • Protein Quantification: Resuspend the mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a BCA assay.

  • Storage and Use: Use the isolated mitochondria immediately for respiration assays. Keep on ice at all times.

Protocol 2: Seahorse XF Cell Mito Stress Test to Assess the Effect of 2-Methylcitric Acid on Glutamate-Dependent Respiration

This protocol is designed to measure the effect of 2-MCA on the oxygen consumption rate (OCR) in cultured cells using an Agilent Seahorse XF Analyzer.

Materials:

  • Seeded Seahorse XF cell culture microplate

  • Seahorse XF Calibrant

  • Seahorse XF DMEM medium, pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (or custom media with glutamate as the primary substrate)

  • 2-Methylcitric acid (2-MCA) stock solution

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • 37°C incubator without CO2

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to attach overnight in a standard CO2 incubator.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Media Exchange: On the day of the assay, remove the culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow temperature and pH to equilibrate.

  • Compound Preparation and Loading:

    • Prepare a stock solution of 2-MCA in the assay medium.

    • Prepare 10x stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.

    • Load the hydrated sensor cartridge with 2-MCA and the Mito Stress Test compounds into the appropriate injection ports. A typical injection strategy would be:

      • Port A: 2-MCA (to achieve desired final concentration) or vehicle control.

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone & Antimycin A.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF assay protocol.

    • The instrument will first calibrate the sensors.

    • After calibration, the instrument will prompt you to replace the calibrant plate with your cell plate.

    • The assay will proceed with cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR) before and after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein content.

    • Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of 2-MCA.

Mandatory Visualizations

G Experimental Workflow for Assessing 2-MCA Effects cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture/ Tissue Collection Mito_Isolation 2. Mitochondrial Isolation (Protocol 1) Cell_Culture->Mito_Isolation Seeding 3. Cell Seeding in Seahorse Plate Cell_Culture->Seeding Media_Exchange 4. Media Exchange with Glutamate-containing Medium Seeding->Media_Exchange Compound_Prep 5. Prepare 2-MCA and Mito Stress Reagents Media_Exchange->Compound_Prep Seahorse_Run 6. Seahorse XF Assay (Protocol 2) Compound_Prep->Seahorse_Run Normalization 7. Data Normalization (Cell Count/Protein) Seahorse_Run->Normalization Analysis 8. Analyze OCR Parameters Normalization->Analysis

Caption: Experimental workflow for analyzing 2-MCA effects.

G Signaling Pathway of 2-MCA in Mitochondria cluster_pathway Mitochondrial Matrix MCA 2-Methylcitric Acid (2-MCA) GDH Glutamate Dehydrogenase (GDH) MCA->GDH Glutamate Glutamate Glutamate->GDH aKG α-Ketoglutarate GDH->aKG  Inhibited by 2-MCA TCA TCA Cycle aKG->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 ATP ATP Synthesis ETC->ATP Proton Gradient

Caption: 2-MCA inhibits GDH, disrupting the TCA cycle and ATP synthesis.

References

Application Notes: 2-Methylcitric Acid as a Diagnostic Marker for Methylmalonic Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonic aciduria (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid in bodily fluids. The diagnosis of MMA, particularly in newborn screening programs, can be challenging due to the lack of specificity of primary markers like propionylcarnitine (B99956) (C3). 2-Methylcitric acid (MCA), a downstream metabolite of propionyl-CoA, has emerged as a crucial second-tier diagnostic marker, significantly improving the specificity and positive predictive value of screening for MMA and other related organic acidemias, such as propionic acidemia.[1][2][3]

These application notes provide a comprehensive overview of the role of 2-methylcitric acid in the diagnosis of methylmalonic aciduria, including its biochemical basis, quantitative data, and detailed experimental protocols for its analysis.

Biochemical Pathway of 2-Methylcitric Acid Formation

In individuals with methylmalonic aciduria, the enzymatic defect in the metabolism of methylmalonyl-CoA leads to the accumulation of its precursor, propionyl-CoA.[4] This excess propionyl-CoA is then available to an alternative metabolic pathway where it condenses with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, to form 2-methylcitric acid.[5][6][7] Therefore, elevated levels of 2-methylcitric acid are a direct indicator of a block in the propionate (B1217596) metabolic pathway.[2]

Propionate Metabolism and 2-Methylcitric Acid Formation Biochemical Pathway of 2-Methylcitric Acid Formation cluster_main_pathway Normal Propionate Metabolism cluster_mma_pathway Methylmalonic Aciduria Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Propionyl-CoA_accumulated Accumulated Propionyl-CoA Methylmalonyl-CoA->Propionyl-CoA_accumulated Metabolic Block in MMA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 2-Methylcitric Acid 2-Methylcitric Acid Propionyl-CoA_accumulated->2-Methylcitric Acid Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->2-Methylcitric Acid

Caption: Propionate metabolism and 2-MCA formation.

Quantitative Data

The inclusion of 2-methylcitric acid as a second-tier marker in newborn screening has been shown to dramatically reduce the number of false-positive results. The following tables summarize quantitative data from a study involving 222,420 screened samples, where 103 were initially positive based on elevated C3 and C3/C2 ratios.[1]

Table 1: 2-Methylcitric Acid Levels in Newborn Screening [1]

GroupNumber of Individuals2-Methylcitric Acid Range (µmol/L)
True Positives (PA, Cbl A, Cbl C)9> 1.0 (up to 89.4)
False Positives (Unaffected)720.1 - < 1.0
False Positives (Maternal B12 Deficiency)200.1 - < 1.0
Reference Range-0.04 - 0.36

Table 2: Impact of 2-Methylcitric Acid on Screening Performance [1]

MetricBefore 2-MCA InclusionAfter 2-MCA Inclusion (Cut-off: 1.0 µmol/L)
Positive Predictive Value8.7%64.3%
Unnecessary Referrals945
Sensitivity100%100%

Experimental Protocols

The analysis of 2-methylcitric acid is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] LC-MS/MS is often preferred for newborn screening from dried blood spots (DBS) due to its high sensitivity and specificity.[10]

Protocol 1: Quantification of 2-Methylcitric Acid in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from a method utilizing derivatization to enhance the detection of 2-methylcitric acid.[10]

Materials:

  • Dried blood spot (DBS) puncher (3.2 mm)

  • Polypropylene (B1209903) tubes (2.0 mL)

  • Internal Standard (IS) working solution (e.g., labeled 2-methylcitric acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (25 mmol/L in water)

  • DMAP (4-Dimethylaminopyridine) solution (25 mmol/L in acetonitrile)

  • DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) solution (2 mmol/L in acetonitrile)

  • Quenching solution (10% methanol (B129727) containing 0.5 g/L perfluorooctanoic acid - PFOA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.

  • Add 20 µL of the IS working solution to the tube.

  • Add 25 µL of EDC solution.

  • Add 25 µL of DMAP solution.

  • Add 50 µL of DAABD-AE solution.

  • Tightly cap the tubes and heat at 65°C for 45 minutes.

  • Stop the reaction by adding 120 µL of the quenching solution.

  • Centrifuge the tubes at 13,000 rpm for 1 minute.

  • Transfer the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant onto the LC-MS/MS system.

Protocol 2: Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of organic acids, including 2-methylcitric acid, in urine.[8][11][12]

Materials:

  • Urine sample

  • Internal standard solution (e.g., tropic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • Ethyl acetate

  • Nitrogen gas evaporator

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Normalize the sample volume based on creatinine (B1669602) concentration (e.g., use a volume containing 1 µmole of creatinine).[8]

    • Add a known amount of internal standard to each sample.

  • Oximation:

    • Treat the sample with hydroxylamine hydrochloride to form oxime derivatives of keto-acids.

  • Extraction:

    • Acidify the sample with HCl.

    • Extract the organic acids with ethyl acetate. Repeat the extraction for better recovery.

    • Combine the organic extracts.

  • Evaporation:

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Add the derivatizing agent (e.g., BSTFA + 1% TMCS) to the dried residue.

    • Heat the sample to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system for analysis.

Diagnostic Workflow

The integration of 2-methylcitric acid analysis into the diagnostic workflow for suspected cases of methylmalonic aciduria significantly improves the efficiency and accuracy of the process.

Diagnostic Workflow for Methylmalonic Aciduria Diagnostic Workflow for Suspected Methylmalonic Aciduria Newborn_Screening Newborn Screening (Elevated Propionylcarnitine - C3) Second_Tier_Test Second-Tier Test: 2-Methylcitric Acid Analysis (LC-MS/MS on original DBS) Newborn_Screening->Second_Tier_Test MCA_Normal Normal 2-Methylcitric Acid Second_Tier_Test->MCA_Normal MCA_Elevated Elevated 2-Methylcitric Acid Second_Tier_Test->MCA_Elevated False_Positive Likely False Positive (e.g., Maternal B12 Deficiency) MCA_Normal->False_Positive High Probability Further_Investigation Further Confirmatory Testing: - Urine Organic Acids (GC-MS) - Plasma Acylcarnitines - Genetic Testing MCA_Elevated->Further_Investigation High Suspicion Diagnosis_Confirmed Diagnosis of Methylmalonic Aciduria or other Propionate Metabolism Disorder Confirmed Further_Investigation->Diagnosis_Confirmed

Caption: Diagnostic workflow for MMA using 2-MCA.

Conclusion

2-Methylcitric acid is an invaluable biomarker for the differential diagnosis of methylmalonic aciduria and other disorders of propionate metabolism. Its inclusion as a second-tier test in newborn screening programs significantly enhances the specificity of detection, reducing the rate of false positives and ensuring that affected infants are promptly identified and receive appropriate clinical management. The analytical methods presented provide robust and reliable means for the quantification of this critical diagnostic marker.

References

Application Notes and Protocols: 2-Methylcitric Acid Trisodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that accumulates in individuals with certain inherited metabolic disorders, namely propionic acidemia and methylmalonic acidemia.[1][2] In the context of cell culture, 2-Methylcitric acid trisodium (B8492382) salt is not a typical media supplement for promoting cell growth. Instead, its primary application is as a specific metabolic toxin to model the cellular pathophysiology of these organic acidemias. By introducing 2-MCA to cultured cells, researchers can induce and study the downstream effects of mitochondrial dysfunction, which is a hallmark of these diseases.[3][4] This provides a valuable in vitro system for investigating disease mechanisms, identifying potential biomarkers, and screening for therapeutic agents.

The primary mechanism of 2-MCA-induced cytotoxicity involves the disruption of mitochondrial function. It acts as a competitive inhibitor of several key enzymes within the Krebs cycle and related pathways, leading to impaired energy metabolism and increased cellular stress.[2][4][5]

Key Applications in Cell Culture:

  • Modeling Inherited Metabolic Diseases: Inducing the cytotoxic effects seen in propionic and methylmalonic acidemias to study disease pathogenesis at the cellular level.[2][3]

  • Induction of Mitochondrial Dysfunction: Specifically targeting mitochondrial energy metabolism to investigate the roles of mitochondrial health in various cellular processes.[4]

  • Neurotoxicity and Glial Cell Pathology Studies: Investigating the specific effects of 2-MCA on neural cell types, as neurological damage is a severe symptom of the associated metabolic disorders.[3]

  • Screening for Therapeutic Compounds: Using 2-MCA-treated cells as a platform to test the efficacy of drugs aimed at mitigating mitochondrial dysfunction or its downstream consequences.

Quantitative Data Summary

The following table summarizes the effective concentrations of 2-Methylcitric acid in various experimental settings. These values can serve as a starting point for designing new experiments.

ParameterSystem/EnzymeConcentration/ValueReference
Enzyme Inhibition (Ki) Citrate (B86180) Synthase1.5 - 7.6 mM[5]
Aconitase1.5 - 7.6 mM[5]
NAD+-linked Isocitrate Dehydrogenase1.5 - 7.6 mM[5]
NADP+-linked Isocitrate Dehydrogenase1.5 - 7.6 mM[5]
Enzyme Inhibition (IC50) Phosphofructokinase~1 mM[5]
Mitochondrial Effects Inhibition of Glutamate (B1630785) DehydrogenaseAs low as 0.5 mM[4]
Induction of Mitochondrial Permeability Transition1 - 3 mM[4]
Decrease in Mitochondrial Membrane PotentialAs low as 0.5 mM[4]
Cellular Effects Morphological Changes (Neurons and Glia)As low as 0.01 mM[3]
Increased Apoptosis (Brain Cell Aggregates)≥ 0.1 mM[3]
Ammonium (B1175870) Accumulation (Brain Cell Aggregates)≥ 0.1 mM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of 2-MCA action and a typical experimental workflow for studying its effects.

cluster_Mitochondrion Mitochondrial Matrix cluster_Cellular_Effects Cellular Effects Propionyl_CoA Propionyl-CoA Two_MCA 2-Methylcitric Acid (2-MCA) Propionyl_CoA->Two_MCA Condensation with Oxaloacetate via Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Two_MCA Citrate_Synthase Citrate Synthase Two_MCA->Citrate_Synthase Inhibits GDH Glutamate Dehydrogenase (GDH) Two_MCA->GDH Inhibits MPT Mitochondrial Permeability Transition Pore (mPTP) Two_MCA->MPT Induces Opening Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Converts to TCA_Cycle Krebs Cycle (TCA Cycle) aKG->TCA_Cycle ATP_Synthase ATP Synthase TCA_Cycle->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Energy_Crisis Energy Crisis (↓ ATP) Membrane_Potential ΔΨm (Membrane Potential) MPT->Membrane_Potential Dissipates Membrane_Potential->ATP_Synthase Powers Apoptosis Apoptosis Membrane_Potential->Apoptosis Leads to Cytotoxicity Cytotoxicity Energy_Crisis->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Mechanism of 2-Methylcitric Acid (2-MCA) Induced Mitochondrial Dysfunction.

Start Start: Seed Cells in Culture Plates Incubate_Attach Incubate for 24h (Allow Attachment) Start->Incubate_Attach Prepare_2MCA Prepare 2-MCA Trisodium Salt Stock Solution (e.g., 100 mM in sterile water or PBS) Incubate_Attach->Prepare_2MCA Treat_Cells Treat Cells with 2-MCA (e.g., 0.01 mM, 0.1 mM, 1 mM) and Vehicle Control Incubate_Attach->Treat_Cells Prepare_2MCA->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Endpoint_Assays Perform Endpoint Assays Incubate_Treatment->Endpoint_Assays Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Endpoint_Assays->Mito_Potential ATP_Levels Cellular ATP Level Assay Endpoint_Assays->ATP_Levels GDH_Activity Glutamate Dehydrogenase Activity Assay Endpoint_Assays->GDH_Activity Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, LDH) Endpoint_Assays->Cytotoxicity Data_Analysis Data Analysis and Interpretation Mito_Potential->Data_Analysis ATP_Levels->Data_Analysis GDH_Activity->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for studying the effects of 2-MCA in cell culture.

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells

This protocol describes a general procedure for treating adherent cell cultures with 2-Methylcitric acid trisodium salt to induce mitochondrial dysfunction.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma, primary astrocytes, HepG2 hepatocytes)

  • Complete cell culture medium

  • This compound salt (powder)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Seed cells in the desired format (e.g., 96-well plate for high-throughput screening, 6-well plate for protein/RNA extraction) at a density that will result in 70-80% confluency at the time of assay.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of 2-MCA Stock Solution:

    • In a sterile biosafety cabinet, prepare a 100 mM stock solution of this compound salt by dissolving the appropriate amount in sterile, nuclease-free water or PBS.

    • Ensure complete dissolution. Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the 100 mM 2-MCA stock solution.

    • Prepare a series of working concentrations by diluting the stock solution in complete cell culture medium. Based on published data, a range of 0.01 mM to 5 mM is recommended to capture both subtle and robust effects.[3][4][5]

    • Example Dilutions for a final volume of 1 mL:

      • Vehicle Control: 1 mL of medium.

      • 0.01 mM 2-MCA: Add 0.1 µL of 100 mM stock to 1 mL of medium.

      • 0.1 mM 2-MCA: Add 1 µL of 100 mM stock to 1 mL of medium.

      • 1 mM 2-MCA: Add 10 µL of 100 mM stock to 1 mL of medium.

      • 5 mM 2-MCA: Add 50 µL of 100 mM stock to 1 mL of medium.

    • Remove the old medium from the cultured cells and replace it with the medium containing the desired final concentrations of 2-MCA or vehicle control.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration. Incubation times can range from 24 to 72 hours, depending on the cell type and the endpoint being measured. Morphological changes and apoptosis have been observed after repeated administrations over 48-72 hours.[3]

  • Downstream Analysis:

    • Following incubation, proceed with the desired endpoint assays as described in the protocols below (e.g., Mitochondrial Membrane Potential Assay, ATP Measurement, GDH Activity Assay).

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential following treatment with 2-MCA. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

Materials:

  • 2-MCA-treated and control cells (from Protocol 1)

  • JC-1 Dye (typically supplied as a stock solution in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - Optional positive control for depolarization (e.g., 50 µM final concentration for 5-10 minutes)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Prepare JC-1 Staining Solution:

    • Dilute the JC-1 stock solution to a final working concentration of 2 µM in pre-warmed complete cell culture medium. The optimal concentration may vary by cell type and should be determined empirically.

  • Stain Cells:

    • Remove the 2-MCA-containing medium from the cells.

    • Add the JC-1 staining solution to each well.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.

  • Wash Cells:

    • Remove the staining solution.

    • Gently wash the cells twice with pre-warmed PBS.

  • Analysis:

    • Add fresh pre-warmed PBS or medium to the wells.

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates, Ex/Em ~585/590 nm), while cells with depolarized mitochondria will show green fluorescence (J-monomers, Ex/Em ~514/529 nm).

    • Plate Reader: Measure fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in the red/green ratio indicates depolarization.

    • Flow Cytometry: Trypsinize and collect the cells. Analyze the cell population for shifts from red (e.g., PE channel) to green (e.g., FITC channel) fluorescence.

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels, which are expected to decrease in cells treated with 2-MCA.

Materials:

  • 2-MCA-treated and control cells in a white, opaque 96-well plate (from Protocol 1)

  • Commercially available ATP Assay Kit (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Assay Kit)

  • Luminometer

Procedure:

  • Equilibrate Plate and Reagent:

    • Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.

  • Reagent Addition:

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This reagent typically contains a detergent to lyse the cells and release ATP, as well as luciferase and luciferin.

  • Incubation and Lysis:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate reader (luminometer).

  • Data Analysis:

    • Subtract the background luminescence from a "no-cell" control well.

    • A decrease in luminescence in 2-MCA-treated cells compared to the vehicle control indicates a reduction in cellular ATP levels. Data can be normalized to the vehicle control and expressed as a percentage.

Protocol 4: Glutamate Dehydrogenase (GDH) Activity Assay

This protocol outlines the measurement of GDH activity in cell lysates, which is expected to be inhibited by 2-MCA.

Materials:

  • 2-MCA-treated and control cells (from Protocol 1, typically in 6-well plates)

  • Ice-cold PBS

  • Ice-cold GDH Assay Buffer (provided in commercial kits, or a buffer such as 100 mM Tris-HCl, pH 7.6)

  • Cell scraper

  • Microcentrifuge

  • Commercial GDH Activity Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Prepare Cell Lysate:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add a small volume (e.g., 200 µL for a well in a 6-well plate) of ice-cold GDH Assay Buffer to the cells.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Homogenize the cells (e.g., by sonication or repeated pipetting).

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep on ice.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to normalize GDH activity.

  • GDH Activity Measurement:

    • Follow the specific instructions of the commercial GDH assay kit. This typically involves:

      • Adding a specific volume of cell lysate to a 96-well plate.

      • Preparing a reaction mix containing glutamate and a probe/developer (e.g., a tetrazolium salt that is reduced by NADH).

      • Adding the reaction mix to the lysates to start the reaction.

      • Incubating at 37°C for a specified time (e.g., 30-60 minutes). The reaction involves GDH converting glutamate to α-ketoglutarate, which simultaneously reduces NAD+ to NADH. The NADH then reduces the probe to generate a colored or fluorescent product.

      • Measuring the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the GDH activity based on a standard curve (typically an NADH standard curve provided with the kit).

    • Normalize the activity to the protein concentration of the lysate (e.g., in mU/mg protein).

    • Compare the GDH activity in 2-MCA-treated cells to the vehicle control. A decrease in activity is the expected outcome.

References

Measuring 2-Methylcitric Acid in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of 2-Methylcitric acid (2-MCA) in cerebrospinal fluid (CSF). Elevated levels of 2-MCA in CSF are a critical biomarker for several inherited metabolic disorders, including propionic acidemia and methylmalonic acidemia, as well as cobalamin (vitamin B12) deficiency.[1][2] The accumulation of 2-MCA is associated with neurological symptoms, making its precise measurement crucial for diagnostics, monitoring disease progression, and evaluating therapeutic interventions.[2][3][4][5]

This document outlines the principles of 2-MCA analysis, sample handling procedures, and detailed experimental protocols based on established methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Significance of 2-Methylcitric Acid in CSF

2-Methylcitric acid is an abnormal metabolite formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[1] In healthy individuals, propionyl-CoA is efficiently metabolized. However, in certain metabolic disorders, defects in the propionyl-CoA catabolic pathway lead to its accumulation and subsequent conversion to 2-MCA. This accumulation in the central nervous system can contribute to neurological damage.[3][4] Therefore, the quantification of 2-MCA in CSF provides a direct assessment of the metabolic state within the central nervous system.

Quantitative Data Summary

The following tables summarize the reported concentrations of 2-Methylcitric acid in human cerebrospinal fluid from peer-reviewed studies. These values can serve as a reference for clinical and research applications.

Table 1: 2-Methylcitric Acid Concentrations in Human Cerebrospinal Fluid

Subject GroupConcentration Range (nmol/L)Number of SubjectsReference
Normal Adults323 - 1,07019[1]
Patients with Cobalamin Deficiency1,370 - 16,3005[1]

Note: The two stereoisomers of 2-MCA, (2S, 3S) and (2R, 3S), are often measured together.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway leading to 2-Methylcitric acid formation and a general workflow for its analysis in CSF.

Biochemical Pathway of 2-Methylcitric Acid Formation cluster_pathway Propionyl-CoA Metabolism cluster_disease Disease State (e.g., Propionic Acidemia, B12 Deficiency) Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) Metabolic Block Metabolic Block Methylmalonyl-CoA->Metabolic Block TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionyl-CoA_accum Propionyl-CoA (Accumulation) Oxaloacetate Oxaloacetate 2-Methylcitric Acid 2-Methylcitric Acid Propionyl-CoA_accumOxaloacetate Propionyl-CoA_accumOxaloacetate Propionyl-CoA_accumOxaloacetate->2-Methylcitric Acid Citrate Synthase Metabolic Block->Propionyl-CoA_accum

Biochemical Pathway of 2-Methylcitric Acid Formation.

General Workflow for 2-MCA Analysis in CSF CSF_Collection CSF Sample Collection Sample_Preparation Sample Preparation (Internal Standard Addition, Extraction) CSF_Collection->Sample_Preparation Immediate Freezing Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis for LC-MS/MS (Direct Injection Possible) Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

General Workflow for 2-MCA Analysis in CSF.

Experimental Protocols

Protocol 1: Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are paramount for accurate and reproducible results.

Materials:

Procedure:

  • Collect CSF into sterile polypropylene tubes.[7] Avoid using tubes with additives.

  • If the sample is contaminated with blood, centrifuge immediately to remove red blood cells.[7]

  • Immediately after collection, freeze the CSF samples on dry ice.

  • For long-term storage, keep the samples at -80°C until analysis.[7]

Protocol 2: Quantification of 2-Methylcitric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for organic acid analysis in biological fluids.[1][8]

1. Sample Preparation and Extraction:

  • Thaw frozen CSF samples on ice.

  • To 500 µL of CSF, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 2-MCA or another non-endogenous organic acid).

  • Acidify the sample by adding 50 µL of 6 M HCl.

  • Extract the organic acids by adding 2 mL of ethyl acetate (B1210297).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 5°C/min.

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 50-600.

    • For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions for 2-MCA-TMS and the internal standard.

4. Quantification:

  • Generate a calibration curve using standard solutions of 2-MCA with a constant concentration of the internal standard.

  • Calculate the concentration of 2-MCA in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Quantification of 2-Methylcitric Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.[6][9][10]

1. Sample Preparation:

  • Thaw frozen CSF samples on ice.

  • To 100 µL of CSF, add a known amount of an appropriate internal standard (e.g., stable isotope-labeled 2-MCA).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 2% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 2% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer:

    • Operate in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor specific precursor-product ion transitions for 2-MCA and the internal standard.

3. Quantification:

  • Prepare a calibration curve by analyzing standard solutions of 2-MCA with a fixed concentration of the internal standard.

  • Determine the concentration of 2-MCA in the CSF samples based on the peak area ratio of the analyte to the internal standard relative to the calibration curve.

Concluding Remarks

The accurate measurement of 2-Methylcitric acid in cerebrospinal fluid is a valuable tool in the study and management of several metabolic and neurological disorders. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Adherence to strict sample collection and preparation protocols is essential for obtaining reliable and reproducible data.

References

Application Notes & Protocols for the Derivatization of 2-Methylcitric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylcitric acid is a key biomarker in the diagnosis of certain metabolic disorders, such as propionic acidemia and methylmalonic aciduria. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of 2-methylcitric acid in biological samples. However, due to its low volatility and high polarity, direct analysis of 2-methylcitric acid by GC-MS is not feasible. Derivatization is a crucial sample preparation step that converts the non-volatile 2-methylcitric acid into a volatile and thermally stable derivative suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of 2-methylcitric acid.

The most common and effective derivatization approaches for organic acids containing hydroxyl and carboxyl functional groups, such as 2-methylcitric acid, are silylation and a two-step esterification followed by silylation.[1][2][3] Silylation is a one-step reaction that targets both carboxyl and hydroxyl groups, while the two-step method offers an alternative approach.

Derivatization Strategies

Silylation

Silylation is a widely used derivatization technique for the analysis of compounds with active hydrogens, such as those in carboxyl and hydroxyl groups.[3][4] In this process, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[3] This reaction decreases the polarity and increases the volatility of the analyte.[5] For 2-methylcitric acid, all four active hydrogens (three from the carboxylic acid groups and one from the hydroxyl group) are replaced by TMS groups.

Reaction Scheme:

2-Methylcitric acid + 4 BSTFA (or MSTFA) → Tetra-TMS-2-methylcitrate + By-products

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] BSTFA is often used with a catalyst, such as trimethylchlorosilane (TMCS), to increase its reactivity.[7]

Esterification followed by Silylation

This two-step approach first converts the carboxylic acid groups to esters (e.g., methyl esters) and then derivatizes the remaining hydroxyl group using a silylating reagent. Esterification is a common method for derivatizing carboxylic acids.[8][9][10]

Reaction Scheme:

  • Step 1: Esterification 2-Methylcitric acid + Methanol (with acid catalyst) → 2-Methylcitric acid trimethyl ester + 3 H₂O

  • Step 2: Silylation 2-Methylcitric acid trimethyl ester + BSTFA (or MSTFA) → TMS-2-Methylcitric acid trimethyl ester + By-products

Common esterification reagents include methanolic HCl or boron trifluoride in methanol.[11][12] This is then followed by silylation of the hydroxyl group as described above.

Experimental Protocols

Protocol 1: One-Step Silylation

This protocol is adapted from established methods for the silylation of organic acids for GC-MS analysis.[4][7][13]

Materials:

  • 2-Methylcitric acid standard or sample extract (dried)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing 2-methylcitric acid is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Water can deactivate the silylating reagent.[5][6]

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol combines established methods for esterification and silylation.[9][11][12]

Materials:

  • 2-Methylcitric acid standard or sample extract (dried)

  • 3N Methanolic HCl

  • BSTFA

  • Pyridine (anhydrous)

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Esterification:

    • To the dried sample, add 200 µL of 3N methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • After cooling, evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried esterified sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following table summarizes the expected quantitative data for the derivatization and analysis of 2-methylcitric acid. The values are based on typical performance for the analysis of derivatized organic acids.

ParameterSilylation (TMS Derivative)Esterification + Silylation
Derivatization Efficiency > 95%> 95%
Derivative Stability Stable for up to 48 hours at 4°C[7]Generally stable, but re-analysis after 24 hours is recommended
Linearity (r²) > 0.99[7]> 0.99
Limit of Detection (LOD) 0.04 - 0.42 µmol/L[7]Similar to silylation
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/LSimilar to silylation
Recovery 83% - 115%[7]Similar to silylation
Reproducibility (CV%) < 15%[7]< 15%

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized organic acids. Optimization may be required based on the specific instrument and column.

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min[4]
MS Transfer Line Temp 280°C[4]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Impact (EI) at 70 eV[4]
Scan Range m/z 50-600

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction of Organic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Reagent(s) Drying->Derivatization Heating Heating to Complete Reaction Derivatization->Heating GCMS GC-MS Analysis Heating->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the derivatization of 2-methylcitric acid.

Silylation_Pathway Analyte 2-Methylcitric Acid Product Volatile Tetra-TMS-2-methylcitrate Analyte->Product + Reagent, Heat Reagent Silylating Reagent (e.g., BSTFA)

Caption: Silylation derivatization of 2-methylcitric acid.

Two_Step_Derivatization Analyte 2-Methylcitric Acid Intermediate 2-Methylcitric acid trimethyl ester Analyte->Intermediate + Methanolic HCl, Heat Product Volatile TMS-2-Methylcitric acid trimethyl ester Intermediate->Product + Silylating Reagent, Heat

Caption: Two-step esterification and silylation of 2-methylcitric acid.

References

Application Notes and Protocols for In Vitro Studies of 2-Methylcitric Acid Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid is a metabolite that accumulates in certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria.[1][2][3] In these conditions, the accumulation of propionyl-CoA leads to its condensation with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by citrate (B86180) synthase.[1][2] Elevated levels of 2-methylcitric acid can be cytotoxic and have been shown to inhibit several key enzymes involved in central metabolism.[4][5] These application notes provide detailed protocols for studying the inhibitory effects of 2-methylcitric acid on these enzymes in vitro.

General Protocol for Enzyme Inhibition Studies

To determine the inhibitory effect of 2-methylcitric acid on enzyme activity, a general workflow can be followed. This involves measuring the enzyme's activity in the presence of varying concentrations of both the substrate and the inhibitor.

Enzyme Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents to Wells (Buffer, Enzyme, Inhibitor) plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Activity (e.g., Absorbance Change) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot Generate Plots (e.g., Michaelis-Menten, Lineweaver-Burk) calc_rate->plot determine_params Determine Kinetic Parameters (Km, Vmax, Ki, Inhibition Type) plot->determine_params

A general workflow for determining enzyme inhibition kinetics.

Quantitative Data Summary

The following table summarizes the known inhibitory and activatory effects of 2-methylcitric acid on various enzymes as reported in the literature.

EnzymeEffectInhibition/Activation ConstantType of Inhibition
Citrate SynthaseInhibitionK_i = 1.5 - 7.6 mM[4]Competitive
AconitaseInhibitionK_i = 1.5 - 7.6 mM[4]Non-competitive
NAD⁺-Isocitrate DehydrogenaseInhibitionK_i = 1.5 - 7.6 mM[4]Competitive
NADP⁺-Isocitrate DehydrogenaseInhibitionK_i = 1.5 - 7.6 mM[4]Competitive
PhosphofructokinaseInhibitionIC₅₀ = 1 mM[4]Not specified
ATP-Citrate LyaseNo Inhibition--
Acetyl-CoA CarboxylaseActivationK_a = 2.8 mM[4]-
Mitochondrial Citrate TransporterInhibitionApparent K_m = 3.3 mM[4]-

Detailed Experimental Protocols

Citrate Synthase Inhibition Assay

Principle: Citrate synthase catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][6]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Purified citrate synthase enzyme

  • 2-Methylcitric acid stock solution

Protocol:

  • Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.

  • To each well of a 96-well plate, add the reaction mixture.

  • Add varying concentrations of 2-methylcitric acid (inhibitor) to the respective wells. For control wells, add an equal volume of assay buffer.

  • Add the citrate synthase enzyme to all wells and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding oxaloacetate to all wells.

  • Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • To determine the type of inhibition and K_i, repeat the experiment with varying concentrations of acetyl-CoA.

Citrate Synthase Assay acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citrate Citrate cs->citrate coa_sh CoA-SH cs->coa_sh tnb TNB (yellow) coa_sh->tnb dtnb DTNB (colorless) dtnb->tnb spectrophotometer Measure Absorbance at 412 nm tnb->spectrophotometer

Principle of the colorimetric citrate synthase assay.
Aconitase Inhibition Assay

Principle: This is a coupled enzyme assay. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase (IDH) then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[7][8][9]

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂

  • Citrate solution

  • NADP⁺ solution

  • Isocitrate dehydrogenase (NADP⁺-dependent)

  • Purified aconitase enzyme

  • 2-Methylcitric acid stock solution

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADP⁺, and isocitrate dehydrogenase.

  • Add the reaction mixture to each well of a 96-well plate.

  • Add varying concentrations of 2-methylcitric acid to the appropriate wells.

  • Add the aconitase enzyme to all wells and pre-incubate for 5 minutes at 37°C.

  • Start the reaction by adding citrate to each well.

  • Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Determine the initial reaction rate.

  • To investigate the mechanism of inhibition, perform the assay with different fixed concentrations of citrate.

Aconitase Coupled Assay citrate Citrate aconitase Aconitase citrate->aconitase isocitrate Isocitrate aconitase->isocitrate idh Isocitrate Dehydrogenase isocitrate->idh nadph NADPH idh->nadph nadp NADP⁺ nadp->idh spectrophotometer Measure Absorbance at 340 nm nadph->spectrophotometer

A coupled enzyme assay for measuring aconitase activity.
Isocitrate Dehydrogenase (NAD⁺ and NADP⁺) Inhibition Assay

Principle: Isocitrate dehydrogenase catalyzes the conversion of isocitrate to α-ketoglutarate, with the concomitant reduction of either NAD⁺ to NADH or NADP⁺ to NADPH. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm due to the production of NADH or NADPH.[4][10][11]

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader with absorbance measurement at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing MnCl₂ or MgCl₂

  • Isocitrate solution

  • NAD⁺ or NADP⁺ solution

  • Purified isocitrate dehydrogenase (NAD⁺ or NADP⁺-dependent)

  • 2-Methylcitric acid stock solution

Protocol:

  • To each well, add assay buffer, NAD⁺ or NADP⁺, and varying concentrations of 2-methylcitric acid.

  • Add the respective isocitrate dehydrogenase enzyme to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding isocitrate.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates.

  • To determine the K_i and type of inhibition, the assay should be performed at several concentrations of isocitrate.

Phosphofructokinase Inhibition Assay

Principle: This is a coupled enzyme assay. Phosphofructokinase (PFK) phosphorylates fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. The product is then cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glycerol-3-phosphate dehydrogenase reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is monitored at 340 nm.[12][13]

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader (340 nm)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with MgCl₂

  • Fructose-6-phosphate solution

  • ATP solution

  • NADH solution

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • Purified phosphofructokinase

  • 2-Methylcitric acid stock solution

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADH, ATP, and the coupling enzymes.

  • Add the reaction mixture to the wells of the microplate.

  • Add different concentrations of 2-methylcitric acid to the designated wells.

  • Add the PFK enzyme and incubate for 5 minutes at 30°C.

  • Start the reaction by adding fructose-6-phosphate.

  • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the initial reaction rates.

Acetyl-CoA Carboxylase Activation Assay

Principle: Acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The activity can be measured by quantifying the rate of acetyl-CoA-dependent oxidation of NADPH in the presence of fatty acid synthase, or by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA. A simpler, non-radioactive method involves a coupled assay where the ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH. The decrease in absorbance at 340 nm is measured. Alternatively, the production of inorganic phosphate from ATP hydrolysis can be measured using a colorimetric reagent like Malachite Green.[14]

Materials (Phosphate-based assay):

  • 96-well microplate

  • Microplate reader (620-650 nm)

  • Assay Buffer: 50 mM HEPES, pH 7.5, with MgCl₂, KCl, and DTT

  • Acetyl-CoA solution

  • ATP solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Purified Acetyl-CoA Carboxylase

  • 2-Methylcitric acid stock solution

  • Phosphate detection reagent (e.g., Malachite Green)

Protocol:

  • To each well, add assay buffer, acetyl-CoA, ATP, and NaHCO₃.

  • Add varying concentrations of 2-methylcitric acid. For the control, add buffer.

  • Add the ACC enzyme to initiate the reaction.

  • Incubate at 37°C for a fixed time (e.g., 15-30 minutes).

  • Stop the reaction and add the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 635 nm).

  • Create a standard curve with known phosphate concentrations to quantify the amount of phosphate produced.

  • Calculate the enzyme activity and determine the activation constant (K_a) for 2-methylcitric acid.

Data Analysis and Interpretation

The initial reaction rates (V₀) are calculated from the linear phase of the reaction progress curves. To determine the kinetic parameters, the data should be plotted in a Michaelis-Menten plot (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The type of inhibition can be deduced from the changes in V_max and K_m in the presence of the inhibitor. The inhibition constant (K_i) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Inhibition Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_desc Inhibitor binds to the active site. Km increases, Vmax is unchanged. comp_node E + S <=> ES -> E + P E + I <=> EI noncomp_desc Inhibitor binds to an allosteric site. Km is unchanged, Vmax decreases. noncomp_node E + S <=> ES -> E + P E + I <=> EI ES + I <=> ESI uncomp_desc Inhibitor binds only to the ES complex. Both Km and Vmax decrease. uncomp_node E + S <=> ES -> E + P ES + I <=> ESI

References

Application of 2-Methylcitric Acid in Newborn Screening Programs: A Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker in newborn screening for inborn errors of metabolism, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Its measurement, typically as a second-tier test following an initial elevated propionylcarnitine (B99956) (C3) result, significantly enhances the specificity and positive predictive value of screening programs, thereby reducing false-positive rates and avoiding unnecessary anxiety and follow-up for unaffected infants.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in the implementation and interpretation of 2-MCA analysis in newborn screening.

Clinical Significance of 2-Methylcitric Acid

Elevated concentrations of 2-MCA are a pathognomonic hallmark of disorders affecting propionyl-CoA metabolism.[2] In conditions such as PA and MMA, the enzymatic defects lead to an accumulation of propionyl-CoA. This excess propionyl-CoA is then available to condense with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, forming 2-methylcitrate.[1] Therefore, the detection and quantification of 2-MCA in dried blood spots (DBS) from newborns is a highly specific indicator of these metabolic disorders.[1][2][4]

Incorporating 2-MCA into screening algorithms has been shown to dramatically improve screening performance. For instance, one study demonstrated that adding 2-MCA analysis improved the positive predictive value from 8.7% to 64.3%, eliminating 89 unnecessary referrals while maintaining 100% sensitivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-MCA in newborn screening, including reference ranges and cutoff values from various studies. It is important to note that these values may vary between laboratories and populations, and each laboratory should establish its own reference intervals.

Table 1: Reference Ranges and Cutoff Values for 2-Methylcitric Acid in Dried Blood Spots (DBS)

Study/LaboratoryPopulationAnalyteCutoff Value (µmol/L)Reference Range (µmol/L)Citation
Turgeon et al. (2010)200 Control DBS2-Methylcitric Acid0.5 (99th percentile)Not specified[3][5]
Newborn Screening OntarioGeneral Newborn Population2-Methylcitric Acid1.00.04-0.36[4]
Anonymous StudyNot Specified2-Methylcitric Acid0.70Not specified[6]

Table 2: Performance of 2-Methylcitric Acid as a Second-Tier Test

StudyPrimary MarkersNo. of Samples ScreenedNo. of Screen Positives (Primary)No. of True PositivesNo. of Samples Exceeding 2-MCA CutoffPositive Predictive Value (with 2-MCA)Citation
Newborn Screening OntarioC3 and C3/C2 ratio222,42010391464.3%[4]

Signaling and Metabolic Pathways

The accumulation of 2-Methylcitric acid is a direct consequence of defects in the propionyl-CoA catabolic pathway.

cluster_Mitochondrion Mitochondrial Matrix Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Cholesterol Cholesterol Side-Chain Cholesterol->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Biotin CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA Block_PA Defect in Propionic Acidemia PCC->Block_PA MCM_epimerase Methylmalonyl-CoA Epimerase MethylmalonylCoA->MCM_epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA MCM_epimerase->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (MCM) L_MethylmalonylCoA->MCM Adenosylcobalamin (Vitamin B12) SuccinylCoA Succinyl-CoA MCM->SuccinylCoA Block_MMA Defect in Methylmalonic Acidemia MCM->Block_MMA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase MethylcitricAcid 2-Methylcitric Acid CitrateSynthase->MethylcitricAcid

Caption: Metabolic pathway of propionyl-CoA and formation of 2-Methylcitric acid.

Experimental Protocols

The following protocols are generalized from published methods for the analysis of 2-MCA in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Sample Preparation and Extraction from DBS

Materials:

  • Dried blood spot (DBS) cards

  • 4.8-mm or 3.2-mm hole puncher

  • 96-well microtiter plates

  • Extraction solution: Acetonitrile:water:formic acid (59:41:0.42) containing isotopically labeled internal standards (e.g., d3-MCA).[3][5]

  • Plate shaker

  • Centrifuge

Procedure:

  • Punch one 4.8-mm or 3.2-mm disc from the DBS into a well of a 96-well plate.

  • Add 100-200 µL of the extraction solution containing the internal standard to each well.

  • Seal the plate and shake for 30-45 minutes at room temperature.

  • Centrifuge the plate to pellet the DBS paper.

  • Carefully transfer the supernatant to a new 96-well plate for derivatization or direct injection, depending on the method.

Protocol 2: Derivatization for Enhanced Sensitivity

For increased sensitivity, 2-MCA can be derivatized. Two common methods are butylation and amidation.

Method A: Butylation

  • Reagent: 3 N HCl in n-butanol.[5]

  • Procedure:

    • Dry the extracted sample under a stream of nitrogen.

    • Add 50-100 µL of 3 N HCl in n-butanol.

    • Seal the plate and heat at 65°C for 15-20 minutes.

    • Evaporate the butanol under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

Method B: Amidation with DAABD-AE

  • Reagent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[2][7]

  • Procedure:

    • This method can be performed directly on the DBS punch.[2]

    • Add the derivatization reagent directly to the well containing the DBS punch.

    • Heat at 65°C for 45 minutes.[2]

    • The reaction mixture can then be directly analyzed by LC-MS/MS.[2]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of an acid modifier like formic acid.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Run Time: Generally short, around 2-7 minutes per sample.[2]

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for butylated derivatives and can be either for others.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both native 2-MCA and its internal standard are monitored. The exact m/z values will depend on the derivatization method used.

Experimental Workflow

The overall workflow for the analysis of 2-Methylcitric acid in a newborn screening setting is depicted below.

DBS_Collection DBS Collection from Newborn Primary_Screening Primary Screening (Tier 1) (e.g., C3 Acylcarnitine by MS/MS) DBS_Collection->Primary_Screening Screen_Negative Screen Negative (Normal Result) Primary_Screening->Screen_Negative Result Normal Screen_Positive Presumptive Positive (Elevated C3) Primary_Screening->Screen_Positive Result Abnormal Second_Tier_Test Second-Tier Test: 2-MCA Analysis from original DBS Screen_Positive->Second_Tier_Test Sample_Prep Sample Preparation (Punching and Extraction) Second_Tier_Test->Sample_Prep Derivatization Derivatization (Optional) (e.g., Butylation) Sample_Prep->Derivatization LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS Data_Analysis Data Analysis and Interpretation (Comparison to Cutoffs) LCMSMS->Data_Analysis MCA_Normal 2-MCA Normal (Likely False Positive) Data_Analysis->MCA_Normal Below Cutoff MCA_Elevated 2-MCA Elevated (High Suspicion for PA/MMA) Data_Analysis->MCA_Elevated Above Cutoff Follow_Up Referral for Confirmatory Testing and Clinical Evaluation MCA_Elevated->Follow_Up

Caption: Newborn screening workflow incorporating 2-Methylcitric acid analysis.

Conclusion

The inclusion of 2-Methylcitric acid as a second-tier biomarker has revolutionized newborn screening for propionic and methylmalonic acidemias. Its high specificity significantly reduces the number of false-positive results, leading to more efficient and cost-effective screening programs, while minimizing the psychological burden on families. The methodologies outlined in this document provide a robust framework for the implementation of 2-MCA analysis in a high-throughput newborn screening laboratory. Continued research and inter-laboratory collaboration will further refine cutoff values and enhance the clinical utility of this important biomarker.

References

Monitoring 2-Methylcitric Acid Levels in Patients on Dietary Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker for the diagnosis and therapeutic monitoring of certain inherited metabolic disorders, primarily propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] These organic acidurias result from deficiencies in the metabolism of propionyl-CoA, a key intermediate in the breakdown of specific amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol. The accumulation of propionyl-CoA leads to its alternative metabolism, including the formation of 2-MCA. Dietary management, specifically the restriction of natural protein intake, is a cornerstone of therapy for PA and MMA, aiming to reduce the production of toxic metabolites.[2] Monitoring 2-MCA levels in biological fluids such as urine and plasma provides a valuable tool for assessing dietary compliance, metabolic control, and the efficacy of therapeutic interventions.

These application notes provide detailed protocols for the quantification of 2-MCA in urine and plasma/serum samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance of 2-Methylcitric Acid

Elevated levels of 2-MCA are a hallmark of impaired propionyl-CoA metabolism. In patients with PA and MMA, plasma and urinary concentrations of 2-MCA are significantly increased. The monitoring of 2-MCA is crucial for:

  • Assessing Metabolic Control: Changes in 2-MCA levels can reflect the patient's metabolic state. A rise in 2-MCA may indicate poor dietary adherence, intercurrent illness, or the need for adjustment of the treatment regimen.

  • Evaluating Dietary Therapy: The concentration of 2-MCA is expected to decrease with the implementation of a protein-restricted diet. Tracking these levels helps clinicians to optimize the dietary plan to maintain metabolic stability.

  • Early Detection of Decompensation: A sudden increase in 2-MCA can be an early warning sign of an impending metabolic crisis, allowing for prompt medical intervention.

Data Presentation: 2-Methylcitric Acid Levels in Health and Disease

The following tables summarize the typical ranges of 2-MCA in healthy individuals and the levels observed in patients with propionic acidemia and methylmalonic acidemia. It is important to note that patient values can vary significantly based on the severity of the disease, dietary intake, and clinical status.

Table 1: Reference Ranges of 2-Methylcitric Acid in Healthy Individuals

Biological MatrixAnalytical MethodReference Range
Serum/PlasmaLC-MS/MS60 - 228 nmol/L
UrineGC-MS or LC-MS/MSTypically low or undetectable, often reported as mmol/mol creatinine (B1669602). A specific numerical range is not consistently defined, but it is significantly lower than in affected patients.
Dried Blood SpotLC-MS/MSVaries by laboratory, but generally in the low nmol/L range.

Table 2: Reported 2-Methylcitric Acid Levels in Patients with Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

ConditionBiological MatrixAnalytical MethodReported LevelsNotes
Propionic Acidemia (PA)UrineGC-MSHighly elevated, can be in the range of hundreds to thousands of mmol/mol creatinine.Levels are generally higher in PA than in MMA.
PlasmaLC-MS/MSSignificantly elevated, often in the µmol/L range.Correlates with disease severity.
Methylmalonic Acidemia (MMA)UrineGC-MSElevated, but typically lower than in PA.Levels can be influenced by vitamin B12 responsiveness.
PlasmaLC-MS/MSElevated, generally in the high nmol/L to µmol/L range.

Table 3: Illustrative Correlation of Dietary Protein Intake and Urinary 2-Methylcitric Acid in Patients with Propionic Acidemia

Patient IDNatural Protein Intake (g/kg/day)Urinary 2-Methylcitric Acid (mmol/mol creatinine)
PA-011.5150
PA-011.095
PA-010.860
PA-021.2210
PA-020.9140
PA-020.790

Disclaimer: The data in Table 3 is illustrative and compiled from various clinical observations. Actual values will vary between individuals.

Experimental Protocols

Protocol 1: Quantification of 2-Methylcitric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 2-MCA in urine, which typically involves extraction and chemical derivatization to make the analyte volatile for GC-MS analysis.

1. Sample Preparation (Extraction and Derivatization)

  • Urine Collection: Collect a random urine sample. For quantitative analysis, a 24-hour urine collection can be used. Store samples at -20°C or lower until analysis.

  • Normalization: To account for variations in urine concentration, it is recommended to normalize the results to creatinine concentration. Measure creatinine in an aliquot of the urine sample using a standard clinical chemistry method.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled 2-MCA or another non-endogenous organic acid) to a defined volume of urine.

  • Extraction:

    • Acidify the urine sample to a pH < 2 with hydrochloric acid.

    • Saturate the sample with sodium chloride.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to improve recovery.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extracts under a stream of nitrogen gas at a controlled temperature (e.g., 35-40°C).

  • Derivatization: This two-step process is critical for making the organic acids volatile.

    • Oximation: To stabilize keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.[3][4][5][6] Incubate at a higher temperature (e.g., 70-90°C) for a short period (e.g., 15-30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[3][4][5]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent, is typically used.

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the various organic acids. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all organic acids present or in selected ion monitoring (SIM) mode for targeted quantification of 2-MCA and the internal standard for higher sensitivity and specificity.

3. Data Analysis and Quantification

  • Identify the 2-MCA peak based on its retention time and mass spectrum, comparing it to a known standard.

  • Quantify the amount of 2-MCA by comparing the peak area of the analyte to that of the internal standard.

  • Calculate the concentration of 2-MCA in the original urine sample, typically expressed as mmol/mol of creatinine.

Protocol 2: Quantification of 2-Methylcitric Acid in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 2-MCA due to its high sensitivity and specificity.[3]

1. Sample Preparation (Protein Precipitation)

  • Plasma/Serum Collection: Collect blood in an appropriate tube (e.g., EDTA or heparin for plasma, or a serum separator tube). Centrifuge to separate the plasma or serum. Store at -80°C until analysis.

  • Internal Standard Addition: Add an internal standard (ideally, stable isotope-labeled 2-MCA) to a small volume of plasma or serum.

  • Protein Precipitation:

    • Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma/serum sample (typically in a 3:1 or 4:1 solvent-to-sample ratio) to precipitate the proteins.[7][8]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for a sufficient time to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule analytes, including 2-MCA.

  • Drying and Reconstitution (Optional): The supernatant can be dried down under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample and ensure compatibility with the LC system.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of polar analytes like 2-MCA.

    • Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A could be water with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape, and Mobile Phase B could be an organic solvent like acetonitrile or methanol with the same additive.

    • Flow Rate: A flow rate suitable for the column dimensions is used.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for acidic compounds like 2-MCA.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of 2-MCA in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. MRM transitions for both 2-MCA and the internal standard are monitored.

3. Data Analysis and Quantification

  • Identify and integrate the peaks for 2-MCA and the internal standard based on their retention times and specific MRM transitions.

  • Generate a calibration curve using standards of known 2-MCA concentrations.

  • Calculate the concentration of 2-MCA in the plasma/serum sample by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

Biochemical Pathway

Propionyl-CoA Metabolism Simplified Biochemical Pathway of Propionyl-CoA Metabolism and 2-Methylcitric Acid Formation cluster_precursors Precursors cluster_main_pathway Normal Metabolic Pathway cluster_alternative_pathway Alternative Pathway in PA and MMA Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Biotin Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Deficient in Propionic Acidemia Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase Methylmalonyl-CoA->Methylmalonyl-CoA Mutase Vitamin B12 Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase->Succinyl-CoA Deficient in Methylmalonic Acidemia TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 2-Methylcitric Acid 2-Methylcitric Acid Citrate Synthase->2-Methylcitric Acid Accumulates Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase

Caption: Propionyl-CoA Metabolism and 2-MCA Formation.

Experimental Workflow: GC-MS Analysis of Urinary 2-Methylcitric Acid

GC-MS Workflow for Urinary 2-MCA Experimental Workflow for GC-MS Analysis of Urinary 2-Methylcitric Acid Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification & Salting Acidification & Salting Internal Standard Addition->Acidification & Salting Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification & Salting->Liquid-Liquid Extraction Drying of Extract Drying of Extract Liquid-Liquid Extraction->Drying of Extract Derivatization (Oximation & Silylation) Derivatization (Oximation & Silylation) Drying of Extract->Derivatization (Oximation & Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Oximation & Silylation)->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification Result (mmol/mol creatinine) Result (mmol/mol creatinine) Data Processing & Quantification->Result (mmol/mol creatinine)

Caption: GC-MS Workflow for Urinary 2-MCA Analysis.

Experimental Workflow: LC-MS/MS Analysis of Plasma/Serum 2-Methylcitric Acid

LC-MSMS Workflow for Plasma 2-MCA Experimental Workflow for LC-MS/MS Analysis of Plasma/Serum 2-Methylcitric Acid Plasma/Serum Sample Plasma/Serum Sample Internal Standard Addition Internal Standard Addition Plasma/Serum Sample->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Result (nmol/L or µmol/L) Result (nmol/L or µmol/L) Data Processing & Quantification->Result (nmol/L or µmol/L)

Caption: LC-MS/MS Workflow for Plasma/Serum 2-MCA.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylcitric Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylcitric acid (2-MCA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the mass spectrometry analysis of 2-Methylcitric acid.

Q1: My 2-Methylcitric acid signal is weak, or the sensitivity is poor in my LC-MS/MS analysis. What can I do?

A1: Poor sensitivity for 2-MCA is a common issue, often due to its low ionization efficiency and poor retention in reverse-phase chromatography.[1][2] Here are several strategies to enhance your signal:

  • Chemical Derivatization: This is the most effective method to improve sensitivity. Derivatization modifies the 2-MCA molecule to increase its ionization efficiency and improve its chromatographic properties.[3]

    • Amidation: Using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can significantly boost the MS response for 2-MCA.[1][2][4]

    • Alkylation/Silylation (for GC-MS): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to make the non-volatile 2-MCA amenable to analysis. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[5]

  • Optimize Mass Spectrometer Settings: Ensure your ion source parameters (e.g., temperature, gas flows) are optimized for 2-MCA or its derivative.[4] Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, and make sure the collision energy is optimized for the specific precursor-product ion transitions.

  • Sample Preparation: Concentrate your sample if possible, but be mindful of also concentrating potential interferences. Ensure your sample extraction method is efficient for organic acids.

Q2: I'm seeing interfering peaks in my chromatogram that are close to my 2-MCA peak. How can I resolve these?

A2: Co-eluting interferences are a significant challenge, especially from isomeric and isobaric compounds.

  • Isomeric Interference: 2-MCA has stereoisomers, and it is also isomeric with compounds like succinic acid, which can be an endogenous interference.[6] Improving chromatographic separation is key.

    • Optimize Chromatography: Adjust your LC gradient to be shallower, which can increase the separation between closely eluting peaks. Experiment with different C8 or C18 columns, as they can offer different selectivities.[4]

  • Isobaric Interference: These are compounds that have the same nominal mass as 2-MCA but a different chemical structure.[7][8] High-resolution mass spectrometry can sometimes distinguish these if their exact masses are different. However, the most robust solution is effective chromatographic separation.

  • Matrix Interferences: Components from the biological matrix (e.g., salts, phospholipids (B1166683) from plasma, or components from dried blood spots) can co-elute and interfere with your analysis.[9][10]

    • Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components before injection.

    • Divert Valve: Program your LC system's divert valve to send the initial and final parts of the run (which often contain unretained or late-eluting matrix components) to waste instead of the mass spectrometer.[4]

Q3: My results are inconsistent, and I suspect matrix effects are the cause. How do I identify and mitigate them?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, can lead to poor accuracy and precision.[10]

  • Identification: A common method to assess matrix effects is through a post-column infusion experiment. Infuse a constant flow of your 2-MCA standard into the MS while injecting a blank, extracted sample. Dips or peaks in the baseline signal at the retention time of 2-MCA indicate ion suppression or enhancement, respectively.

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard: The best way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., 2-Methylcitric-d3 acid). This standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[10] However, ensure your analyte concentration remains above the limit of quantification.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to ensure that the standards and samples experience similar matrix effects.

Q4: What are the key differences in sample preparation for 2-MCA analysis in urine versus dried blood spots (DBS)?

A4: The sample preparation will vary significantly due to the different nature of these matrices.

  • Dried Blood Spots (DBS): Analysis is often performed on a small punch (e.g., 3.2 mm) from the spot.[4]

    • Extraction/Derivatization: A common workflow involves direct extraction and derivatization from the DBS punch in a single step, without a separate extraction procedure.[4][11] This is often done by adding the extraction solvent and derivatization reagent directly to the well containing the DBS punch and incubating.[4]

  • Urine: Urine samples typically require more extensive clean-up.

    • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is often used to remove salts and other highly polar interfering substances.

    • Normalization: Urinary concentrations are often normalized to creatinine (B1669602) to account for variations in urine dilution.[9][11] This requires a separate measurement of creatinine concentration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 2-Methylcitric acid.

ParameterValueNotes
Chemical Formula C₇H₁₀O₇
Molecular Weight 206.15 g/mol
Common MS/MS Transitions (Derivatized) m/z 499 → 151For 2-MCA derivatized with DAABD-AE.[4]
m/z 502 → 151For the d3-labeled internal standard derivatized with DAABD-AE.[4]
Reference Range in Dried Blood Spots 0.04 - 0.36 µmol/LIn healthy newborns.[12]
Reference Range in Urine 0.4 - 3.4 mmol/mol creatinineIn control subjects.[9][11]
Pathological Range in Urine 8.3 - 591 mmol/mol creatinineIn patients with propionic acidemia, methylmalonic aciduria, and cobalamin disorders.[9][11]

Experimental Protocol: LC-MS/MS Analysis of 2-MCA in Dried Blood Spots

This protocol is a synthesized example based on methods described for second-tier newborn screening.[1][2][4]

1. Materials and Reagents:

  • 2-Methylcitric acid (MCA) standard

  • 2-Methylcitric-d3 acid (MCA-d3) internal standard (IS)

  • Derivatization reagent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

  • Reagents for derivatization: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 4-(dimethylamino)pyridine (DMAP), Dithiothreitol (DTT)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

2. Sample Preparation (Direct Derivatization from DBS):

  • Punch a 3.2 mm disc from a dried blood spot into a 96-well microplate.

  • Prepare a working solution containing the internal standard (MCA-d3).

  • Add the internal standard working solution to each well containing a DBS punch.

  • Prepare the derivatization cocktail containing DAABD-AE and activating agents (EDC, DMAP) in an appropriate solvent.

  • Add the derivatization cocktail to each well.

  • Seal the plate and incubate at approximately 65°C for 45 minutes to allow the reaction to complete.[4][11]

  • After incubation, cool the plate and add a quenching/dilution solvent (e.g., mobile phase A).

  • Centrifuge the plate to pellet any debris.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: ACQUITY UPLC BEH C8 column (2.1 × 50 mm, 1.7 µm) or similar.[4]

  • Mobile Phase A: 10% Methanol in water with 0.1% Formic Acid.

  • Mobile Phase B: 90% Methanol in water with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at high aqueous phase, ramp up to high organic phase to elute the derivatized MCA, followed by a wash and re-equilibration step. A total run time is often around 7 minutes.[4]

  • Flow Rate: ~0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 2-MCA (derivatized): m/z 499 → 151

    • MCA-d3 IS (derivatized): m/z 502 → 151

  • Data Analysis: Quantify 2-MCA by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a similar matrix.

Visualizations

The following workflow provides a systematic approach to troubleshooting common issues in 2-MCA mass spectrometry.

G cluster_0 Troubleshooting Workflow: 2-MCA Mass Spectrometry start Problem Identified: Inaccurate or Noisy 2-MCA Signal q_signal Is the signal weak or absent? start->q_signal a_derivatize Action: Implement/Optimize Derivatization Protocol (e.g., with DAABD-AE) q_signal->a_derivatize Yes q_peaks Are interfering peaks present? q_signal->q_peaks No a_ms_settings Action: Optimize MS Source and Collision Energy a_derivatize->a_ms_settings a_ms_settings->q_peaks a_chromatography Action: Optimize LC Gradient and/or Change Column q_peaks->a_chromatography Yes q_variability Is there high variability (poor precision)? q_peaks->q_variability No a_cleanup Action: Improve Sample Clean-up (e.g., SPE) a_chromatography->a_cleanup a_cleanup->q_variability a_is Action: Use Stable Isotope-Labeled Internal Standard (e.g., MCA-d3) q_variability->a_is Yes end_good Result: Accurate & Reproducible 2-MCA Quantification q_variability->end_good No a_matrix_match Action: Use Matrix-Matched Calibrators a_is->a_matrix_match a_matrix_match->end_good

Caption: Troubleshooting workflow for 2-MCA mass spectrometry analysis.

References

Technical Support Center: 2-Methylcitric Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcitric acid (2-MCA) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices for 2-Methylcitric acid quantification?

A1: The most common biological matrices for 2-MCA quantification are dried blood spots (DBS), plasma, and urine.[1][2][3][4] The choice of matrix often depends on the specific application, such as newborn screening for metabolic disorders or monitoring patients.

Q2: Why is derivatization often required for 2-MCA analysis by LC-MS/MS?

A2: 2-Methylcitric acid is a hydrophilic, tricarboxylic acid, which results in poor retention on standard reversed-phase chromatography columns and low sensitivity in electrospray ionization mass spectrometry (ESI-MS/MS).[2][5] Derivatization is employed to convert 2-MCA into a more hydrophobic and highly ionizable derivative, thereby improving its chromatographic behavior and MS/MS response.[2] A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[2][4][5] Another approach involves butylation using 3 N HCl in n-butanol.[6]

Q3: What are suitable internal standards for 2-MCA quantification?

A3: Isotopically labeled internal standards are crucial for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response. A commonly used internal standard for 2-MCA is deuterium-labeled 2-methylcitric acid (d3-MCA).[2][5]

Q4: What are typical quantitative ranges observed for 2-MCA in different populations?

A4: 2-MCA levels are significantly elevated in individuals with certain inborn errors of metabolism. The following table summarizes some reported concentration ranges.

Population/ConditionMatrix2-MCA Concentration (µmol/L)Reference
Healthy NewbornsDried Blood Spots0.04 - 0.36[7]
Healthy NewbornsDried Blood SpotsMedian: 0.06 (Range: 0 - 0.63)[2]
Healthy Infants (99.9th percentile)Dried Blood Spots0.70[8]
Patients with PA, MMA, Cbl defectsDried Blood SpotsElevated levels detected[2]
Patients with Propionic AcidemiaDried Blood Spots0.1 - 89.4 (Range in study)[7]
Patients with Propionic/Methylmalonic AcidemiasDried Urine Spots1.0 - 12.0[4]
ControlsDried Urine Spots0.4 - 3.4 (mmol/mol creatinine)[4]
Patients with Propionic/Methylmalonic AcidemiasDried Urine Spots8.3 - 591 (mmol/mol creatinine)[4]

Q5: What is the clinical significance of measuring 2-Methylcitric acid?

A5: 2-Methylcitric acid is a key biomarker for inborn errors of propionate (B1217596) metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[2][9] Its accumulation is a hallmark of disrupted propionyl-CoA metabolism.[9] Measuring 2-MCA is often used as a second-tier test in newborn screening to reduce the false-positive rate associated with primary markers like propionylcarnitine (B99956) (C3).[3][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during 2-MCA quantification assays.

Issue 1: Low or No Signal for 2-MCA

Possible Causes and Solutions:

  • Inefficient Extraction: 2-MCA is polar and may not be efficiently extracted with purely organic solvents.

    • Solution: Use a polar extraction solvent system. A common method involves extraction with an acetonitrile/water mixture.[3] Ensure proper vortexing and incubation times to maximize recovery.

  • Poor Ionization/Sensitivity: As a hydrophilic molecule, 2-MCA ionizes poorly in ESI-MS.[2]

    • Solution 1: Implement a derivatization step. Amidation with reagents like DAABD-AE or butylation can significantly enhance the MS signal.[2][5][6]

    • Solution 2: Optimize MS source parameters. Adjust settings such as capillary voltage and desolvation temperature to maximize the signal for your specific derivative.

  • Sample Degradation: Improper sample storage or handling can lead to the degradation of metabolites.

    • Solution: Store samples at -80°C.[10][11] Process samples quickly and on ice to minimize enzymatic activity and degradation.[10]

  • Incorrect MS Mode: 2-MCA and its common derivatives are typically analyzed in specific MS modes.

    • Solution: For underivatized 2-MCA, negative ion mode is often used.[1] For derivatized forms (e.g., with DAABD-AE), positive ion mode is appropriate.[2] Verify that the mass spectrometer is operating in the correct polarity.

Issue 2: Poor Peak Shape and Chromatographic Resolution

Possible Causes and Solutions:

  • Poor Retention on RP Column: The polar nature of 2-MCA leads to weak interaction with C18 columns, resulting in early elution and potential co-elution with the solvent front.[5]

    • Solution 1: Use a column with a different stationary phase, such as a C6-Phenyl column, which can provide alternative selectivity.[3]

    • Solution 2: Employ derivatization to increase the hydrophobicity of 2-MCA, leading to better retention.[2]

    • Solution 3: Optimize the mobile phase. The use of ion-pairing agents or modifying the pH can sometimes improve retention and peak shape for acidic compounds.

  • Co-elution with Isomers or Interferences: 2-MCA has stereoisomers that may or may not be chromatographically separated, and matrix components can interfere with the peak of interest.[12] Succinic acid can be an interference for methylmalonic acid (MMA), which is often analyzed concurrently.[1]

    • Solution: Adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.[2] Ensure the analytical method has been validated for specificity.[13][14]

  • Observation of Multiple Peaks: For 2-MCA, two chromatographic peaks may be observed, corresponding to different stereoisomers.[12]

    • Solution: This is an expected phenomenon. The quantification method should involve summing the areas of both peaks for both the analyte and the internal standard.[12]

Issue 3: High Variability and Poor Reproducibility

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially derivatization and extraction from DBS, can be a significant source of variability.

    • Solution 1: Use an isotopically labeled internal standard (e.g., d3-MCA) added early in the sample preparation process to correct for inconsistencies.[2][5]

    • Solution 2: Standardize all sample preparation protocols, including incubation times, temperatures, and volumes.[10] Automating liquid handling steps can also improve precision.

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of 2-MCA, leading to inaccurate results.

    • Solution 1: An appropriate internal standard is the best way to compensate for matrix effects.

    • Solution 2: Improve sample cleanup. Techniques like solid-phase extraction (SPE) can be used to remove interfering substances, although this adds complexity to the workflow.

    • Solution 3: Dilute the sample extract to reduce the concentration of interfering matrix components.

  • Instrument Instability: Fluctuations in the LC-MS/MS system can contribute to poor reproducibility.

    • Solution: Perform regular system suitability tests to ensure the instrument is performing optimally.[13] Monitor parameters like retention time, peak area, and signal-to-noise ratio of the internal standard across the analytical run.

Experimental Protocols & Workflows

Key Experimental Methodologies

The quantification of 2-MCA, particularly in a clinical or newborn screening context, often involves a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method. Below is a generalized protocol based on published methods.

1. Sample Preparation (from Dried Blood Spots)

  • Punching: A small disc (e.g., 3/16" or 4.8-mm) is punched from the dried blood spot card.[3][6]

  • Extraction: The disc is placed in a well of a microplate. An extraction solution containing an appropriate solvent (e.g., 70:30 acetonitrile-water) and the isotopically labeled internal standard (d3-MCA) is added.[3]

  • Incubation: The plate is incubated with shaking for a set period (e.g., 15-45 minutes) at room temperature to allow for the extraction of the analytes.[3][4]

  • Derivatization (if applicable):

    • Butylation: The extract is dried and then treated with 3 N HCl in n-butanol at an elevated temperature.[6]

    • Amidation: A derivatization mixture (e.g., containing DAABD-AE) is added to the extract and incubated (e.g., at 65°C for 45 minutes).[4]

  • Final Preparation: After extraction/derivatization, the solvent may be evaporated and the residue reconstituted in a solution compatible with the LC mobile phase. The sample is then centrifuged to remove particulates before injection.[6]

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A reversed-phase column is typically used. Examples include C8 or C6-Phenyl columns.[2][3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile) is common.[2]

    • Flow Rate: Typical flow rates are in the range of 0.4 - 0.6 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used, in either positive or negative mode depending on the analyte form (derivatized or underivatized).[1][2]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-MCA and its internal standard are monitored for high selectivity and sensitivity.

Visualized Workflows

Troubleshooting_Workflow start Start: 2-MCA Assay Issue issue Identify Primary Symptom start->issue low_signal Low / No Signal issue->low_signal Intensity bad_peak Poor Peak Shape / Resolution issue->bad_peak Chromatography high_variability High Variability / Poor Reproducibility issue->high_variability Precision check_extraction Check Extraction Protocol - Solvent Polarity - Incubation Time low_signal->check_extraction check_column Evaluate LC Column - Stationary Phase (C18, Phenyl) - Column Health bad_peak->check_column check_is Verify Internal Standard Use - Added Early? - Correct Concentration? high_variability->check_is check_ms Check MS Settings - Ionization Mode (Pos/Neg) - Source Parameters check_extraction->check_ms consider_deriv Implement/Optimize Derivatization check_ms->consider_deriv end Issue Resolved consider_deriv->end check_mobile_phase Optimize Mobile Phase - Gradient Profile - Additives check_column->check_mobile_phase check_mobile_phase->end check_sample_prep Review Sample Prep Consistency - Pipetting - Timing, Temperature check_is->check_sample_prep check_system Run System Suitability Test check_sample_prep->check_system check_system->end

A logical workflow for troubleshooting common issues in 2-MCA quantification assays.

Signaling_Pathway cluster_0 Propionate Metabolism cluster_1 Pathological Pathway (PA/MMA) Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Normal Pathway Defect Defect in PCC or MCM (Propionic/Methylmalonic Acidemia) Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (MCM) Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Krebs Krebs Cycle Succinyl_CoA->Krebs Accumulation Propionyl-CoA Accumulation Defect->Accumulation Citrate_Synthase Citrate Synthase Accumulation->Citrate_Synthase Condenses with Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase MCA 2-Methylcitric Acid (2-MCA) (Biomarker) Citrate_Synthase->MCA

Biochemical pathway showing the formation of 2-MCA in metabolic disorders.

References

Technical Support Center: Overcoming Matrix Effects in 2-Methylcitric Acid Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Methylcitric acid (2-MCA) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the plasma analysis of 2-Methylcitric acid?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix. In plasma, these interferences are numerous and include phospholipids (B1166683), salts, and other endogenous metabolites. For a small, polar molecule like 2-Methylcitric acid, these effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification. This phenomenon is a significant challenge in bioanalysis as it can compromise the reliability of the data.

Q2: What are the primary sources of matrix effects in plasma samples for 2-MCA analysis?

A: The primary sources of matrix effects in plasma are phospholipids from cell membranes, which can co-extract with 2-MCA and suppress the electrospray ionization (ESI) signal. Other sources include salts, proteins that may not have been fully precipitated, and other endogenous small molecules that may have similar chromatographic properties to 2-MCA.

Q3: What are the most effective strategies to mitigate matrix effects for 2-MCA analysis?

A: A multi-faceted approach is often the most effective:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simpler methods like Protein Precipitation (PPT).

  • Chromatography: Optimizing the liquid chromatography method to achieve good separation between 2-MCA and co-eluting matrix components is essential.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as 2-Methylcitric acid-d3, is the gold standard for compensating for matrix effects.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.

  • Derivatization: Chemical derivatization of 2-MCA can improve its chromatographic retention and ionization efficiency, effectively moving its elution time away from the region where most matrix interferences elute.[2][3]

Q4: When should I consider using a derivatization agent for 2-MCA analysis?

A: Consider derivatization when you are experiencing low sensitivity, poor peak shape, or significant ion suppression that cannot be resolved by optimizing sample preparation or chromatography alone.[2] 2-MCA is a hydrophilic, tricarboxylic acid, which leads to poor retention on standard reversed-phase columns and low ionization efficiency.[2] Derivatization can significantly enhance its analytical properties.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of 2-MCA.1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). Consider a specialized phospholipid removal SPE plate. 2. Optimize Chromatography: Modify the LC gradient to better separate 2-MCA from the suppression zone. 3. Implement Derivatization: Use a derivatizing agent to improve ionization efficiency and shift the retention time of 2-MCA.[2][3] 4. Check MS Source Conditions: Clean and optimize the ion source parameters (e.g., temperature, gas flows).
Poor Ionization Efficiency: 2-MCA is inherently difficult to ionize.1. Switch Ionization Mode: Although typically analyzed in negative ion mode, evaluate positive ion mode, especially after derivatization.[2] 2. Optimize Mobile Phase: Adjust the pH and organic content of the mobile phase to promote better ionization.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. 2-Methylcitric acid-d3 is a suitable IS.[1] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition.
Inadequate Sample Cleanup: Residual matrix components are causing erratic ionization.1. Evaluate and Optimize SPE Method: Ensure the wash steps are effective at removing interferences without causing analyte loss. 2. Compare PPT Solvents: If using PPT, compare acetonitrile (B52724) and methanol (B129727), as they may precipitate different amounts of interfering substances.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with LC Column: The polar nature of 2-MCA can lead to interactions with the stationary phase.1. Use an Appropriate LC Column: Consider a column with end-capping to minimize silanol (B1196071) interactions. 2. Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of 2-MCA and reduce secondary interactions. 3. Lower Injection Volume: High sample loads can exacerbate poor peak shape.
Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.1. Match Reconstitution Solvent to Initial Mobile Phase: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.
Shift in Retention Time Column Degradation: Buildup of matrix components on the analytical column.1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each run to clean the column. 3. Replace the Column: If performance does not improve, the column may need to be replaced.
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of all mobile phases.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for 2-MCA Plasma Analysis

Technique Principle Relative Effectiveness for Matrix Removal Recovery of 2-MCA Throughput Cost Recommendation
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Low to ModerateGood, but may co-precipitate with some proteins.HighLowSuitable for initial screening or when high throughput is essential, but be aware of potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) 2-MCA is partitioned into an immiscible organic solvent.ModerateVariable, highly dependent on solvent choice and pH.ModerateModerateCan be effective but requires careful method development to optimize extraction efficiency and selectivity.
Solid-Phase Extraction (SPE) 2-MCA is retained on a solid sorbent while interferences are washed away.HighGood to ExcellentModerate to High (with 96-well plates)HighRecommended for most quantitative applications to ensure clean extracts and minimize matrix effects.[4] Anion exchange or mixed-mode sorbents are often suitable for organic acids.[5]
Phospholipid Removal Plates A specialized form of SPE that specifically targets the removal of phospholipids.Very HighExcellentHighHighIdeal for minimizing phospholipid-based ion suppression, often providing the cleanest extracts.

Table 2: Typical LC-MS/MS Parameters for 2-Methylcitric Acid Analysis

Parameter Typical Setting Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)End-capped columns are recommended to improve peak shape.
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) AcetateThe choice of additive depends on the ionization mode and column chemistry.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidGradient elution is typically used to separate 2-MCA from other plasma components.[3][6]
Flow Rate 0.2 - 0.4 mL/minDependent on the column dimensions.[3][6]
Injection Volume 5 - 10 µLKeep injection volume low to maintain good peak shape.[6]
Ionization Mode Negative Ion Electrospray (ESI-)2-MCA has carboxylic acid groups that readily deprotonate.[6] Positive mode may be used after derivatization.[2]
MS/MS Transition (Precursor > Product) Varies depending on the instrument and derivatization.For underivatized 2-MCA, a common transition is m/z 175 > 113.
Internal Standard 2-Methylcitric acid-d3A mass shift of +3 amu is typical.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-MCA from Plasma

This protocol provides a general methodology for extracting organic acids from plasma using a weak anion exchange (WAX) SPE sorbent. Optimization for 2-MCA is recommended.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the 2-Methylcitric acid-d3 internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant 1:1 with water containing 0.1% formic acid to reduce the organic content and ensure proper pH for binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.

    • Pass 1 mL of water through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute 2-MCA with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for 2-MCA from Plasma

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the 2-Methylcitric acid-d3 internal standard.

    • Add 400 µL of ice-cold acetonitrile.

  • Precipitation and Separation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Strategies plasma Plasma Sample + SIL-IS (2-MCA-d3) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, High Throughput spe Solid-Phase Extraction (e.g., WAX) plasma->spe High Selectivity lle Liquid-Liquid Extraction plasma->lle Moderate Selectivity phospholipid_removal Phospholipid Removal Plate plasma->phospholipid_removal Highest Selectivity for Phospholipids lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms phospholipid_removal->lcms data Data Processing & Quantification lcms->data chromatography Chromatography Optimization lcms->chromatography Iterative Refinement derivatization Chemical Derivatization lcms->derivatization If needed G cluster_issue Observed Issue cluster_investigation Investigation Path cluster_solution Potential Solutions start Poor Data Quality: Low Sensitivity, High Variability, Poor Peak Shape check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_cleanup Evaluate Sample Cleanup (PPT vs. SPE) check_is->check_cleanup Yes add_is Implement SIL-IS (e.g., 2-MCA-d3) check_is->add_is No check_lc Assess Chromatography check_cleanup->check_lc Using SPE improve_cleanup Switch to SPE or Phospholipid Removal Plate check_cleanup->improve_cleanup Using PPT check_ms Review MS Parameters check_lc->check_ms optimize_lc Optimize Gradient, Change Column check_lc->optimize_lc derivatize Consider Derivatization optimize_lc->derivatize

References

Technical Support Center: Detection of 2-Methylcitric Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2-Methylcitric acid (2-MCA) in urine. Our goal is to help you improve the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylcitric acid and why is its detection in urine important?

2-Methylcitric acid (2-MCA) is a crucial biomarker for diagnosing and monitoring certain inherited metabolic disorders, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] It accumulates in the body when the metabolism of propionyl-CoA is disrupted.[1] Sensitive and accurate detection of 2-MCA in urine is vital for early diagnosis, monitoring disease progression, and evaluating the effectiveness of treatments.[1][2]

Q2: What are the primary analytical methods for detecting 2-MCA in urine?

The two main analytical techniques for quantifying 2-MCA in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] While both methods are effective, LC-MS/MS is often considered the "gold standard" due to its high specificity and sensitivity.[1]

Q3: How can I improve the sensitivity of my 2-MCA measurements?

Several strategies can be employed to enhance the sensitivity of 2-MCA detection:

  • Optimize Sample Preparation: Proper sample preparation is critical. This includes efficient extraction of 2-MCA from the urine matrix and removal of interfering substances. Techniques like solid-phase extraction (SPE) can yield cleaner samples than simple "dilute-and-shoot" methods, leading to higher sensitivity.[5]

  • Utilize Derivatization: Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS, silylation is commonly used to increase the volatility and thermal stability of 2-MCA.[6][7] For LC-MS/MS, derivatization can enhance ionization efficiency.

  • Employ Tandem Mass Spectrometry (MS/MS): MS/MS significantly improves selectivity and sensitivity by reducing background noise and isolating specific fragmentation patterns of the target analyte.[7]

  • Use Stable Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., d3-MCA) in your workflow is crucial for accurate quantification.[8][9] This standard co-elutes with the analyte and helps to correct for variations in sample preparation and instrument response, thereby improving precision and accuracy.[10]

Q4: What are the expected concentrations of 2-MCA in urine?

2-MCA levels in urine can vary significantly between healthy individuals and those with metabolic disorders.

  • In healthy controls: The reference interval for methylcitrate in dried urine spots has been reported as 0.4–3.4 mmol/mol creatinine (B1669602).[3][11]

  • In patients with propionic acidemia or methylmalonic aciduria: Concentrations can be dramatically elevated, ranging from 8.3 to 591 mmol/mol creatinine.[3][11] A study on an asymptomatic infant with propionic acidemia reported a urinary 2-MCA concentration of 70.6 mmol/mol creatinine.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for 2-MCA Inefficient extraction from the urine matrix.Optimize your extraction protocol. Consider using a solid-phase extraction (SPE) method tailored for organic acids.
Incomplete derivatization (for GC-MS or derivatization-based LC-MS/MS).Ensure derivatization reagents are fresh and the reaction conditions (temperature, time) are optimal. Check for the presence of moisture, which can inhibit many derivatization reactions.
Suboptimal mass spectrometer settings.Tune the mass spectrometer specifically for your derivatized 2-MCA. Optimize parameters such as collision energy and precursor/product ion selection for MS/MS analysis.
Analyte degradation.Ensure proper storage of urine samples (e.g., at -80°C) to prevent degradation of 2-MCA.
Poor Peak Shape or Tailing Issues with the chromatographic column.Ensure the GC or LC column is appropriate for organic acid analysis and is not degraded. Consider using a new column or a different stationary phase.
Active sites in the GC inlet or column.Use a deactivated inlet liner and ensure proper silylation of the entire sample to block active sites.
Suboptimal mobile phase (for LC).Adjust the mobile phase composition and gradient to improve peak shape.
High Background Noise / Interferences Contamination from the sample matrix.Improve your sample cleanup procedure. Solid-phase extraction can be more effective at removing interfering compounds than liquid-liquid extraction.
Contaminated reagents or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
Co-elution of interfering compounds.Optimize your chromatographic method to better separate 2-MCA from interfering peaks. For MS/MS, select more specific precursor and product ion transitions.
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Use an automated liquid handler if available for better precision.
Variability in instrument performance.Regularly check the performance of your GC-MS or LC-MS/MS system. Use a system suitability test before running your samples.
Inaccurate quantification due to matrix effects.Always use a stable isotope-labeled internal standard for quantification to compensate for matrix effects and variations in sample processing.[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-MCA in Urine with Silylation

This protocol is a generalized procedure based on common practices for organic acid analysis by GC-MS.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the sample at 13,000 rpm for 5 minutes to remove any particulate matter.

    • Transfer a 1 mL aliquot of the supernatant to a clean glass tube.

    • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 2-MCA or another non-endogenous organic acid).

    • Perform a solid-phase extraction (SPE) using an appropriate sorbent for organic acids to clean up the sample. Elute the organic acids with a suitable solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject 1-2 µL of the derivatized sample into the GC.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity when targeting specific ions of 2-MCA-TMS derivative.

Protocol 2: LC-MS/MS Analysis of 2-MCA in Urine

This protocol outlines a sensitive method for the quantification of 2-MCA without derivatization.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the sample at 13,000 rpm for 5 minutes.

    • Take a 100 µL aliquot of the supernatant and add a known amount of stable isotope-labeled 2-MCA (e.g., d3-2-MCA) as an internal standard.

    • Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 900 µL of 0.1% formic acid in water).

    • Vortex the mixture and centrifuge again if necessary.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute 2-MCA.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both 2-MCA and its internal standard for optimal sensitivity and specificity.

Quantitative Data Summary

Method Matrix Analyte Reference Range (Controls) Pathological Range (Patients) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MSDried Urine SpotMethylcitrate0.4–3.4 mmol/mol creatinine8.3–591 mmol/mol creatinine--[3][11]
LC-MS/MSDried Blood Spot2-Methylcitric Acid≤0.63 µmol/L1.0–12.0 µmol/L0.03 µmol/L0.1 µmol/L[10]
GC-MSDried Filter-Paper UrineMethylcitrateMean of 3.70 mmol/mol creatinine70.6 mmol/mol creatinine (in one patient)--[8]
LC-MS/MSDried Blood Spot2-Methylcitric Acid--0.05 µM0.07 µM[9]

Visualizations

Metabolic_Pathway_of_2_MCA_Formation Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Two_MCA 2-Methylcitric Acid Citrate_Synthase->Two_MCA Condensation Propionyl_CoA_Metabolism_Disruption Disruption in Propionyl-CoA Metabolism (e.g., PA, MMA) Propionyl_CoA_Metabolism_Disruption->Propionyl_CoA Accumulation

Caption: Metabolic pathway showing the formation of 2-Methylcitric acid.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Silylation Silylation (e.g., BSTFA) Evaporation->Silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of 2-Methylcitric acid.

LC_MS_MS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Urine_Sample_LC Urine Sample Add_IS_LC Add Stable Isotope IS Urine_Sample_LC->Add_IS_LC Dilution Dilution Add_IS_LC->Dilution LC_MS_MS_Analysis LC-MS/MS Analysis (MRM) Dilution->LC_MS_MS_Analysis Data_Processing_LC Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing_LC

Caption: Experimental workflow for LC-MS/MS analysis of 2-Methylcitric acid.

References

Technical Support Center: Synthesis and Purification of 2-Methylcitric Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Methylcitric acid (MCA) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining pure 2-Methylcitric acid stereoisomers?

A1: The main challenges stem from the presence of two stereocenters in the 2-Methylcitric acid molecule, resulting in four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). Key difficulties include:

  • Stereocontrol in Synthesis: Chemical synthesis methods often produce mixtures of diastereomers and enantiomers, requiring complex purification steps. Enzymatic syntheses can be more specific but may still yield mixtures.[1]

  • Separation of Stereoisomers: Enantiomers possess identical physical properties in an achiral environment, making their separation difficult by standard laboratory techniques like distillation or conventional chromatography. Diastereomers have different physical properties, but these differences can be slight, complicating separation.[2]

  • Analytical Characterization: Accurate determination of the stereoisomeric purity (diastereomeric excess and enantiomeric excess) requires specialized analytical techniques.

Q2: Which synthetic routes can be used to produce 2-Methylcitric acid, and what are their expected stereochemical outcomes?

A2: Both chemical and enzymatic methods are employed, each with distinct stereochemical outcomes.

Synthesis MethodExpected Stereoisomers ProducedNotes
Enzymatic Synthesis
si-Citrate Synthase(2S,3S), (2S,3R), and a small amount of (2R,3S)[1]Produces a mixture of diastereomers.
Methylcitrate SynthasePrimarily (2R,3S)[1]Highly stereospecific, offering a route to a single diastereomer.
Chemical Synthesis
Reformatsky ReactionMixture of (2RS, 3RS) diastereomersResults in a racemic mixture of the syn diastereomers.
Nucleophilic AdditionMixture of (2RS, 3SR) diastereomersYields a racemic mixture of the anti diastereomers.

Q3: What are the most effective methods for separating 2-Methylcitric acid stereoisomers?

A3: The most common and effective methods are:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture of MCA with an enantiomerically pure chiral base (a resolving agent).[2][3] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.[2][4] The pure enantiomer is then recovered by breaking the salt.[4]

  • Chiral Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can directly separate enantiomers.[2] This method is highly effective for both analytical and preparative scale separations.

  • Derivatization followed by standard chromatography: By reacting the MCA mixture with a chiral derivatizing agent, a mixture of diastereomers is formed.[5] These diastereomers can then be separated using standard, non-chiral chromatography.[5]

Troubleshooting Guides

Synthesis & Purification

Problem: Low or no yield of crystals during diastereomeric salt resolution.

  • Possible Cause 1: High solubility of diastereomeric salts. The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing precipitation.

    • Solution: Conduct a solvent screen to find a solvent or solvent mixture in which one of the diastereomeric salts has low solubility.[6] Consider using an anti-solvent to induce precipitation.[6][7]

  • Possible Cause 2: Insufficient supersaturation. The concentration of the diastereomeric salts may be too low to initiate crystallization.

    • Solution: Carefully concentrate the solution by evaporating some of the solvent.[6] Alternatively, cool the solution slowly to a lower temperature to decrease solubility.[7]

  • Possible Cause 3: "Oiling out". The solute separates as a liquid phase instead of a solid. This often occurs when supersaturation is too high.

    • Solution: Use a more dilute solution, slow down the cooling rate, or add any anti-solvent more slowly with vigorous stirring.[7]

Problem: The isolated diastereomeric salt has low diastereomeric excess (d.e.).

  • Possible Cause 1: Co-precipitation of the more soluble diastereomer. The crystallization conditions may not be selective enough.

    • Solution: Optimize the crystallization solvent and temperature.[6] Ensure slow cooling to allow for equilibrium to be established. Consider recrystallizing the isolated salt to improve purity.

  • Possible Cause 2: Inaccurate determination of d.e. The analytical method may not be providing an accurate measurement.

    • Solution: Use a reliable method like ¹H NMR spectroscopy to determine the ratio of diastereomers by integrating unique, well-resolved signals for each.[8]

Analytical & Characterization

Problem: Peak tailing in HPLC analysis of 2-Methylcitric acid.

  • Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid groups of MCA, causing tailing.[7]

    • Solution: Use a highly end-capped column to minimize silanol interactions.[7] Adjust the mobile phase pH to be at least 2 units away from the pKa of MCA to ensure it is in a single ionic form.[6] Adding a buffer to the mobile phase can also help.[7]

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to poor peak shape.

    • Solution: Dilute the sample and re-inject.[7] If necessary, use a column with a higher loading capacity.[7]

Problem: Poor resolution in chiral HPLC separation.

  • Possible Cause 1: Suboptimal mobile phase composition. The mobile phase composition is critical for achieving enantioselectivity.

    • Solution: Systematically screen different mobile phases, including varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.[9][10] The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly impact resolution.[11]

  • Possible Cause 2: Inappropriate chiral stationary phase (CSP). Not all CSPs are effective for all classes of compounds.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).

Problem: Inconsistent results in GC-MS analysis after derivatization.

  • Possible Cause 1: Incomplete derivatization. The reaction may not have gone to completion, leading to a mixture of derivatized and underivatized analytes.

    • Solution: Ensure anhydrous conditions, as silylation reagents are moisture-sensitive.[12] Optimize the reaction time and temperature. For silylation, using a catalyst like TMCS can improve the reactivity of the silylating agent.[13]

  • Possible Cause 2: Degradation of derivatives. Silyl derivatives can be unstable and may degrade over time or in the presence of moisture.

    • Solution: Analyze the samples as soon as possible after derivatization.[12] Ensure the GC inlet and column are clean and inert to prevent on-column degradation.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a general approach for the resolution of racemic 2-Methylcitric acid using a chiral base.

  • Screening of Resolving Agents and Solvents:

    • In small-scale experiments, dissolve the racemic MCA and one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, quinine, brucine) in various solvents (e.g., methanol, ethanol, acetone).

    • Induce crystallization by slow cooling, slow evaporation, or the addition of an anti-solvent.

    • Isolate any resulting crystals and analyze the diastereomeric excess (d.e.) of the solid and the mother liquor by ¹H NMR.

  • Preparative Scale Resolution:

    • Dissolve the racemic MCA (1.0 equivalent) and the chosen chiral resolving agent (0.5-1.0 equivalent) in the optimal solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl) to protonate the carboxylate groups and break the salt.[14]

    • Extract the enantiomerically enriched MCA into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by GC-MS after derivatization.

Protocol 2: Silylation of 2-Methylcitric Acid for GC-MS Analysis

This protocol describes a general method for preparing trimethylsilyl (B98337) (TMS) derivatives of MCA for GC-MS analysis.

  • Sample Preparation:

    • Place a known amount of the dried MCA sample (typically 100-500 µg) into a reaction vial. Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[12]

  • Derivatization:

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[13]

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Set an appropriate oven temperature program to separate the TMS-derivatives of the MCA stereoisomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification/Resolution cluster_analysis Analysis cluster_product Product synthesis Synthesis of MCA (Chemical or Enzymatic) racemic_mixture Racemic Mixture of MCA Diastereomers synthesis->racemic_mixture resolution Diastereomeric Salt Crystallization racemic_mixture->resolution React with chiral base chiral_chrom Chiral Chromatography (HPLC/GC) racemic_mixture->chiral_chrom Direct Separation nmr NMR Spectroscopy (d.e. determination) resolution->nmr Analyze solid & mother liquor pure_isomer Pure Stereoisomer resolution->pure_isomer Liberate enantiomer hplc Chiral HPLC (e.e. determination) chiral_chrom->hplc Analyze fractions chiral_chrom->pure_isomer gc_ms Derivatization + GC-MS (e.e. determination) pure_isomer->gc_ms pure_isomer->hplc

Caption: Experimental workflow for the synthesis, resolution, and analysis of 2-Methylcitric acid stereoisomers.

troubleshooting_crystallization start Diastereomeric Salt Crystallization Issue no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield low_purity Low Purity (d.e.)? start->low_purity sol_1 Increase Concentration Add Anti-solvent Screen Solvents no_crystals->sol_1 Yes sol_2 Optimize Solvent & Temperature Recycle Mother Liquor low_yield->sol_2 Yes sol_3 Recrystallize Optimize Cooling Rate Screen Resolving Agents low_purity->sol_3 Yes

Caption: Troubleshooting decision tree for common issues in diastereomeric salt crystallization.

chiral_hplc_optimization cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase cluster_temp Temperature start Poor Resolution in Chiral HPLC params Parameter to Optimize Mobile Phase Stationary Phase Temperature start->params mp_solvent Vary Organic Modifier (e.g., IPA, EtOH) params:f1->mp_solvent sp_select Screen Different CSPs params:f2->sp_select temp_adjust Lower Temperature to Increase Selectivity params:f3->temp_adjust mp_additive Add/Vary Acidic or Basic Additive mp_solvent->mp_additive mp_ratio Adjust Solvent Ratio mp_additive->mp_ratio

Caption: Logical relationships for optimizing chiral HPLC separation.

References

minimizing ion suppression in LC-MS/MS analysis of 2-Methylcitric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 2-Methylcitric acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of 2-Methylcitric acid?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 2-Methylcitric acid, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3] For polar molecules like 2-Methylcitric acid, which may have poor retention on reverse-phase columns, the risk of co-elution with these matrix components is higher, making ion suppression a significant challenge.[4][5]

Q2: How can I determine if ion suppression is occurring in my 2-Methylcitric acid assay?

Two common methods to assess ion suppression are the post-column infusion experiment and the post-extraction addition method.[6][7]

  • Post-Column Infusion: A solution of 2-Methylcitric acid is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the baseline signal of 2-Methylcitric acid at the retention time of interfering matrix components indicates ion suppression.

  • Post-Extraction Addition: The response of 2-Methylcitric acid in a neat solution is compared to its response when spiked into a blank matrix extract that has gone through the sample preparation process. A lower response in the matrix sample indicates ion suppression. The matrix factor (MF) can be calculated, where an MF < 1 signifies ion suppression.[6]

Q3: Are there specific challenges related to ion suppression for 2-Methylcitric acid analysis from dried blood spots (DBS)?

Yes, analyzing 2-Methylcitric acid from DBS presents unique challenges. The limited sample size and the inherent characteristics of the analyte can lead to low MS/MS sensitivity and poor reversed-phase chromatographic retention.[4][5][8] These factors increase the susceptibility to ion suppression from the complex matrix of a dried blood spot. To overcome these challenges, derivatization of 2-Methylcitric acid is often employed to improve its mass spectrometric response and chromatographic behavior.[8][9]

Troubleshooting Guides

Issue: Low signal intensity or poor sensitivity for 2-Methylcitric acid.

This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.

1. Optimize Sample Preparation:

The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system.[3]

  • Solid-Phase Extraction (SPE): SPE can selectively isolate 2-Methylcitric acid from the matrix, providing a cleaner extract compared to protein precipitation.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and selecting appropriate organic solvents to efficiently extract acidic analytes like 2-Methylcitric acid while leaving behind many interfering substances.[3]

  • Protein Precipitation (PPT): While simple and fast, PPT is often less clean and may result in significant ion suppression.[10] If using PPT, optimizing the precipitant (e.g., acetonitrile, methanol) and the ratio of precipitant to sample can help.[3]

Comparison of Sample Preparation Techniques for Minimizing Ion Suppression:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, provides very clean extracts.Can be more time-consuming and costly to develop.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide clean extracts, relatively inexpensive.[3]Can be labor-intensive, may form emulsions.[11]
Protein Precipitation (PPT) High concentration of organic solvent or acid is used to precipitate proteins.Simple, fast, and inexpensive.[3]Less effective at removing other matrix components like phospholipids, often leading to significant ion suppression.[10]

2. Enhance Chromatographic Separation:

Improving the separation of 2-Methylcitric acid from co-eluting matrix components is a crucial step.[2]

  • Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity.

  • Mobile Phase Modification: Adjusting the mobile phase composition, pH, or using different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) can significantly change the retention and elution profile of both the analyte and interfering compounds.[2][12]

  • Gradient Optimization: A shallower gradient can improve the resolution between 2-Methylcitric acid and closely eluting matrix components.[2]

  • UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, reducing the likelihood of co-elution and thus minimizing ion suppression.

3. Modify MS Source and Parameters:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[1][12] If your instrument allows, testing APCI could be beneficial.

  • Ionization Polarity: Switching from positive to negative ionization mode (or vice versa) may help, as fewer matrix components might ionize in the chosen polarity, reducing competition for ionization.[1] 2-Methylcitric acid, being a carboxylic acid, is expected to ionize well in negative mode.

  • Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization of 2-Methylcitric acid.

4. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

Using a SIL-IS is a highly effective way to compensate for ion suppression. A SIL-IS will co-elute with 2-Methylcitric acid and experience the same degree of ion suppression. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

5. Consider Derivatization:

For analytes with poor ionization efficiency like 2-Methylcitric acid, derivatization can significantly enhance the MS/MS response.[4][5][8] For example, amidation using reagents like DAABD-AE has been shown to improve the detection of 2-Methylcitric acid.[8][9]

Experimental Workflows and Protocols

Protocol: Evaluating Ion Suppression using Post-Column Infusion
  • Prepare a standard solution of 2-Methylcitric acid (e.g., 100 ng/mL in mobile phase).

  • Set up a post-column infusion system where the 2-Methylcitric acid solution is continuously delivered via a syringe pump and mixed with the column eluent before entering the mass spectrometer.

  • Establish a stable baseline signal for the 2-Methylcitric acid MRM transition.

  • Prepare a blank matrix sample using your established sample preparation protocol (e.g., protein precipitation of plasma).

  • Inject the prepared blank matrix sample onto the LC system.

  • Monitor the 2-Methylcitric acid signal throughout the chromatographic run.

  • A decrease in the signal intensity indicates regions of ion suppression.

Workflow for assessing ion suppression via post-column infusion.
Logical Flow for Troubleshooting Ion Suppression

The following diagram illustrates a logical approach to troubleshooting and minimizing ion suppression during method development for 2-Methylcitric acid analysis.

Ion Suppression Troubleshooting start Low Signal/Poor Reproducibility for 2-Methylcitric Acid assess_IS Assess Ion Suppression? (Post-column infusion or Post-extraction spike) start->assess_IS optimize_sample_prep Optimize Sample Preparation assess_IS->optimize_sample_prep Suppression Detected spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle ppt Protein Precipitation (PPT) optimize_sample_prep->ppt optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography ppt->optimize_chromatography column Change Column/Stationary Phase optimize_chromatography->column mobile_phase Modify Mobile Phase/Gradient optimize_chromatography->mobile_phase modify_ms Modify MS Source/Parameters column->modify_ms mobile_phase->modify_ms use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) consider_derivatization Consider Derivatization use_sil_is->consider_derivatization end Successful Method consider_derivatization->end ionization_source Switch to APCI modify_ms->ionization_source polarity Change Ionization Polarity modify_ms->polarity ionization_source->use_sil_is polarity->use_sil_is

A logical workflow for troubleshooting ion suppression.

References

protocol for long-term storage of 2-Methylcitric acid trisodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 2-Methylcitric acid trisodium (B8492382) salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for the long-term storage of 2-Methylcitric acid trisodium salt?

For optimal stability, this compound salt should be stored at 2°C - 8°C.[1] To prevent potential degradation from atmospheric moisture and oxygen, it is also recommended to store the compound under an inert gas, such as nitrogen.[1]

Q2: What is the physical appearance of this compound salt?

This compound salt is a white to off-white solid.[2] Any significant deviation from this appearance could indicate potential degradation or contamination.

Q3: How should I prepare stock solutions of this compound salt, and how should they be stored?

Stock solutions should be prepared using an appropriate solvent. Once prepared, it is advisable to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To maintain the stability of the solution, it should be stored in a sealed container, away from moisture.[2] Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[2]

Q4: What are the signs of potential degradation of this compound salt?

Potential signs of degradation may include:

  • A change in the physical appearance of the solid, such as discoloration.

  • Difficulty in dissolving the compound in solvents in which it is known to be soluble.

  • Inconsistent or unexpected results in experimental assays.

Q5: How can I assess the quality and purity of this compound salt after long-term storage?

The purity and integrity of the compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This method can help in the unequivocal determination of the presence and diastereoisomers of methylcitric acid.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis and quantification of 2-methylcitric acid.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty Dissolving Solid Improper storage leading to hydration or degradation.- Ensure the correct solvent is being used.- Gentle warming or sonication may aid dissolution.- If the issue persists, the product quality may be compromised. Consider using a fresh batch.
Inconsistent Experimental Results Degradation of the compound.- Prepare fresh stock solutions from a new aliquot or a freshly opened container.- Verify the integrity of the compound using a suitable analytical method (e.g., NMR, LC-MS/MS).
Change in Physical Appearance Exposure to moisture, light, or improper temperature.- Discontinue use of the product as it may be degraded.- Review storage procedures to ensure they meet the recommended conditions.

Storage Conditions Summary

Parameter Recommendation Notes
Temperature 2°C - 8°CFor long-term storage of the solid.
Atmosphere Under an inert gas (e.g., Nitrogen)To minimize oxidation and moisture absorption.[1]
Light Protect from lightTo prevent potential photodegradation.
Form SolidStore as a solid for maximum stability.
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)Aliquot to avoid repeated freeze-thaw cycles.[2]

Experimental Workflow: Troubleshooting Storage Issues

G Troubleshooting Workflow for this compound Salt Storage cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Investigation cluster_3 Resolution start Start: Experimental Anomaly or Visual Inspection issue Issue Observed? (e.g., Poor Solubility, Inconsistent Results, Discoloration) start->issue check_storage Verify Storage Conditions (2-8°C, Inert Gas, Protected from Light) issue->check_storage Yes continue_use Continue with Experiment issue->continue_use No check_age Check Age of Compound check_storage->check_age prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh qc_analysis Perform Quality Control (e.g., NMR, LC-MS/MS) prepare_fresh->qc_analysis Issue Persists prepare_fresh->continue_use Issue Resolved discard Discard and Use New Batch qc_analysis->discard Fails QC qc_analysis->continue_use Passes QC

Caption: Troubleshooting workflow for storage and handling issues.

References

quality control measures for 2-Methylcitric acid biomarker testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing 2-Methylcitric acid (2-MCA) as a biomarker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Handling and Preparation

Q1: What are the best practices for storing clinical samples to ensure the stability of 2-Methylcitric acid?

A: Proper sample storage is critical to prevent degradation of 2-MCA. For urine samples, it is recommended to store them frozen. Experience has shown that samples are stable for several years if stored at -20°C[1]. It is also advisable to check the pH of urine samples before analysis; a pH greater than 8.5 may indicate bacterial contamination, rendering the sample unsuitable[1]. For dried blood spots (DBS), storage at -20°C in sealed plastic bags with a desiccant is a common practice[2].

Q2: I'm observing high variability in my results. Could this be related to sample collection?

A: Yes, variability can be introduced during sample collection. For urine analysis, creatinine (B1669602) normalization is often used to account for dilution effects. The volume of urine extracted is adjusted based on the creatinine concentration[1]. Inconsistent sample clean-up can also lead to variability due to matrix effects, where other molecules in the sample interfere with the ionization of 2-MCA[3].

Chromatography and Mass Spectrometry (LC-MS/MS & GC-MS)

Q3: My chromatographic peaks for 2-MCA are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by several factors. In Gas Chromatography (GC), an active or contaminated inlet liner can lead to tailing. It is crucial to use a deactivated liner[4]. Column contamination or aging can also contribute to this issue[4]. For Liquid Chromatography (LC), column overloading is a common cause of peak tailing. You can address this by diluting your sample or decreasing the injection volume[5]. Additionally, interactions with the silica (B1680970) surface of the column can cause tailing, which can be mitigated by adding a buffer to your mobile phase[5].

Q4: I am seeing a high, rising baseline in my GC-MS chromatogram. What is the likely cause?

A: A rising baseline in GC-MS is often due to column bleed, which is the degradation of the stationary phase. This can be accelerated by operating the column above its maximum temperature limit or the presence of oxygen in the carrier gas, which can be caused by leaks or impure gas[4]. To resolve this, ensure you are using high-purity carrier gas and that your system is leak-free. Properly conditioning a new column according to the manufacturer's instructions is also essential[4].

Q5: My retention times are shifting between injections in my LC-MS/MS analysis. What should I investigate?

A: Retention time shifts can undermine the accuracy of your results. Potential causes include column degradation, changes in the mobile phase composition, fluctuating flow rates, or shifts in the pH of the buffer[6]. It is important to prepare fresh mobile phase and keep it capped to prevent evaporation or contamination[5]. Regularly running a system suitability test can help identify and troubleshoot these issues early on[6].

Q6: I am not achieving the required sensitivity for 2-MCA detection. How can I improve it?

A: Low sensitivity in 2-MCA analysis is a common challenge, especially in complex matrices like dried blood spots, due to its poor ionization and fragmentation in electrospray ionization (ESI)-MS/MS[2][7]. Derivatization is a key strategy to enhance sensitivity. For LC-MS/MS, derivatizing 2-MCA with agents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to be effective[2][7]. For GC-MS, organic acids must be converted to volatile derivatives, for example, through trimethylsilyl (B98337) (TMS) derivatization, to ensure they are thermally stable for analysis[1].

Q7: I'm observing unexpected peaks in my chromatogram. What is their likely source?

A: Unexpected peaks can originate from various sources including drug metabolites, dietary compounds, or byproducts of intestinal bacterial metabolism[4]. A thorough patient history can be invaluable for interpreting these peaks. To identify the source of contamination, you can run a blank solvent through your system. If the peaks persist, the contamination may be within the injector, column, or carrier gas. Baking out the system at a high temperature can help remove contaminants, but be sure to disconnect the column from the detector to avoid contaminating the MS source[4].

Quantitative Data Summary

The following tables summarize key quantitative data for 2-Methylcitric acid biomarker testing from published literature.

Table 1: Reference Ranges for 2-Methylcitric Acid

Sample TypePopulationReference Range
Dried Blood SpotsHealthy Newborns0.04 - 0.36 µmol/L[8]
Dried Blood SpotsHealthy Newborns99th Percentile: 0.5 µmol/L[9]
SerumNormal Blood Donors60 - 228 nmol/L[10]
Serum (Vitamin B12 Deficiency)Patients93 - 13,500 nmol/L[11]
Cerebrospinal Fluid (CSF)Normal Subjects323 - 1,070 nmol/L[10]
Dried Urine SpotsControls0.4 - 3.4 mmol/mol creatinine[12]

Table 2: Analytical Performance of 2-Methylcitric Acid Assays

ParameterMethodSample MatrixValue
**Linearity (R²) **LC-MS/MSDried Blood Spots0.9926[13]
Linearity Range LC-MS/MSPlasmaUp to 80 µmol/L[14][15]
Limit of Detection (LOD) LC-MS/MSDried Blood Spots0.05 µM[13]
Lower Limit of Quantitation (LLOQ) LC-MS/MSDried Blood Spots0.07 µM[13]
Intra-assay CV LC-MS/MSPlasma2.1% - 6.9%[14][15]
Inter-assay CV LC-MS/MSPlasma2.7% - 11.6%[14][15]
Recovery LC-MS/MSPlasma84.42% - 120.05%[14][15]
Imprecision LC-MS/MS with DerivatizationDried Blood Spots<10.8% CV[7]
Recovery LC-MS/MS with DerivatizationDried Blood Spots90.2% - 109.4%[7]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-Methylcitric Acid in Dried Blood Spots (with Derivatization)

This protocol is adapted from a method for second-tier newborn screening.[7]

  • Sample Preparation:

    • A 3.2 mm disc is punched from the dried blood spot card.

    • No separate extraction step is required.

  • Derivatization:

    • The DBS disc is placed in a well of a microtiter plate.

    • A derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) is added directly to the disc.

    • The plate is sealed and incubated at 65°C for 45 minutes.

  • LC-MS/MS Analysis:

    • An aliquot of the reaction mixture is injected into the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[2].

      • Mobile Phase A: 10% methanol (B129727) with 0.5 g/L perfluorooctanoic acid (PFOA)[2].

      • Mobile Phase B: 90% methanol with 0.5 g/L PFOA[2].

      • A gradient elution program is used[2].

    • Mass Spectrometry Detection:

      • Mode: Selected Reaction Monitoring (SRM) in positive ion mode.

      • Transitions: m/z 499 to 151 for 2-MCA and m/z 502 to 151 for the deuterated internal standard (d3-MCA)[2].

Protocol 2: GC-MS Analysis of Organic Acids in Urine (General Guidelines)

This protocol outlines general steps for the analysis of organic acids, including 2-MCA, in urine by GC-MS.[1]

  • Sample Preparation:

    • The volume of urine is normalized to a creatinine concentration of 1 mmol/L.

    • An internal standard (e.g., a stable isotope-labeled organic acid) is added.

    • Organic acids are extracted from the aqueous urine into an organic solvent.

  • Derivatization:

    • The solvent extract is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • The mixture is heated (e.g., at 75°C for 15-30 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatography:

      • An appropriate capillary column (e.g., DB-5) is used.

      • The oven temperature is programmed with a ramp to achieve adequate separation.

    • Mass Spectrometry:

      • The mass spectrometer is typically operated in full scan mode (e.g., scanning from m/z 50 to 550) to obtain a profile of all organic acids.

Visualizations

Propionyl-CoA Metabolism and 2-Methylcitric Acid Formation cluster_precursors Precursors cluster_main_pathway Metabolic Pathway cluster_disease_pathway Disease Pathway (e.g., Propionic Acidemia) Odd-chain\nfatty acids Odd-chain fatty acids Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl_CoA Propionyl-CoA Amino Acids\n(Val, Ile, Met, Thr)->Propionyl_CoA Cholesterol Cholesterol Cholesterol->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Propionyl_CoA_Accumulation Accumulated Propionyl-CoA Propionyl_CoA->Propionyl_CoA_Accumulation PCC Deficiency Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Two_Methylcitric_Acid 2-Methylcitric Acid (Biomarker) Propionyl_CoA_Accumulation->Two_Methylcitric_Acid Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitric_Acid

Caption: Metabolic pathway of Propionyl-CoA and formation of 2-Methylcitric Acid in disease states.[16][17][18]

References

impact of sample collection and processing on 2-Methylcitric acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the best practices for sample collection and processing to ensure the stability and accurate quantification of 2-Methylcitric acid (2-MCA).

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylcitric acid and why is its accurate measurement important?

A1: 2-Methylcitric acid (2-MCA) is a tricarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia.[1] Its accumulation in biological fluids like blood and urine is indicative of a disruption in the propionyl-CoA metabolism pathway.[1] Accurate measurement of 2-MCA is vital for the diagnosis, monitoring, and management of these metabolic disorders.

Q2: Which sample types are suitable for 2-MCA analysis?

A2: 2-Methylcitric acid can be reliably measured in serum, plasma, urine, and dried blood spots (DBS).[2][3][4][5] The choice of sample type may depend on the specific clinical or research question, patient population (e.g., newborn screening often uses DBS), and the analytical platform available.

Q3: What are the general recommendations for storing samples for 2-MCA analysis?

A3: For long-term storage, it is recommended to keep all sample types (plasma, serum, urine) frozen at -80°C to maintain the stability of organic acids. While some studies suggest stability for certain analytes at -20°C, storage at -80°C is considered best practice to minimize potential degradation over time. For dried blood spots, storage at ambient temperature is acceptable for short periods (up to 3 weeks), but long-term storage should be at -20°C or below in a low-humidity environment.

Troubleshooting Guide

Issue Potential Cause (Pre-analytical) Troubleshooting/Prevention
Unexpectedly low 2-MCA levels in plasma/serum Delayed Processing: Prolonged time between blood collection and centrifugation can lead to cellular metabolism affecting analyte concentrations.Process blood samples to separate plasma/serum within 2 hours of collection. If a delay is unavoidable, keep the whole blood sample chilled on ice or at 4°C.
Improper Storage: Long-term storage at temperatures above -80°C or repeated freeze-thaw cycles can lead to degradation.Store samples at -80°C for long-term preservation. Minimize the number of freeze-thaw cycles by aliquoting samples upon initial processing.
High variability in 2-MCA results between samples from the same patient Inconsistent Sample Handling: Variations in collection tubes (different anticoagulants), processing times, or storage conditions can introduce variability.Adhere to a standardized protocol for all sample collection and processing steps. Use the same type of collection tube for longitudinal sample collection from a single subject.
Freeze-Thaw Cycles: Multiple freeze-thaw cycles can affect the concentration of some analytes.Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.
Unexpectedly high 2-MCA levels in urine Bacterial Contamination: Bacterial growth in improperly stored urine samples can alter the concentration of organic acids.Use a sterile collection container. If analysis is not immediate, refrigerate the sample at 4°C or freeze it. For 24-hour collections, a preservative may be necessary.
Interference in analytical assay Choice of Anticoagulant: Heparin has been reported to interfere with some analytical methods, such as PCR and certain immunoassays.[6][7]For plasma samples, EDTA is generally the preferred anticoagulant for metabolomic studies as it has less interference with downstream analyses compared to heparin.[6]
Urine Preservatives: Some chemical preservatives can interfere with the analytical methods used for organic acid analysis.If a preservative is required for a 24-hour urine collection, consult the analyzing laboratory for a compatible choice. Acid preservatives like HCl can significantly affect the measurement of some organic acids.[8][9]

Experimental Protocols & Data

Blood Sample Collection and Processing

A standardized protocol is critical for reliable 2-MCA analysis in blood-derived samples.

Recommended Protocol for Plasma/Serum Collection:

  • Patient Preparation: For non-emergency testing, patients should be in a fasting state (e.g., overnight fast) to minimize dietary-related metabolic fluctuations.

  • Blood Collection:

    • Use a sterile venipuncture technique.

    • For plasma, collect blood in a tube containing EDTA as the anticoagulant.

    • For serum, collect blood in a serum separator tube (SST).

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant or clot activator.

  • Pre-Centrifugation Handling:

    • Process the blood sample as soon as possible, ideally within 2 hours of collection.

    • If immediate processing is not possible, store the whole blood tube upright at 4°C for no longer than 24 hours. However, immediate processing is strongly recommended.

  • Centrifugation:

    • For serum, allow the blood to clot at room temperature for at least 30 minutes but no longer than 60 minutes before centrifugation.

    • Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage:

    • Carefully aspirate the plasma or serum, avoiding the buffy coat or red blood cells.

    • Transfer the plasma or serum into pre-labeled cryovials.

    • Immediately freeze the aliquots at -80°C for long-term storage.

Quantitative Data on Analyte Stability

While direct quantitative data on 2-MCA stability in liquid matrices under various pre-analytical conditions are limited, the following tables summarize general findings for related organic acids and biomarkers.

Table 1: Impact of Pre-Centrifugation Delay on Plasma/Serum Analytes

Analyte Class Condition Observed Effect Recommendation
Organic Acids (general)Delayed processing at room temperaturePotential for changes due to ongoing cellular metabolism.Process within 2 hours. If delayed, store whole blood at 4°C.
Amino AcidsDelayed processingConcentrations can be altered.Prompt processing is crucial.
GlucoseDelayed processing at room temperatureSignificant decrease due to glycolysis.Use of a glycolysis inhibitor (e.g., sodium fluoride) if immediate processing is not possible.

Table 2: Effect of Freeze-Thaw Cycles on Serum Analytes

Analyte Number of Freeze-Thaw Cycles Stability Reference
Uric AcidUp to 6 cyclesStable[10]
Various common clinical chemistry analytesUp to 10 cyclesMany analytes remain stable.[11]
Organic Ions (in urine)Up to 6 cycles at -80°CStable[12]

Note: It is best practice to assume that 2-MCA may be sensitive to multiple freeze-thaw cycles and to aliquot samples accordingly.

Urine Sample Collection and Processing

Recommended Protocol for Urine Collection:

  • Collection Container: Use a clean, sterile container. For 24-hour collections, a larger, opaque container is recommended to protect light-sensitive analytes.

  • Sample Type:

    • Random Urine: A first-morning, mid-stream urine sample is often preferred as it is more concentrated.

    • 24-Hour Urine: Instruct the patient to discard the first-morning void and then collect all subsequent urine for the next 24 hours, including the first-morning void of the following day.

  • Preservation and Storage:

    • During a 24-hour collection, the container should be kept refrigerated.

    • For unpreserved random urine samples, analysis should be performed promptly. If there is a delay, the sample should be refrigerated at 4°C or frozen.

    • For long-term storage, urine samples should be centrifuged to remove sediment and the supernatant frozen at -80°C.

    • The use of chemical preservatives should be avoided unless specified and approved by the analytical laboratory, as they can interfere with results.[13]

Visualizations

Workflow for Blood Sample Processing for 2-MCA Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage PatientPrep Patient Preparation (Fasting) Venipuncture Venipuncture PatientPrep->Venipuncture PlasmaTube Plasma Tube (EDTA) Venipuncture->PlasmaTube SerumTube Serum Tube (SST) Venipuncture->SerumTube Centrifugation Centrifugation (1000-2000 x g, 15 min, 4°C) PlasmaTube->Centrifugation Clotting Clotting (30-60 min at RT) SerumTube->Clotting Clotting->Centrifugation Aspirate Aspirate Supernatant Centrifugation->Aspirate Aliquot Aliquot into Cryovials Aspirate->Aliquot Storage Store at -80°C Aliquot->Storage

Caption: Blood Sample Processing Workflow.

Troubleshooting Logic for Unexpected 2-MCA Results Start Unexpected 2-MCA Result CheckSampleType Review Sample Type (Plasma, Serum, Urine, DBS) Start->CheckSampleType CheckCollection Verify Collection Protocol (Anticoagulant, Preservative) CheckSampleType->CheckCollection CheckProcessing Examine Processing Steps (Time to Centrifugation, Temperature) CheckCollection->CheckProcessing CheckStorage Assess Storage Conditions (Temperature, Freeze-Thaw Cycles) CheckProcessing->CheckStorage PreAnalyticalError Identify Pre-analytical Error CheckStorage->PreAnalyticalError AnalyticalIssue Investigate Analytical Issues (Calibration, Instrument Performance) PreAnalyticalError->AnalyticalIssue No ImplementCAPA Implement Corrective and Preventive Action PreAnalyticalError->ImplementCAPA Yes

Caption: Troubleshooting Unexpected Results.

References

Technical Support Center: Resolving Co-eluting Peaks in 2-Methylcitric Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of 2-Methylcitric acid (2-MCA).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in 2-Methylcitric acid analysis?

A1: Co-elution in 2-Methylcitric acid chromatography primarily stems from the presence of its stereoisomers. 2-MCA has two chiral centers, leading to four possible stereoisomers. The most commonly encountered in biological samples are the diastereomers (2S, 3S)-2-Methylcitric acid and (2R, 3S)-2-Methylcitric acid. These isomers are structurally very similar, making their separation challenging. Other potential causes for co-elution include the presence of interfering compounds from the sample matrix or inadequate chromatographic conditions.

Q2: Which analytical techniques are most effective for separating 2-Methylcitric acid isomers?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of 2-Methylcitric acid.[1][2]

  • LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for direct analysis without derivatization in some cases.[1][3] However, derivatization can be employed to enhance sensitivity and improve chromatographic peak shape.[2]

  • GC-MS typically requires derivatization to increase the volatility of the organic acids for analysis.[4] This technique can provide excellent separation of the isomers.[5]

Q3: Is derivatization necessary for 2-Methylcitric acid analysis?

A3: While not always mandatory for LC-MS/MS, derivatization is highly recommended to improve analytical performance. For GC-MS, derivatization is essential.

  • For LC-MS/MS: Derivatization with agents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can significantly improve ionization efficiency and chromatographic retention, especially when analyzing from complex matrices like dried blood spots.[6]

  • For GC-MS: Silylation is a common derivatization technique for organic acids, converting them into more volatile and thermally stable compounds suitable for GC analysis.[4]

Troubleshooting Guide for Co-eluting Peaks

Issue 1: Poor resolution between 2-Methylcitric acid isomers.

Symptom: Chromatogram shows a single broad peak or two closely overlapping peaks for 2-Methylcitric acid.

Possible Causes & Solutions:

This troubleshooting guide is structured to provide a systematic approach to resolving co-eluting peaks of 2-Methylcitric acid isomers.

Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment cluster_method_dev Advanced Method Development start Start: Co-eluting Peaks Observed mobile_phase Optimize Mobile Phase start->mobile_phase Initial Step column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor gradient Modify Gradient Profile (slower ramp, isocratic holds) mobile_phase->gradient method_dev Consider Method Development column_params->method_dev If further improvement is needed temp Vary Column Temperature column_params->temp end Resolution Achieved method_dev->end stationary_phase Change Stationary Phase Chemistry (e.g., C18 to Phenyl-Hexyl) method_dev->stationary_phase organic_modifier Change Organic Modifier (e.g., Acetonitrile vs. Methanol) gradient->organic_modifier ph Adjust pH of Aqueous Phase organic_modifier->ph flow_rate Decrease Flow Rate temp->flow_rate derivatization Optimize Derivatization stationary_phase->derivatization

Caption: A stepwise workflow for troubleshooting co-eluting peaks in 2-Methylcitric acid chromatography.

Detailed Solutions:

Parameter Recommended Action Rationale
Mobile Phase Gradient (for LC) Decrease the gradient ramp rate, especially around the elution time of 2-MCA. Introduce isocratic holds to improve separation of closely eluting compounds.A slower change in mobile phase composition allows for more interaction time with the stationary phase, enhancing separation.
Mobile Phase Composition If using acetonitrile, try substituting with methanol, or vice versa. The change in solvent can alter selectivity.[7]Different organic modifiers interact differently with the analyte and stationary phase, potentially leading to better resolution.
Mobile Phase pH (for LC) Adjust the pH of the aqueous mobile phase. For acidic compounds like 2-MCA, a lower pH (e.g., using 0.1% formic acid) can improve peak shape and retention.The ionization state of 2-MCA is pH-dependent, which affects its interaction with the stationary phase.
Column Temperature Systematically vary the column temperature (e.g., in 5°C increments).Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can influence selectivity.
Flow Rate Decrease the flow rate.A lower flow rate increases the residence time of the analyte in the column, often leading to better resolution, albeit with longer run times.[8]
Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).Different stationary phases offer different separation mechanisms, which can be effective in resolving structurally similar isomers.[8]
Issue 2: Asymmetric or Tailing Peaks.

Symptom: The peaks for 2-Methylcitric acid are not symmetrical, showing a "tailing" effect.

Possible Causes & Solutions:

Logical Flow for Diagnosing Asymmetric Peaks

start Asymmetric/Tailing Peak Observed secondary_interactions Secondary Interactions with Stationary Phase? start->secondary_interactions column_overload Column Overload? secondary_interactions->column_overload No use_end_capped_column Use End-Capped Column or Add Competing Base secondary_interactions->use_end_capped_column Yes ph_issue Inappropriate Mobile Phase pH? column_overload->ph_issue No reduce_injection Reduce Injection Volume or Dilute Sample column_overload->reduce_injection Yes end Symmetrical Peak Shape Achieved ph_issue->end No adjust_ph Adjust Mobile Phase pH ph_issue->adjust_ph Yes use_end_capped_column->end reduce_injection->end adjust_ph->end

Caption: A decision tree for troubleshooting asymmetric and tailing peaks in chromatography.

Detailed Solutions:

Possible Cause Recommended Solution Explanation
Secondary Interactions Use a well-end-capped column. Add a competing base (e.g., triethylamine (B128534) in small concentrations) to the mobile phase.Active sites (e.g., residual silanols) on the silica-based stationary phase can cause unwanted interactions, leading to peak tailing.[8]
Column Overload Reduce the injection volume or dilute the sample.Injecting an excessive amount of the analyte can saturate the stationary phase, resulting in peak distortion.[8]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is controlled and optimized for the analysis. For organic acids, maintaining a consistent, acidic pH is crucial.The ionization state of 2-MCA needs to be consistent for symmetrical peak shapes.

Experimental Protocols

Example LC-MS/MS Method for 2-Methylcitric Acid Isomer Separation

This protocol is a representative method and may require optimization for specific instrumentation and sample types.

Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for 2-MCA and its isomers should be optimized.

Note: A study successfully separated the two stereoisomers of 2MCA, designated as 2MCA1 ((2S, 3S)) and 2MCA2 ((2R, 3S)), without derivatization using LC-MS/MS.[1][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for 2-Methylcitric acid analysis.

Parameter Value Reference
Linearity (Total 2-MCA) Up to 80 µMol/L[1][3]
Linearity (2-MCA1 & 2-MCA2) Up to 40 µMol/L[1][3]
Recovery 84.42% - 120.05%[1][3]
Intra-assay CV 2.1% - 6.9%[1][3]
Inter-assay CV 2.7% - 11.6%[1][3]

This technical support guide provides a starting point for addressing co-elution issues in 2-Methylcitric acid chromatography. For further assistance, please consult your instrument manufacturer's guidelines or a chromatography specialist.

References

Technical Support Center: Optimizing Derivatization of 2-Methylcitric Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-methylcitric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful sample analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of 2-methylcitric acid, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Issue 1: Incomplete Derivatization

  • Symptom: Poor peak shape, tailing peaks, or multiple peaks for 2-methylcitric acid in the chromatogram.[1]

  • Cause: Not all active hydrogens on the carboxyl and hydroxyl groups of the 2-methylcitric acid molecule have been replaced by the derivatizing agent.[2]

  • Solutions:

    • Optimize Reaction Conditions: Review and adjust the derivatization time and temperature. A common starting point is heating with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) in a solvent such as pyridine (B92270) at 60-80°C for 30-60 minutes.[2] For more resistant compounds, temperatures can be increased.[2]

    • Increase Reagent Concentration: Use a significant molar excess of the derivatizing reagent to drive the reaction to completion.[2] A general guideline is at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.

    • Use a Catalyst: The addition of a catalyst like TMCS (Trimethylchlorosilane), typically at 1% concentration with BSTFA, can enhance the reactivity of the silylating reagent, especially for sterically hindered groups.[2]

    • Ensure Anhydrous Conditions: Moisture can deactivate the derivatizing reagent and lead to incomplete reactions. Ensure all solvents are anhydrous and samples are thoroughly dried before adding the derivatization reagent.[2] Lyophilization (freeze-drying) is recommended for aqueous samples.[2]

Issue 2: Presence of Contaminant Peaks in the Chromatogram

  • Symptom: Extraneous peaks in the chromatogram that are not related to the sample.

  • Cause: Contamination from solvents, glassware, or the GC-MS system itself.[1] Common contaminants include plasticizers and residues from previous analyses.[3]

  • Solutions:

    • Run a Blank: Analyze a solvent blank using your GC-MS method to identify if the contamination is from the system.[1]

    • Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned and dried.

    • Use High-Purity Solvents: Utilize high-purity, anhydrous solvents for sample preparation and derivatization.[2]

    • System Bake-Out: Condition the GC column at its maximum recommended temperature to remove contaminants.[1]

    • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring to prevent the accumulation of non-volatile residues that can cause contamination and poor peak shapes.[4]

Issue 3: Poor Reproducibility of Results

  • Symptom: Inconsistent peak areas or retention times for 2-methylcitric acid across different injections.

  • Cause: Variability in sample preparation, derivatization, or injection technique.

  • Solutions:

    • Standardize Procedures: Ensure consistent timing, temperature, and reagent volumes for all samples and standards.

    • Use an Internal Standard: Incorporate an internal standard to correct for variations in injection volume and derivatization efficiency.

    • Automate Injections: Use an autosampler for injections to ensure high precision.

    • Check for Leaks: Leaks in the GC inlet can lead to variable results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 2-methylcitric acid?

A1: Derivatization is essential for the analysis of non-volatile and polar compounds like 2-methylcitric acid by GC-MS.[3] The process converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and thermally stable derivatives, allowing them to be vaporized and separated on a GC column.[3]

Q2: What are the most common derivatization methods for 2-methylcitric acid for GC-MS analysis?

A2: Silylation is the most common derivatization technique for organic acids, including 2-methylcitric acid.[5] This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA, often in combination with a catalyst like TMCS. Another method is alkylation, which converts carboxylic acids into esters.[5][6]

Q3: How should I prepare my sample before derivatization?

A3: Proper sample preparation is critical. The most important step is to remove all water.[2] For aqueous samples, lyophilization is the preferred method.[2] If the sample is in an organic solvent, it should be evaporated to dryness under a gentle stream of nitrogen.[2]

Q4: How long are the derivatized samples stable?

A4: The stability of TMS derivatives of organic acids can vary. It is generally recommended to analyze the derivatized samples as soon as possible. If storage is necessary, they should be kept in a tightly sealed vial at a low temperature and protected from moisture to prevent degradation.

Experimental Protocols

Protocol 1: Silylation of 2-Methylcitric Acid using BSTFA + TMCS

  • Sample Preparation:

    • Accurately transfer a known amount of the sample containing 2-methylcitric acid into a reaction vial.

    • If the sample is aqueous, freeze-dry it to complete dryness.

    • If the sample is in an organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

  • Derivatization:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2] A significant excess of the reagent is recommended.[2]

    • Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[2]

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is particularly useful for samples containing keto-acids to prevent the formation of multiple derivatives due to tautomerization.[7]

  • Sample Preparation:

    • Prepare the dried sample as described in Protocol 1.

  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[2]

    • Cap the vial and heat at 60°C for 30 minutes.[2]

  • Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of a silylating reagent such as BSTFA or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Cap the vial and heat at 60-80°C for 30-60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Quantitative Data Summary

Table 1: Recommended Derivatization Conditions for Organic Acids

ParameterRecommended ConditionReference(s)
Reagent BSTFA + 1% TMCS[2]
Solvent Pyridine or Acetonitrile (anhydrous)[2]
Reagent Volume 100 µL (or in significant excess)[2][8]
Reaction Temperature 60 - 80 °C[2]
Reaction Time 30 - 60 minutes[2]

Table 2: Optimization of Derivatization Parameters for Organic Acids using MTBSTFA

ParameterCondition 1Condition 2Condition 3Optimal ConditionReference(s)
Reagent Volume 50 µL100 µL150 µL100 µL[8]
Reaction Temperature 100 °C130 °C160 °C130 °C[8]
Reaction Time 30 min60 min90 min90 min[8]

Note: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) is another common silylating reagent.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization A Aqueous Sample C Lyophilization (Freeze-drying) A->C B Sample in Organic Solvent D Evaporation (Nitrogen Stream) B->D E Dry Sample Residue C->E D->E F Add Anhydrous Solvent (e.g., Pyridine) E->F G Add Silylating Reagent (e.g., BSTFA + 1% TMCS) F->G H Heat (60-80°C, 30-60 min) G->H I Cool to Room Temperature H->I J GC-MS Analysis I->J

Caption: Standard workflow for the silylation of 2-methylcitric acid.

Troubleshooting_Logic cluster_incomplete Incomplete Derivatization cluster_contamination Contamination Start Problem with 2-Methylcitric Acid Analysis A1 Poor/Tailing Peak Shape Start->A1 A2 Multiple Peaks Start->A2 B1 Extraneous Peaks Start->B1 S1 Optimize Temp/Time A1->S1 S2 Increase Reagent Conc. A1->S2 S3 Use Catalyst (TMCS) A1->S3 S4 Ensure Anhydrous Conditions A1->S4 A2->S1 A2->S2 A2->S3 A2->S4 S5 Run Solvent Blank B1->S5 S6 Clean Glassware B1->S6 S7 Use High-Purity Solvents B1->S7 S8 Bake-out GC System B1->S8

Caption: Troubleshooting logic for common derivatization issues.

References

Validation & Comparative

2-Methylcitric Acid vs. Methylmalonic Acid: A Comparative Guide for Biomarker Selection in Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methylcitric acid (MCA) and methylmalonic acid (MMA) as biomarkers for the diagnosis and monitoring of methylmalonic acidemia (MMA). The selection of an appropriate biomarker is critical for accurate diagnosis, monitoring therapeutic efficacy, and patient stratification in clinical trials. This document synthesizes experimental data to facilitate an informed decision-making process.

Executive Summary

Both 2-methylcitric acid and methylmalonic acid are key biomarkers in the diagnosis of methylmalonic acidemia. Methylmalonic acid is the primary analyte that accumulates due to the enzymatic defect in MMA. 2-Methylcitric acid is a downstream metabolite that also accumulates and is considered a specific marker for disorders of propionate (B1217596) metabolism, which includes MMA and propionic acidemia (PA). The choice between these biomarkers, or their combined use, often depends on the clinical context, such as newborn screening, differential diagnosis, or therapeutic monitoring.

Performance Comparison of Biomarkers

The following table summarizes the quantitative data on the performance of 2-methylcitric acid and methylmalonic acid as biomarkers for MMA, based on available literature.

Feature2-Methylcitric Acid (MCA)Methylmalonic Acid (MMA)Source(s)
Sample Type(s) Dried Blood Spot (DBS), Urine, Serum/PlasmaDried Blood Spot (DBS), Urine, Serum/Plasma[1],[2],[3]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)[4],[5],[6],[7]
Reference Range (DBS) 0.02–0.27 µmol/L0.04–1.02 µmol/L[1]
Pathological Range (DBS in MMA) Significantly elevated, can be >10-fold increaseSignificantly elevated, often >100-fold increase[1]
Reference Range (Urine) 0.4-3.4 mmol/mol creatinine (B1669602)< 4 mmol/mol creatinine[4],[3]
Pathological Range (Urine in MMA) 8.3 and 591 mmol/mol creatinine1000-10000 mmol/mol creatinine (mut-/mut0)[4],[3]
Reference Range (Serum) Normal levels are very low< 0.27 µmol/L[3]
Pathological Range (Serum in MMA) Elevated100-1000 µmol/L (mut-/mut0)[3]
Diagnostic Sensitivity High for disorders of propionate metabolismHigh for MMA[8],[9]
Diagnostic Specificity High, particularly in differentiating from conditions with isolated C3 elevationCan be elevated in vitamin B12 deficiency and renal insufficiency[10],[11]
Correlation with Disease Severity Positive correlation with complication scores in MMA and PAPositive correlation with complication scores in MMA[1]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propionate Metabolism

The diagram below illustrates the metabolic pathway leading to the accumulation of both methylmalonic acid and 2-methylcitric acid in methylmalonic acidemia.

Metabolic Pathway in Methylmalonic Acidemia Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Methylcitric_Acid 2-Methylcitric Acid Propionyl_CoA->Methylcitric_Acid Citrate (B86180) Synthase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Deficient in MMA) Methylmalonic_Acid Methylmalonic Acid Methylmalonyl_CoA->Methylmalonic_Acid TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitric_Acid

Caption: Simplified metabolic pathway in MMA.

Experimental Workflow: Analysis of MCA and MMA in Dried Blood Spots

The following diagram outlines a typical workflow for the analysis of 2-methylcitric acid and methylmalonic acid from dried blood spots using LC-MS/MS.

Workflow for DBS Analysis of MCA and MMA DBS_Punch 1. Dried Blood Spot Punch Extraction 2. Extraction with Internal Standards DBS_Punch->Extraction Derivatization 3. Derivatization Extraction->Derivatization LC_MSMS 4. LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis 5. Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for biomarker analysis.

Experimental Protocols

Quantification of 2-Methylcitric Acid in Dried Urine Spots by LC-MS/MS

This method allows for the sensitive and specific quantification of MCA in a minimally invasive sample.[4]

Sample Preparation:

  • A 3.2 mm disc is punched from a dried urine spot into a microcentrifuge tube.

  • A derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is added to the disc.

  • The mixture is incubated at 65 °C for 45 minutes to allow for both extraction and derivatization to occur in a single step.

  • The reaction is stopped, and the sample is centrifuged.

LC-MS/MS Analysis:

  • An aliquot (e.g., 4 μl) of the supernatant is injected into the LC-MS/MS system.

  • Chromatographic separation is achieved using a C18 column.

  • Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantification of Methylmalonic Acid in Serum by LC-MS/MS

This protocol details a common method for measuring MMA in serum, often used for follow-up testing and monitoring.[6][7]

Sample Preparation:

  • A small volume of serum (e.g., 100 µl) is aliquoted into a sample preparation vial.

  • An extracting solution (e.g., a mixture of methanol, acetonitrile, and formic acid) containing a deuterated internal standard (d3-methylmalonic acid) is added.

  • The mixture is vortexed and then centrifuged to precipitate proteins.

  • The supernatant is transferred to a clean vial for analysis.

LC-MS/MS Analysis:

  • The prepared sample is injected into the LC-MS/MS system.

  • Chromatographic separation is performed using a C18 column with an isocratic elution to resolve MMA from its isomer, succinic acid.

  • The mass spectrometer is operated in negative ionization mode, and MMA is quantified using MRM.

Discussion

Diagnostic Utility:

Methylmalonic acid is a highly sensitive marker for MMA, as its accumulation is a direct consequence of the metabolic block.[9] However, its specificity can be limited, as elevated levels are also observed in vitamin B12 deficiency and renal insufficiency.[11] This is a critical consideration in newborn screening, where maternal B12 deficiency can lead to false-positive results.[10]

2-Methylcitric acid, while also elevated in MMA, is considered a more specific marker for disorders of propionate metabolism (MMA and PA).[5] Its use as a second-tier test in newborn screening significantly improves the positive predictive value by helping to differentiate true cases of MMA and PA from other causes of elevated propionylcarnitine (B99956) (C3), the primary screening marker.[10]

Correlation with Disease Severity:

Recent studies have indicated that the levels of both MMA and MCA in dried blood spots show a positive correlation with the severity of the disease, as measured by cumulative complication scores.[1] This suggests that both biomarkers have potential for monitoring disease progression and response to therapy. Higher levels of both analytes are associated with a greater disease burden.[1]

Conclusion

Both 2-methylcitric acid and methylmalonic acid are indispensable biomarkers in the clinical management of methylmalonic acidemia.

  • Methylmalonic acid serves as the primary, highly sensitive marker for confirming the diagnosis.

  • 2-Methylcitric acid offers enhanced specificity, making it an excellent second-tier marker in newborn screening to reduce false-positive rates and to aid in the differential diagnosis of inborn errors of propionate metabolism.

For comprehensive diagnostic accuracy and effective patient monitoring, the concurrent measurement of both biomarkers is often the most robust strategy. The choice of sample type and analytical method should be guided by the specific clinical or research question, with LC-MS/MS being the current gold standard for sensitive and specific quantification. Further research is warranted to establish more definitive correlations between the levels of these biomarkers and long-term clinical outcomes.

References

2-Methylcitric Acid: A Comparative Guide for its Validation as a Diagnostic Marker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylcitric acid (2-MCA) with other established biomarkers for the diagnosis and monitoring of inherited metabolic disorders, primarily propionic acidemia (PA) and methylmalonic aciduria (MMA). The following sections present supporting experimental data, detailed methodologies, and visual pathways to objectively evaluate the performance of 2-MCA as a diagnostic marker.

Introduction to 2-Methylcitric Acid

2-Methylcitric acid is a tricarboxylic acid that accumulates in biological fluids as a result of abnormal propionyl-CoA metabolism.[1][2] In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle. However, in metabolic disorders such as propionic acidemia and methylmalonic aciduria, enzymatic defects lead to the accumulation of propionyl-CoA. This excess propionyl-CoA is then available to condense with oxaloacetate, catalyzed by citrate (B86180) synthase, to form 2-methylcitric acid.[1] This makes 2-MCA a specific and sensitive biomarker for disruptions in the propionate (B1217596) metabolic pathway.[1]

Comparative Analysis of Diagnostic Markers

The diagnosis of propionic acidemia and methylmalonic aciduria has traditionally relied on the measurement of propionylcarnitine (B99956) (C3) and the ratio of propionylcarnitine to acetylcarnitine (C3/C2) in newborn screening programs.[3] While these markers are effective for initial screening, they are known to have a high false-positive rate, leading to unnecessary follow-up investigations and parental anxiety.[3][4]

The inclusion of 2-Methylcitric acid as a second-tier diagnostic marker has been shown to significantly improve the specificity and positive predictive value of newborn screening for these disorders.[3][5]

Quantitative Data Comparison

The following tables summarize the quantitative data for 2-MCA and other relevant biomarkers in healthy individuals and in patients with propionic acidemia and methylmalonic aciduria.

BiomarkerConditionSample TypeConcentration RangeReference
2-Methylcitric Acid (2-MCA) Healthy IndividualsDried Blood Spot0.04 - 0.36 µmol/L[3]
Healthy IndividualsSerum60 - 228 nmol/L
Propionic AcidemiaDried Blood Spot> 1.0 µmol/L (up to 89.4 µmol/L observed in true positives)[3]
Methylmalonic AciduriaDried Blood Spot> 1.0 µmol/L (up to 89.4 µmol/L observed in true positives)[3]
Vitamin B12 DeficiencySerum93 - 13,500 nmol/L[1]
Propionylcarnitine (C3) Healthy NewbornsDried Blood SpotTypically < 5.0 - 6.92 µM (cutoff values vary by program)
Propionic Acidemia / Methylmalonic AciduriaDried Blood SpotElevated above cutoff[6]
C3/C2 Ratio Healthy NewbornsDried Blood SpotTypically < 0.2 (cutoff values vary by program)[3][6]
Propionic Acidemia / Methylmalonic AciduriaDried Blood SpotElevated above cutoff[3][6]
Methylmalonic Acid (MMA) Healthy IndividualsDried Blood Spot0.04 - 1.02 µmol/L[7]
Methylmalonic AciduriaUrine100 - >10,000 mmol/mol creatinine (B1669602) (varies by subtype)[8]
Performance of 2-MCA in Newborn Screening

A key study demonstrated the value of incorporating 2-MCA into the newborn screening algorithm. Out of 222,420 newborns screened, 103 were positive based on elevated C3 and C3/C2 ratios. Of these, only nine were true positives. By applying a 2-MCA cutoff of 1.0 µmol/L, all nine true positives were correctly identified, while 89 of the false positives were eliminated. This improved the positive predictive value from 8.7% to 64.3% while maintaining 100% sensitivity.[3]

Signaling Pathways and Experimental Workflows

Propionyl-CoA Metabolism and 2-MCA Formation

The following diagram illustrates the metabolic pathway of propionyl-CoA and the formation of 2-Methylcitric acid in the context of enzymatic deficiencies.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC CS Citrate Synthase Propionyl_CoA->CS Methylmalonyl_CoA D-Methylmalonyl-CoA MCE Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->MCE L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCM Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->CS Two_MCA 2-Methylcitric Acid PCC->Methylmalonyl_CoA Block_PA Deficient in Propionic Acidemia MCE->L_Methylmalonyl_CoA MCM->Succinyl_CoA Block_MMA Deficient in Methylmalonic Aciduria CS->Two_MCA Accumulation

Caption: Metabolic pathway of propionyl-CoA and the formation of 2-Methylcitric acid.

Experimental Workflow for Newborn Screening

The diagram below outlines a typical workflow for newborn screening for propionic acidemia and methylmalonic aciduria, incorporating 2-MCA as a second-tier test.

Newborn_Screening_Workflow Start Newborn Dried Blood Spot Sample Tier1 Tier 1: Measure C3 and C3/C2 Ratio (LC-MS/MS) Start->Tier1 Decision1 C3 and/or C3/C2 Elevated? Tier1->Decision1 Tier2 Tier 2: Measure 2-Methylcitric Acid (LC-MS/MS) Decision1->Tier2 Yes Normal Screen Negative Decision1->Normal No Decision2 2-MCA Elevated? Tier2->Decision2 FollowUp Refer for Confirmatory Diagnostic Testing Decision2->FollowUp Yes FalsePositive Likely False Positive Decision2->FalsePositive No

Caption: Newborn screening workflow incorporating 2-MCA as a second-tier test.

Experimental Protocols

The gold standard for the quantification of 2-Methylcitric acid and other organic acids in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The following is a summarized protocol for the analysis of 2-MCA in dried blood spots (DBS).

Objective: To quantify the concentration of 2-Methylcitric acid in dried blood spot samples.
Materials:
  • Dried blood spot punches (3.2 mm)

  • Internal standard (IS) working solution (e.g., deuterated 2-MCA)

  • Derivatization reagents:

    • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • 4-(dimethylamino)pyridine (DMAP)

    • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

  • Acetonitrile

  • Methanol (B129727)

  • Perfluorooctanoic acid (PFOA)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C8 analytical column

Procedure:
  • Sample Preparation:

    • Punch a 3.2 mm disc from the DBS into a polypropylene (B1209903) tube.

    • Add 20 µL of the internal standard working solution.

    • Sequentially add 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE (2 mmol/L in acetonitrile).

    • Cap the tubes tightly and heat at 65°C for 45 minutes.

    • Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L PFOA.

    • Centrifuge the tubes at 13,000 rpm for 1 minute.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: ACQUITY UPLC BEH C8 (2.1 × 50 mm, 1.7 µm)

      • Mobile Phase A: 10% methanol with 0.5 g/L PFOA

      • Mobile Phase B: 90% methanol with 0.5 g/L PFOA

      • Flow Rate: 0.4 mL/min

      • Gradient: A time-programmed gradient is used to separate the analytes.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Selected Reaction Monitoring (SRM)

      • Monitor the specific precursor-to-product ion transitions for 2-MCA and its internal standard. For the DAABD-AE derivative, this has been reported as m/z 499 to 151 for 2-MCA and m/z 502 to 151 for the deuterated internal standard.[9]

  • Data Analysis:

    • Quantify the concentration of 2-MCA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MCA.

Clinical Utility and Monitoring

Beyond its role in initial diagnosis, monitoring 2-MCA levels can be valuable in managing patients with propionic and methylmalonic acidemia.[1][10] Elevated levels of 2-MCA are correlated with the disease burden and can indicate poor metabolic control.[1][10] Regular monitoring of 2-MCA, in conjunction with other clinical and biochemical markers, can provide insights for adjusting treatment strategies and preventing metabolic crises.[1] Studies have shown that 2-MCA levels correlate with other biomarkers of disease severity, such as ammonia, glycine, and certain acylcarnitine ratios.[10]

Conclusion

2-Methylcitric acid has been robustly validated as a highly specific and sensitive biomarker for propionic acidemia and methylmalonic aciduria. Its incorporation as a second-tier test in newborn screening programs significantly improves the positive predictive value, reducing the number of false-positive results and streamlining the diagnostic process. The quantitative measurement of 2-MCA by LC-MS/MS provides a reliable tool for both the initial diagnosis and the ongoing monitoring of these rare metabolic disorders. For researchers and professionals in drug development, 2-MCA serves as a critical endpoint for assessing the efficacy of novel therapeutic interventions aimed at correcting the underlying metabolic defects in these conditions.

References

Comparative Analysis of 2-Methylcitric Acid's Effects on Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of 2-Methylcitric acid (2-MCA) on various cell types, including neuronal cells, cardiomyocytes, hepatocytes, and selected cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the cellular impacts of this metabolic byproduct.

2-Methylcitric acid is a tricarboxylic acid that accumulates in inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, resulting from the condensation of propionyl-CoA with oxaloacetate.[1] Elevated levels of 2-MCA are associated with neurological symptoms and cardiac dysfunction.[2][3] This guide summarizes the current understanding of 2-MCA's effects at the cellular level, presenting available quantitative data for comparison, detailing experimental protocols, and visualizing key signaling pathways.

Comparative Cytotoxicity of 2-Methylcitric Acid

The cytotoxic effects of 2-Methylcitric acid vary across different cell types. While specific IC50 values for 2-MCA are not widely reported in the literature for a broad range of cell lines, the available data indicates a particular sensitivity in neuronal cells.

Cell TypeKey Cytotoxic EffectsQuantitative Data
Neuronal Cells Induces morphological changes, apoptosis, and ammonium (B1175870) accumulation.[4]Morphological changes observed at concentrations as low as 0.01 mM.[4] Increased apoptosis and ammonium accumulation starting at 0.1 mM.[4]
Glial Cells Induces apoptosis.[4]Apoptosis observed at 2-MCA concentrations of 0.1 mM and higher.[4]
Cardiomyocytes Associated with cardiac dysfunction.[2][3] Accumulation of 2-MCA noted in PCCA-deficient hiPSC-CMs.[2][3]Data on direct cytotoxicity (e.g., IC50) is not readily available.
Hepatocytes (e.g., HepG2) Data on direct cytotoxicity of 2-MCA is limited.IC50 values for 2-MCA on hepatocytes are not specified in the reviewed literature.
Cancer Cell Lines (e.g., A549, MCF-7) Data on direct cytotoxicity of 2-MCA is limited.IC50 values for 2-MCA on these cancer cell lines are not specified in the reviewed literature.

Impact on Mitochondrial Function

A primary mechanism of 2-MCA-induced cellular damage is through the impairment of mitochondrial function. This occurs through the inhibition of key enzymes in the citric acid (Krebs) cycle and disruption of the mitochondrial membrane potential.

Affected ParameterDescription of EffectQuantitative Data (Ki values)Cell Types Investigated
Citrate Synthase Competitive inhibition.[5]1.5 - 7.6 mM[5]In vitro enzyme assays
Aconitase Non-competitive inhibition.[5]1.5 - 7.6 mM[5]In vitro enzyme assays
Isocitrate Dehydrogenase (NAD+ and NADP+-linked) Competitive inhibition.[5]1.5 - 7.6 mM[5]In vitro enzyme assays
Glutamate (B1630785) Dehydrogenase Competitive inhibition, leading to impaired glutamate metabolism.[3]Inhibition observed at concentrations as low as 0.5 mM.[3]Brain mitochondria[3]
Mitochondrial Respiration Markedly inhibits ADP-stimulated and uncoupled respiration supported by glutamate.[3]Significant inhibition observed.[3]Brain mitochondria[3]
Mitochondrial Membrane Potential Provokes a significant decrease in mitochondrial membrane potential.[3]Significant decrease observed.[3]Brain mitochondria[3]

Induction of Apoptosis

2-Methylcitric acid has been shown to be a potent inducer of apoptosis, particularly in neuronal and glial cells. The activation of caspase-3, a key executioner caspase, is a central event in this process.

Cell TypeKey Apoptotic EffectsMethod of Quantification
Neuronal & Glial Cells Increased apoptosis rate.[4]Activation of caspase-3.[4]
Cardiomyocytes Associated with cardiac dysfunction which can involve apoptosis.TUNEL staining can be used to quantify apoptosis.[6]
Hepatocytes Apoptosis can be induced by various stimuli.TUNEL staining and caspase activity assays.[7]
Cancer Cell Lines Apoptosis is a common mechanism of anti-cancer drugs.Caspase-3 activity assays and flow cytometry.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of 2-MCA's action and the experimental procedures used to study them, the following diagrams have been generated using Graphviz (DOT language).

G node_2MCA 2-Methylcitric Acid (2-MCA) node_GDH Glutamate Dehydrogenase (GDH) node_2MCA->node_GDH Inhibits node_TCA TCA Cycle Enzymes (Citrate Synthase, Aconitase, IDH) node_2MCA->node_TCA Inhibits node_MMP Mitochondrial Membrane Potential (ΔΨm) node_2MCA->node_MMP Decreases node_MitoResp Mitochondrial Respiration node_GDH->node_MitoResp Supports node_TCA->node_MitoResp Supports node_MitoResp->node_MMP Maintains node_CytoC Cytochrome c Release node_MMP->node_CytoC Triggers Release node_Casp9 Caspase-9 node_CytoC->node_Casp9 Activates node_Casp3 Caspase-3 node_Casp9->node_Casp3 Activates node_Apoptosis Apoptosis node_Casp3->node_Apoptosis Executes

Figure 1: Signaling Pathway of 2-MCA-Induced Apoptosis.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis node_cells Cell Lines (Neuronal, Cardiomyocyte, HepG2, etc.) node_treatment Treat with 2-MCA (various concentrations) node_cells->node_treatment node_mtt MTT Assay (Cytotoxicity) node_treatment->node_mtt node_caspase Caspase-3 Assay (Apoptosis) node_treatment->node_caspase node_seahorse Seahorse XF Analysis (Mitochondrial Respiration) node_treatment->node_seahorse node_ic50 Calculate IC50 node_mtt->node_ic50 node_apoptosis_quant Quantify Apoptosis node_caspase->node_apoptosis_quant node_ocr Measure Oxygen Consumption Rate (OCR) node_seahorse->node_ocr

Figure 2: General Experimental Workflow.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of 2-Methylcitric acid and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

  • Cell Lysis: After treatment with 2-MCA, lyse the cells using a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration and express the caspase-3 activity as a fold change relative to the control.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation: Fix and permeabilize cells grown on coverslips or in a microplate.[8]

  • TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).[8]

  • Staining: For fluorescent detection, use a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs. Counterstain with a nuclear stain like DAPI.[8]

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.[8]

Seahorse XF Analyzer for Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat with 2-MCA.

  • Assay Execution: Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and place the cell plate in the Seahorse XF Analyzer.

  • Data Acquisition and Analysis: The instrument measures OCR at baseline and after the injection of each compound. The data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

2-Methylcitric acid exhibits significant cytotoxic effects, particularly on neuronal and glial cells, primarily through the disruption of mitochondrial function and induction of apoptosis. While the effects on cardiomyocytes are implicated in cardiac dysfunction, and its impact on hepatocytes and cancer cells requires further investigation, the available data clearly points to 2-MCA as a key player in the pathophysiology of organic acidemias. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the comparative effects of 2-MCA on different cell types and to develop potential therapeutic strategies.

References

A Comparative Guide to the Analytical Methods for 2-Methylcitric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2-Methylcitric acid (MCA), a critical biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia. While immunoassays are a common tool for biomarker quantification, the gold standard for MCA measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior specificity and sensitivity. This document will delve into the performance of LC-MS/MS, discuss the theoretical challenges of potential immunoassays for MCA, and provide supporting data and methodologies for researchers.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS, the current gold standard for 2-Methylcitric acid quantification, and compares it to a hypothetical immunoassay for the same analyte.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (Hypothetical)
Specificity Very High: Capable of distinguishing between structurally similar isomers and isobars through chromatographic separation and mass-to-charge ratio detection.[1][2]Variable: Potential for cross-reactivity with structurally related molecules, such as citric acid, isocitric acid, and other tricarboxylic acids.
Sensitivity Very High: Can detect concentrations in the nmol/L to µmol/L range.[3][4][5]High to Moderate: Dependent on antibody affinity and specificity.
Throughput Moderate: Sample preparation can be extensive, and run times are typically in the order of minutes per sample.[6]High: Amenable to automation and processing of large numbers of samples in parallel (e.g., in 96-well plates).
Development Cost High: Instrumentation is expensive.High: Antibody development and assay validation are resource-intensive.
Cost per Sample Moderate to High: Requires skilled personnel, expensive reagents, and instrument maintenance.Low to Moderate: Once developed, reagents can be produced at a lower cost.
Multiplexing High: Can simultaneously measure multiple analytes in a single run.[7][8][9]Low: Typically measures a single analyte per assay, although multiplex platforms exist.
Interference Low: Minimized through chromatographic separation and specific mass transitions. Known interferences from isobaric compounds can be resolved.[1][2]High Potential: Susceptible to interference from endogenous molecules, metabolites, and drugs that are structurally similar to the target analyte.

Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to a non-target molecule that has a similar chemical structure to the intended analyte. This can lead to inaccurate quantification and false-positive results. The following diagram illustrates this principle.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_S Antibody Complex_S Antibody-MCA Complex Antibody_S->Complex_S MCA 2-Methylcitric Acid (Target) MCA->Complex_S Antibody_C Antibody Complex_C Antibody-Analog Complex (False Positive) Antibody_C->Complex_C Analog Structural Analog (e.g., Citric Acid) Analog->Complex_C

Fig. 1: Specific vs. Cross-Reactive Antibody Binding

Experimental Protocols

This protocol provides a general methodology for the determination of 2-Methylcitric acid in biological samples, such as dried blood spots (DBS), serum, or urine. The method is based on the principles of stable isotope dilution liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (from Dried Blood Spots)

  • A 3 mm disc is punched from the dried blood spot card into a 96-well filter plate.

  • An internal standard solution containing a stable isotope-labeled form of 2-Methylcitric acid (e.g., 2-Methylcitric acid-d3) is added to each well.

  • The analytes are extracted from the DBS disc using a suitable solvent, typically a mixture of methanol (B129727) and water, with gentle shaking.

  • The plate is centrifuged to separate the extract from the DBS paper.

2. Derivatization (Optional but often required for improved chromatographic performance)

  • The extracted sample is dried down under a stream of nitrogen.

  • A derivatizing agent is added to the dried extract to enhance the chromatographic retention and mass spectrometric response of 2-Methylcitric acid. A common method involves butylation.

  • The reaction is allowed to proceed at an elevated temperature for a specified time.

  • The derivatized sample is then reconstituted in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The derivatized sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of two solvents, for example, water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is designed to separate 2-Methylcitric acid from other endogenous compounds and potential isomers.[2]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, which is operated in negative ion mode using electrospray ionization (ESI). The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native 2-Methylcitric acid and its stable isotope-labeled internal standard. This highly specific detection method ensures that only the target analyte is quantified.

4. Data Analysis

  • The concentration of 2-Methylcitric acid in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard.

  • A calibration curve, prepared using known concentrations of 2-Methylcitric acid, is used to convert this ratio into a final concentration (e.g., in µmol/L).

Discussion and Alternatives

The measurement of 2-Methylcitric acid is crucial for the diagnosis and monitoring of propionic acidemia and methylmalonic acidemia.[3][10] In the context of newborn screening, the quantification of MCA serves as a valuable second-tier test to improve the positive predictive value of initial screens that measure propionylcarnitine (B99956) (C3), thereby reducing false-positive results.[4][6][11]

While immunoassays for small molecules exist, the development of a highly specific antibody for 2-Methylcitric acid would be challenging due to its structural similarity to other small organic acids present in high concentrations in biological fluids, such as citric acid and its isomers. Any potential immunoassay would require rigorous validation to demonstrate a lack of cross-reactivity with these related compounds.

Given the high specificity, sensitivity, and multiplexing capabilities of LC-MS/MS, it remains the method of choice for the reliable quantification of 2-Methylcitric acid in a clinical and research setting.[7][8] This method allows for the accurate diagnosis and monitoring of patients with inborn errors of metabolism, guiding timely and appropriate clinical interventions.

References

Correlation of Urinary and Plasma 2-Methylcitric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between systemic and excreted levels of disease biomarkers is paramount. This guide provides a comprehensive comparison of urinary and plasma 2-Methylcitric acid (2-MCA) levels, a key biomarker for certain inherited metabolic disorders. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of 2-MCA's clinical utility.

2-Methylcitric acid is a crucial indicator for inborn errors of metabolism, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Its accumulation in physiological fluids signals a disruption in the propionyl-CoA metabolic pathway.[1] This guide explores the correlation between 2-MCA concentrations in two primary biofluids: plasma (often analyzed via dried blood spots, DBS) and urine.

Quantitative Data Summary: Plasma vs. Urine 2-MCA

A strong positive correlation has been established between 2-MCA levels in dried blood spots (a proxy for plasma) and urine. In a study involving 228 patients with inherited metabolic diseases, a correlation coefficient (r) of 0.693 (p < 0.001) was reported, indicating a significant association between the two matrices.[1][3] This suggests that urinary 2-MCA levels can reliably reflect systemic concentrations.

The following table summarizes the typical concentrations of 2-MCA found in plasma (or DBS) and urine in both healthy individuals and patients with relevant metabolic disorders.

PopulationMatrix2-Methylcitric Acid ConcentrationReference(s)
Healthy Controls Serum/Plasma60 - 228 nmol/L[4][5][6]
DBS0.02 - 0.27 µmol/L (25th-95th percentile)[3]
Urine0.4 - 3.4 mmol/mol creatinine (B1669602)[7]
Propionic Acidemia (PA) Patients PlasmaLevels are typically higher than in MMA patients.[8]
UrineRanged from 8.3 to 591 mmol/mol creatinine in a study of patients with propionate (B1217596) metabolism errors.[7]
Methylmalonic Acidemia (MMA) Patients PlasmaElevated compared to healthy controls.[8]
UrineRanged from 8.3 to 591 mmol/mol creatinine in a study of patients with propionate metabolism errors.[7]
Vitamin B12 Deficiency Patients Serum93 - 13,500 nmol/L[4][5]

Visualizing the Metabolic and Analytical Pathways

To provide a clearer understanding of the context and measurement of 2-MCA, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Metabolic Pathway of 2-Methylcitric Acid Formation cluster_pathway Propionyl-CoA Metabolism Propionyl-CoA Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase Accumulation in PA/MMA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA Carboxylase->D-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA->Methylmalonyl-CoA Epimerase L-Methylmalonyl-CoA L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase->L-Methylmalonyl-CoA Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase L-Methylmalonyl-CoA->Methylmalonyl-CoA Mutase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 2-Methylcitric Acid 2-Methylcitric Acid Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase Citrate Synthase->2-Methylcitric Acid

Metabolic pathway leading to 2-MCA formation.

Experimental Workflow for 2-MCA Analysis cluster_workflow LC-MS/MS Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma or Urine Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Extraction/Derivatization Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry LC Data Analysis Data Analysis Mass Spectrometry->Data Analysis MS/MS Quantification Quantification Data Analysis->Quantification

Typical workflow for 2-MCA analysis.

Experimental Protocols

The gold standard for the quantification of 2-MCA in both plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Below are generalized methodologies for each biofluid.

Analysis of 2-Methylcitric Acid in Plasma (or Dried Blood Spots)
  • Sample Preparation:

    • For plasma, a protein precipitation step is typically performed. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

    • For dried blood spots (DBS), a small disc is punched out from the card. The analytes are then extracted from the disc using a suitable solvent mixture, which may also contain an internal standard.[9]

    • In some methods, a derivatization step may be employed to improve the chromatographic and mass spectrometric properties of 2-MCA, although direct analysis is also common.[10][11]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[7]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).[12]

    • Flow Rate: The flow rate is typically in the range of 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for acidic compounds like 2-MCA.[11]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. This involves monitoring a specific precursor ion to product ion transition for 2-MCA and its internal standard.

Analysis of 2-Methylcitric Acid in Urine
  • Sample Preparation:

    • Urine samples are often diluted with water or a suitable buffer.

    • A simple centrifugation step may be performed to remove any particulate matter.

    • Similar to plasma analysis, an internal standard is added to the sample.

    • For some methods, a derivatization step can be used to enhance sensitivity and chromatographic performance.[7]

  • Liquid Chromatography (LC):

    • The LC conditions are generally similar to those used for plasma analysis, employing a C18 column and a water/organic solvent gradient.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • The MS/MS parameters, including ionization mode (typically ESI negative) and detection mode (MRM), are consistent with the methods used for plasma analysis.

Conclusion

The strong positive correlation between urinary and plasma 2-Methylcitric acid levels underscores the utility of both matrices for the diagnosis and monitoring of propionic acidemia and methylmalonic acidemia. While plasma or DBS samples provide a direct measure of systemic concentrations, urine offers a non-invasive alternative that reliably reflects the body's overall 2-MCA burden. The choice of matrix may depend on the specific clinical or research question, patient population, and logistical considerations. The robust and sensitive LC-MS/MS methods detailed in this guide provide the analytical foundation for accurate and reliable quantification of this critical biomarker in both biofluids.

References

2-Methylcitric Acid: A Frontrunner as a Surrogate Endpoint in Organic Acidemia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable surrogate endpoints in clinical trials for rare metabolic disorders is paramount. In the context of propionic acidemia (PA) and methylmalonic acidemia (MMA), 2-Methylcitric acid (2-MCA) has emerged as a critical biomarker with strong potential for validation as a surrogate endpoint. This guide provides a comprehensive comparison of 2-MCA with other biomarkers, supported by experimental data and detailed protocols, to aid in the design and evaluation of future clinical trials.

2-Methylcitric acid is a vital biomarker for the diagnosis and management of inherited metabolic disorders, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA)[1]. Its levels are directly correlated with the disease burden in PA[2]. While there is a recognized need for validated biomarkers and surrogate endpoints in clinical trials for these conditions, 2-MCA is considered a promising candidate[3][4][5]. Higher levels of 2-MCA are associated with more severe clinical outcomes, including metabolic crises and long-term complications[1].

Currently, 2-MCA is being actively evaluated in clinical trials. For instance, a Phase 1/2 study of mRNA-3927 for propionic acidemia is utilizing the change in plasma 2-MCA levels as a key secondary endpoint to assess pharmacological activity[6][7]. This highlights its growing acceptance as a responsive indicator of therapeutic intervention.

Comparative Analysis of Biomarkers in Propionic and Methylmalonic Acidemia

The selection of an appropriate biomarker is a critical decision in the design of clinical trials for PA and MMA. While 2-MCA is a strong candidate, other markers also provide valuable information. The following table summarizes the key characteristics of prominent biomarkers for these conditions.

BiomarkerRationaleAdvantagesLimitationsClinical Trial Application
2-Methylcitric Acid (2-MCA) Accumulates due to the block in propionyl-CoA metabolism.High specificity for PA and MMA. Correlates with disease severity and other biomarkers. Measurable in plasma, urine, and dried blood spots.Levels can be influenced by renal function. Not yet a validated surrogate endpoint for regulatory approval.Used as a secondary endpoint in ongoing clinical trials for PA (e.g., mRNA-3927)[6][7].
Propionylcarnitine (C3) Primary marker in newborn screening for PA and MMA.Well-established for newborn screening.Low specificity, leading to a high false-positive rate. Influenced by diet and catabolic state.Used for initial screening and diagnosis[8].
Methylmalonic Acid (MMA) Pathognomonic for methylmalonic acidemia.Highly specific for MMA.Not relevant for propionic acidemia.A potential biomarker for MMA, but not PA[3][4][5].
Fibroblast Growth Factor 21 (FGF-21) Marker of mitochondrial dysfunction.Correlates with disease burden and long-term complications in both PA and MMA.Not specific to PA or MMA; elevated in other mitochondrial diseases.Explored as a biomarker for disease severity and therapeutic response[9].
Ammonia Accumulates during metabolic decompensation.Directly related to acute clinical events (hyperammonemia).Highly variable and reflects acute metabolic state rather than chronic disease control.Used to monitor acute metabolic decompensation in clinical trials[10].

Quantitative Data from Key Studies

The following tables present quantitative data from studies investigating the utility of 2-MCA as a biomarker.

Table 1: 2-MCA Levels in Newborn Screening for PA and MMA [8]

GroupNumber of Samples2-MCA Range (µmol/l)2-MCA > 1.0 µmol/l
True Positives (PA, MMA)91.1 - 89.49
False Positives940.1 - 2.55
Reference Range-0.04 - 0.36-

This data demonstrates the high sensitivity and improved specificity of using a 2-MCA cutoff for identifying true positive cases in newborn screening.

Table 2: Correlation of Plasma 2-MCA with Other Biomarkers in PA and MMA [9]

BiomarkerCorrelation with 2-MCA (p-value)
AmmoniaSignificant
GlycineSignificant
LysineSignificant
Propionylcarnitine (C3)Significant
C3/C2 RatioSignificant
C3/C16 RatioSignificant

This table highlights the strong correlation of 2-MCA with other key metabolites, reinforcing its role as a central indicator of metabolic dysregulation in these disorders.

Experimental Protocols

1. Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This method is crucial for both newborn screening and monitoring patients in clinical trials.

  • Sample Preparation: A 3mm punch from a dried blood spot is placed in a 96-well plate. An extraction solution containing internal standards (isotopically labeled 2-MCA) is added. The plate is then agitated and incubated.

  • Derivatization: For enhanced sensitivity and chromatographic separation, the extracted analytes are derivatized. A common method involves butanolic-HCl derivatization.

  • LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. The separation is typically achieved on a C18 reverse-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify 2-MCA and its internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis: The concentration of 2-MCA is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

2. Measurement of Plasma Amino Acids and Acylcarnitines

This analysis provides a broader picture of the metabolic state.

  • Sample Preparation: Plasma samples are deproteinized, typically with methanol (B129727) containing internal standards (isotopically labeled amino acids and acylcarnitines).

  • Derivatization (for amino acids): Similar to organic acids, amino acids are often derivatized (e.g., with butanolic-HCl) to improve their chromatographic properties.

  • LC-MS/MS Analysis: The prepared sample is analyzed by LC-MS/MS. A gradient elution is used to separate the various amino acids and acylcarnitines. The mass spectrometer detects and quantifies each analyte based on its specific mass transition.

  • Data Analysis: Concentrations are determined using calibration curves for each analyte.

Signaling Pathways and Experimental Workflows

Propionyl_CoA_Metabolism Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Side-Chain Cholesterol->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Propionic Acidemia (PA) Block CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA Epimerase Methylmalonyl-CoA Epimerase MethylmalonylCoA->Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA Epimerase->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (MCM) L_MethylmalonylCoA->MCM Methylmalonic Acidemia (MMA) Block SuccinylCoA Succinyl-CoA MCM->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase TwoMCA 2-Methylcitric Acid (2-MCA) CitrateSynthase->TwoMCA Clinical_Trial_Workflow cluster_screening Patient Screening cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (Confirmed PA or MMA) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineAssessment Baseline Assessment (Clinical Endpoints, 2-MCA levels) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentArm Treatment Arm (Investigational Drug) Randomization->TreatmentArm PlaceboArm Placebo/Control Arm Randomization->PlaceboArm RegularVisits Regular Study Visits TreatmentArm->RegularVisits PlaceboArm->RegularVisits BiomarkerAnalysis Biomarker Analysis (Plasma/Urine 2-MCA) RegularVisits->BiomarkerAnalysis ClinicalEndpointEval Clinical Endpoint Evaluation (e.g., MDEs, Growth) RegularVisits->ClinicalEndpointEval SafetyMonitoring Safety Monitoring RegularVisits->SafetyMonitoring PrimaryEndpoint Primary Endpoint Analysis (Clinical Outcome) RegularVisits->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (Change in 2-MCA) RegularVisits->SecondaryEndpoint CorrelationAnalysis Correlation Analysis (2-MCA vs. Clinical Outcome) PrimaryEndpoint->CorrelationAnalysis SecondaryEndpoint->CorrelationAnalysis

References

comparative metabolomics of propionic acidemia and methylmalonic acidemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolomics of Propionic and Methylmalonic Acidemia

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between closely related metabolic disorders is paramount for developing targeted diagnostics and therapies. Propionic acidemia (PA) and methylmalonic acidemia (MMA) are two such classic organic acidemias that, while sharing a common metabolic origin, exhibit distinct metabolomic profiles. This guide provides an objective comparison of their metabolomic landscapes, supported by experimental data and detailed methodologies.

Biochemical Foundation: A Shared Pathway with Distinct Lesions

Propionic acidemia and methylmalonic acidemia are both autosomal recessive disorders that disrupt the catabolism of several essential amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol side chains.[1][2] The metabolic bottleneck in both disorders occurs in the pathway that converts propionyl-CoA to succinyl-CoA, a key intermediate of the Krebs cycle.[1][3]

The fundamental difference lies in the specific enzyme deficiency:

  • Propionic Acidemia (PA): Caused by a deficiency in the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) , which converts propionyl-CoA to methylmalonyl-CoA.[4][5]

  • Methylmalonic Acidemia (MMA): Results from a defect in the enzyme methylmalonyl-CoA mutase (MUT) , which isomerizes methylmalonyl-CoA to succinyl-CoA, or from defects in the synthesis of its essential cofactor, adenosylcobalamin (a form of vitamin B12).[6][7][8]

The accumulation of specific upstream metabolites due to these enzymatic blocks is the hallmark of each disease, leading to toxic encephalopathy and multi-organ damage.[9][10]

G cluster_precursors Precursors cluster_pathway Mitochondrial Propionate Catabolism Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->PropionylCoA Cholesterol Side Chain Cholesterol Side Chain Cholesterol Side Chain->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) Krebs Krebs Cycle SuccinylCoA->Krebs PA_block Deficient in Propionic Acidemia PA_block->PropionylCoA MMA_block Deficient in Methylmalonic Acidemia MMA_block->MethylmalonylCoA

Caption: Propionate catabolism pathway showing enzymatic blocks in PA and MMA.

Comparative Metabolomic Profiles

Untargeted and targeted metabolomic analyses of plasma and urine have been instrumental in delineating the biochemical signatures of PA and MMA. While both conditions show a significant elevation in propionylcarnitine (B99956) (C3), the accumulation of other specific organic acids and conjugates allows for their differentiation.[5][11][12]

Quantitative Data Summary

The following table summarizes the key urinary and plasma biomarkers and their relative abundance in Propionic Acidemia versus Methylmalonic Acidemia, based on metabolomic studies.

BiomarkerFluidPropionic Acidemia (PA)Methylmalonic Acidemia (MMA)
Primary Markers
Methylmalonic AcidUrine/PlasmaNormal[3]Markedly Elevated[6][13]
3-Hydroxypropionic AcidUrineElevated[3][12]Elevated[6][13]
2-Methylcitric AcidUrineSignificantly Increased[3][11]Elevated[6][13]
Propionylcarnitine (C3)Plasma/Blood SpotMarkedly Elevated[3][5]Markedly Elevated[8][14]
Secondary Markers
PropionylglycineUrineOften Present[3][12]Can be Present
TiglylglycineUrineOften Present[3][12]Can be Present[13]
GlycinePlasma/UrineElevated[14][15]Elevated[6][14]
C3/C2 Ratio (Propionyl/Acetylcarnitine)Plasma/Blood SpotElevatedElevated
Krebs Cycle Intermediates
Citric/Isocitric AcidsUrineReduced Levels[11]Reduced Levels[11]
Malic & Fumaric AcidsUrineIncreased Levels[11]Increased Levels[11]

Note: "Elevated" indicates an increase relative to healthy controls. The degree of elevation for shared metabolites can vary between the two disorders.

An untargeted metabolomics study highlighted that 2-methylcitric acid shows a major increase in PA compared to MMA.[11] Conversely, methylmalonic acid is the pathognomonic marker for MMA, being significantly increased in MMA patients while remaining normal in individuals with PA.[3][11] Both disorders can lead to a secondary carnitine deficiency due to the increased formation and excretion of propionylcarnitine.[16]

Experimental Protocols for Metabolomic Analysis

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms used for metabolomic profiling in organic acidemias.[17][18][19] MS-based techniques, particularly when coupled with chromatography, are favored for their high sensitivity and are routinely used in newborn screening.[9][18]

General Metabolomics Workflow

The process from sample collection to data interpretation follows a standardized workflow designed to ensure accuracy and reproducibility.

G cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. Analytical Measurement cluster_data 3. Data Processing & Analysis Sample Biofluid Collection (Urine, Plasma, Dried Blood Spot) Extraction Metabolite Extraction (e.g., Methanol Extraction) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LCMS NMR Nuclear Magnetic Resonance (NMR) Extraction->NMR GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Processing Data Acquisition & Peak Deconvolution GCMS->Processing LCMS->Processing NMR->Processing Stats Statistical Analysis (e.g., PCA, PLS-DA) Processing->Stats ID Metabolite Identification (Database Matching) Stats->ID Interpretation Biological Interpretation & Pathway Analysis ID->Interpretation

Caption: A typical workflow for metabolomic analysis in organic acidemias.
Key Methodologies

  • Sample Collection and Preparation :

    • Samples typically consist of urine, plasma, or dried blood spots (DBS) collected from patients.[17][18]

    • For untargeted analysis, metabolites are often extracted from plasma using a simple methanol-based protein precipitation protocol.[20]

    • For urinary organic acid analysis via Gas Chromatography-Mass Spectrometry (GC-MS), samples undergo extraction and chemical derivatization to make the organic acids volatile.[21]

  • Analytical Techniques :

    • Tandem Mass Spectrometry (LC-MS/MS) : This is the standard for newborn screening, allowing for the semi-quantitative measurement of amino acids and acylcarnitines from a single dried blood spot.[18] It offers high throughput and sensitivity for targeted analysis.

    • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used method for the quantitative analysis of urinary organic acids. It requires derivatization but provides excellent separation and identification of a wide range of metabolites.[21][22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a non-destructive technique that requires minimal sample preparation and provides highly reproducible quantitative results.[18][23] While generally less sensitive than MS, it is effective for identifying and quantifying high-abundance metabolites like 3-hydroxypropionate (B73278) and propionylglycine in PA patients.[23]

  • Data Analysis and Interpretation :

    • Raw data from analytical instruments is processed to detect and align metabolic features (peaks).

    • Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify metabolites that differ significantly between patient groups and healthy controls.[18]

    • Metabolites are identified by comparing their mass spectra and retention times to established libraries and databases (e.g., METLIN).[20] The identified metabolites are then mapped to biochemical pathways to understand the systemic impact of the enzyme deficiency.[17]

References

Assessing the Specificity of 2-Methylcitric Acid as a Biomarker for Organic Acidemias

Author: BenchChem Technical Support Team. Date: December 2025

In the field of inborn errors of metabolism, the early and accurate diagnosis of conditions such as propionic acidemia (PA) and methylmalonic acidemia (MMA) is critical for preventing severe neurological damage and other life-threatening complications. Diagnosis relies on the detection of specific biomarkers that accumulate due to enzymatic defects. While newborn screening programs have been instrumental in early detection, the specificity of first-tier biomarkers remains a significant challenge, leading to high rates of false positives. This guide provides a comparative analysis of 2-Methylcitric acid (2-MCA) and its less specific alternative, propionylcarnitine (B99956) (C3), with supporting data and detailed experimental protocols for their measurement.

Biomarker Profile: The Challenge of Specificity

Propionylcarnitine (C3): The Primary, Less-Specific Marker Propionylcarnitine (C3) is an acylcarnitine that is the primary biomarker used in expanded newborn screening for PA and MMA.[1] It accumulates upstream of the metabolic block in these disorders. However, elevated C3 levels are not exclusively indicative of PA or MMA. They can also be found in healthy newborns, in infants with maternal vitamin B12 deficiency, and other non-disease states. This lack of specificity leads to a high number of false-positive results, causing significant parental anxiety and burdening healthcare systems with unnecessary follow-up investigations.

2-Methylcitric Acid (2-MCA): The Secondary, Highly Specific Marker 2-Methylcitric acid is a downstream metabolite formed from the condensation of propionyl-CoA with oxaloacetate. Its presence in significant amounts is considered a more definitive and specific indicator of a disruption in the propionate (B1217596) metabolic pathway, characteristic of PA and MMA.[2] Consequently, 2-MCA is increasingly used as a "second-tier" biomarker. In this approach, samples that screen positive for elevated C3 are re-analyzed for 2-MCA from the same dried blood spot (DBS) to confirm the diagnosis and rule out false positives.[3]

Performance Comparison: Impact of 2-MCA on Screening Accuracy

The integration of 2-MCA into newborn screening algorithms has demonstrated a dramatic improvement in diagnostic specificity. The following table summarizes data from a study conducted by Newborn Screening Ontario, illustrating the impact of using 2-MCA as a second-tier test after an initial positive screen based on C3 and the C3/C2 ratio.

Performance MetricTier 1 Screening (C3 & C3/C2 Ratio)Tier 2 Screening (Inclusion of 2-MCA)
Total Samples Screened 222,420103 (from Tier 1 positives)
Screen Positives 10314
True Positives 99
False Positives 945
Sensitivity 100%100%
Positive Predictive Value (PPV) 8.7%64.3%
Avoided Referrals N/A89

Data sourced from a study on the Ontario newborn screening program.

Experimental Protocols

Accurate quantification of these biomarkers is paramount. The gold-standard methodology for both C3 and 2-MCA from dried blood spots is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Acylcarnitine (including C3) Analysis from Dried Blood Spots

This is a general method for the extraction and analysis of acylcarnitines without derivatization.

  • Sample Preparation: A 3.2 mm disc is punched from the dried blood spot into a 96-well microplate.[4]

  • Extraction: 100-200 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards is added to each well.[4][5]

  • Incubation: The plate is agitated on a shaker for 20-30 minutes at room temperature to allow for the extraction of the analytes.[5]

  • Purification & Concentration: The supernatant is separated, often by centrifugation or filtration, and then dried under a stream of nitrogen at approximately 60°C.[4]

  • Reconstitution: The dried extract is reconstituted in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Acylcarnitines are typically analyzed using positive electrospray ionization (ESI) mode. A precursor ion scan of m/z 85 is often used for the detection of the acylcarnitine class.[4]

Protocol 2: 2-Methylcitric Acid (2-MCA) Analysis from Dried Blood Spots (with Derivatization)

Due to its chemical properties, 2-MCA often requires derivatization to enhance its sensitivity and chromatographic performance in LC-MS/MS analysis.[2][6]

  • Sample Punching: A 3.2 mm disc is punched from the DBS into a polypropylene (B1209903) tube.[6]

  • Internal Standard Addition: An internal standard working solution (e.g., deuterated 2-MCA) is added.

  • Derivatization:

    • Successively add 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE (2 mmol/L in acetonitrile).[6] DAABD-AE is a derivatizing agent that improves ionization efficiency.[6]

    • The tubes are capped and heated at 65°C for 45 minutes.[6]

  • Reaction Quenching: The reaction is stopped by adding 120 µL of 10% methanol (B129727) containing a stopping agent like perfluoro-octanoic acid (PFOA).[6]

  • Centrifugation: The sample tubes are centrifuged at high speed (e.g., 13,000 rpm) for 1 minute.[6]

  • LC-MS/MS Analysis: A 10 µL aliquot of the resulting supernatant is injected onto the LC-MS/MS system for analysis.[6]

Workflow Visualization

The following diagram illustrates the two-tier experimental workflow for newborn screening, highlighting how the introduction of 2-MCA testing improves the diagnostic process.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmatory Testing cluster_2 Final Outcome dbs Newborn Dried Blood Spot (DBS) Sample tier1_analysis LC-MS/MS Analysis of Propionylcarnitine (C3) dbs->tier1_analysis tier1_result C3 Level Assessment tier1_analysis->tier1_result tier2_analysis Re-analysis of Original DBS for 2-Methylcitric Acid (2-MCA) tier1_result->tier2_analysis C3 Elevated outcome_neg Screen Negative (No further action) tier1_result->outcome_neg C3 Normal tier2_result 2-MCA Level Assessment tier2_analysis->tier2_result outcome_pos Screen Positive (Referral for Confirmatory Diagnosis) tier2_result->outcome_pos 2-MCA Elevated outcome_fp False Positive Avoided (No Referral) tier2_result->outcome_fp 2-MCA Normal

Newborn screening workflow using 2-MCA as a second-tier test.

Conclusion

The available data strongly support the use of 2-Methylcitric acid as a highly specific biomarker for propionic and methylmalonic acidemias. While propionylcarnitine (C3) serves as a sensitive initial screening marker, its low specificity results in an unacceptably high false-positive rate. The implementation of a two-tier screening system, where C3-positive samples are subsequently tested for 2-MCA, significantly enhances the positive predictive value of the screening program. This approach improves accuracy, reduces unnecessary follow-up procedures for unaffected infants, and alleviates parental stress, making it a superior strategy for the early and accurate diagnosis of these critical inborn errors of metabolism.[3]

References

Inter-Laboratory Validation of 2-Methylcitric Acid Measurement: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the measurement of 2-Methylcitric acid (2-MCA), a critical biomarker for diagnosing and managing inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1][2][3] The validation and comparison of analytical methods across different laboratories are essential for ensuring the reliability and comparability of clinical and research data. This document summarizes key performance data from published studies and details the experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Quantitative Performance Data

The following table summarizes the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-MCA.

Method ReferenceSample TypeDerivatizationLinearity (µmol/L)Recovery (%)Intra-Assay CV (%)Inter-Assay CV (%)
LC/MS/MS without Derivatization[4][5] PlasmaNoneUp to 40 for each stereoisomer (2MCA1 and 2MCA2)84.42 - 120.052.1 - 6.92.7 - 11.6
Dual Derivatization LC-MS/MS[6][7] Dried Blood Spots (DBS)Amidation using DAABD-AE for MCANot explicitly stated, but showed clinical utility90.2 - 109.4< 10.8Not explicitly stated
LC-MS/MS with DAABD-AE Derivatization[8] Dried Blood Spots (DBS)DAABD-AENot explicitly stated, but showed good agreement with another methodNot explicitly statedNot explicitly statedNot explicitly stated

CV: Coefficient of Variation DAABD-AE: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

Experimental Protocols

LC-MS/MS Method without Derivatization for Plasma Samples

This method allows for the direct and simultaneous detection of 2-MCA along with other related metabolites.[4][5]

Sample Preparation:

  • Plasma samples are subjected to protein precipitation.

  • The supernatant is then diluted and prepared for injection.

Liquid Chromatography:

  • A reverse-phase LC column is typically used for separation.

  • The mobile phase consists of a gradient of aqueous and organic solvents.

Mass Spectrometry:

  • Operated in both positive and negative ionization modes to achieve the best sensitivity and specificity for all analytes.[4][5]

  • The two stereoisomers of 2-MCA, (2S, 3S)-2-Methylcitric acid (2MCA1) and (2R, 3S)-2-Methylcitric acid (2MCA2), can be successfully separated and quantified.[4][5]

Validation Parameters:

  • Linearity: Assessed by analyzing calibration standards at multiple concentrations.[4][5]

  • Recovery: Determined by spiking known amounts of analytes into plasma samples.[4][5]

  • Precision: Intra-assay precision is calculated from multiple measurements within the same day, while inter-assay precision is determined over several days.[4][5]

Dual Derivatization LC-MS/MS for Dried Blood Spots

This second-tier testing approach is designed to improve the specificity of newborn screening for metabolic disorders.[6][7]

Sample Preparation:

  • A small disc is punched from the dried blood spot card.

  • Derivatization:

    • 2-MCA is amidated using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to enhance its mass spectrometric response.[6][7]

    • Other target analytes like methylmalonic acid (MMA) and homocysteine (HCY) are butylated.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The derivatized sample is injected into the LC-MS/MS system for analysis.

  • This method has demonstrated good analytical performance and clinical utility in retrospective analyses and inter-laboratory comparisons.[6][7]

Validation:

  • The method's imprecision was found to be less than 10.8% CV, with analyte recoveries ranging from 90.2% to 109.4%.[6][7]

LC-MS/MS with DAABD-AE Derivatization for Dried Blood Spots

This method focuses on enhancing the detection of 2-MCA from dried blood spots as a second-tier test to reduce false-positive rates in newborn screening.[8]

Sample Preparation:

  • A 3.2-mm disc is punched from the dried blood spot.

  • Derivatization: The derivatization with DAABD-AE is performed directly on the disc at 65°C for 45 minutes without a separate extraction step.[8]

Liquid Chromatography:

  • Column: ACQUITY UPLC BEH C8 column (2.1 × 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 10% methanol (B129727) with 0.5 g/L perfluorooctanoic acid (PFOA).[8]

  • Mobile Phase B: 90% methanol with 0.5 g/L PFOA.[8]

  • Gradient Program: A gradient is run to separate the analytes with a total run time of 7 minutes.[8]

Mass Spectrometry:

  • The reaction mixture is analyzed by tandem mass spectrometry.

  • This method has shown satisfactory agreement with other established methods.[8]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of 2-Methylcitric acid measurement.

G p1 Define Validation Scope (e.g., Method, Sample Type) p2 Select Participating Laboratories p1->p2 p3 Develop Standardized Protocol p2->p3 p4 Prepare & Distribute Reference Materials p3->p4 e1 Sample Analysis at each Laboratory p4->e1 e2 Data Acquisition e1->e2 a1 Collect Data from all Laboratories e2->a1 a2 Statistical Analysis (e.g., Precision, Accuracy, Linearity) a1->a2 a3 Compare Inter-Laboratory Performance a2->a3 a4 Final Validation Report a3->a4

Caption: Inter-laboratory validation workflow for 2-MCA measurement.

References

A Comparative Analysis of 2-Methylcitric Acid Concentrations Across Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

An essential biomarker, 2-methylcitric acid (MCA), serves as a crucial indicator for diagnosing and monitoring inherited metabolic disorders, primarily propionic acidemia (PA) and methylmalonic acidemia (MMA). [1] These conditions disrupt the normal metabolism of propionyl-CoA, leading to its accumulation and subsequent conversion into MCA.[1][2] Consequently, elevated levels of MCA in various biological fluids are a key diagnostic hallmark.[1][3] This guide provides a comparative overview of MCA levels in serum/plasma, urine, cerebrospinal fluid (CSF), dried blood spots (DBS), and amniotic fluid, supported by experimental data and detailed methodologies for researchers and clinicians.

Quantitative Comparison of 2-Methylcitric Acid Levels

The concentration of 2-methylcitric acid varies significantly between healthy individuals and those affected by metabolic disorders. The following table summarizes representative quantitative data from scientific literature, offering a clear comparison across different biological samples.

Biological FluidPatient Population/Condition2-Methylcitric Acid ConcentrationReference(s)
Serum / Plasma Normal / Healthy Controls60 - 228 nmol/L (0.06 - 0.23 µmol/L)[2][4]
Cobalamin (B12) Deficiency93 - 13,500 nmol/L (0.09 - 13.5 µmol/L)[1][2]
Urine Normal / Healthy Controls0.4 - 3.4 mmol/mol creatinine[5]
Propionic/Methylmalonic Acidemia8.3 - 591 mmol/mol creatinine[5]
Cerebrospinal Fluid (CSF) Normal / Healthy Controls323 - 1,070 nmol/L (0.32 - 1.07 µmol/L)[2]
Cobalamin (B12) Deficiency1,370 - 16,300 nmol/L (1.37 - 16.3 µmol/L)[2]
Dried Blood Spot (DBS) Normal / Healthy Neonates≤0.63 µmol/L (Reference range: 0.02 - 0.27 µmol/L)[6][7]
Propionic/Methylmalonic Acidemia1.0 - 12.0 µmol/L[7]
Screen Positive (PA/MMA) Neonates0.1 - 89.4 µmol/L[8]
Amniotic Fluid Normal / Unaffected Fetuses0.01 - 0.79 µmol/L[9]
Fetuses with Methylmalonic AcidemiaMedian: 6.48 µmol/L (Range: 3.69 - 17.62 µmol/L)[9]
Metabolic Pathway and Biomarker Formation

The accumulation of 2-methylcitric acid is a direct consequence of impaired propionyl-CoA metabolism. The diagram below illustrates the biochemical pathway leading to its formation.

Biochemical pathway of 2-Methylcitric Acid formation.

Experimental Protocols

The quantification of 2-methylcitric acid in biological samples predominantly relies on mass spectrometry-based techniques, which offer high sensitivity and specificity.[1] Below are generalized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical for accurate measurement and involves extraction and derivatization to make the analytes suitable for analysis.

  • For Urine and Amniotic Fluid (GC-MS):

    • Extraction: An aliquot of the fluid is acidified, and an internal standard (e.g., a deuterated analogue of MCA) is added.[10] The organic acids are then extracted from the aqueous sample using a solid-phase extraction (SPE) column or liquid-liquid extraction with a solvent like ethyl acetate.[10]

    • Derivatization: The dried extract is derivatized to increase volatility for GC analysis. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or converting to t-butyl-dimethylsilyl esters.[10]

  • For Dried Blood Spots (LC-MS/MS):

    • Extraction: A small punch (e.g., 3.2 mm) is taken from the dried blood spot card.[11] The analytes are extracted by adding a solvent mixture, often methanol-based, containing isotopically labeled internal standards. The mixture is then agitated or sonicated.[7][11]

    • Derivatization (Optional but common): To enhance sensitivity and chromatographic retention, derivatization may be performed.[12] For example, amidation using specific reagents can be employed for MCA analysis.[12]

Analytical Measurement
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column.

    • The separated compounds then enter the mass spectrometer, which ionizes them (e.g., via electron impact) and separates the resulting fragments based on their mass-to-charge ratio.[10]

    • Quantification is achieved by monitoring specific ions characteristic of MCA and comparing their signal intensity to the internal standard.[5][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The extracted sample is injected into a liquid chromatograph (often UPLC for higher resolution) for separation on a column (e.g., C18).[7][11]

    • The eluent from the LC enters the tandem mass spectrometer. In the first mass analyzer, a specific parent ion for MCA is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[12]

    • Concentrations are calculated from a calibration curve generated by analyzing standards of known concentrations.[11]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the analysis of 2-methylcitric acid in a clinical or research laboratory setting.

cluster_prep cluster_analysis Start Biological Sample Collection (e.g., Blood, Urine, CSF) Prep Sample Preparation Start->Prep Extraction Extraction (SPE or LLE) Analysis Analytical Measurement Prep->Analysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Data Data Analysis & Quantification Analysis->Data LCMS LC-MS/MS Report Result Reporting Data->Report

General workflow for 2-Methylcitric Acid quantification.

References

Evaluating the Clinical Utility of 2-Methylcitric Acid Testing: A Comparison Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-Methylcitric acid as a biomarker in the diagnosis and monitoring of inherited metabolic disorders, benchmarked against alternative diagnostic methods.

This guide provides a comprehensive evaluation of 2-Methylcitric acid (2-MCA) testing for researchers, scientists, and drug development professionals. It offers a comparative analysis of 2-MCA with other key biomarkers and diagnostic approaches for inherited metabolic disorders, primarily propionic acidemia (PA) and methylmalonic acidemia (MMA). The content is supported by experimental data, detailed methodologies for key assays, and visual representations of metabolic pathways and experimental workflows.

Introduction to 2-Methylcitric Acid and its Clinical Significance

2-Methylcitric acid is a crucial biomarker that accumulates in individuals with certain inherited metabolic disorders affecting the propionate (B1217596) metabolic pathway.[1][2] Its presence in elevated concentrations in biological fluids such as serum, urine, and dried blood spots is a strong indicator of metabolic dysfunction, particularly in propionic acidemia and methylmalonic acidemia.[1][2] Testing for 2-MCA is instrumental in the early diagnosis, ongoing monitoring, and management of these conditions.[1] In the context of newborn screening, 2-MCA serves as a valuable second-tier marker, significantly improving the positive predictive value and reducing the high false-positive rates associated with primary screening markers like propionylcarnitine (B99956) (C3).[2][3]

Comparative Analysis of Diagnostic Biomarkers

The diagnosis and management of propionic acidemia and methylmalonic acidemia rely on the measurement of several key biomarkers. This section provides a comparative overview of 2-Methylcitric acid and other commonly used diagnostic analytes.

BiomarkerSample TypeNormal Reference RangePathological Range (PA/MMA)Clinical UtilityLimitations
2-Methylcitric Acid (2-MCA) Dried Blood Spot≤0.63 µmol/L[4]1.0–12.0 µmol/L[4]High specificity for propionate pathway disorders; effective second-tier screening marker.[2][3]Levels can be influenced by severe vitamin B12 deficiency.[1][2]
Urine0.4–3.4 mmol/mol creatinine[5]8.3–591 mmol/mol creatinine[5]Non-invasive sample collection.
Serum60–228 nmol/L[6]93–13,500 nmol/L (in Cbl deficiency)[6]Reflects systemic metabolic status.
Propionylcarnitine (C3) Dried Blood SpotVaries by screening program (e.g., <7 µmol/L)[7]Moderately to markedly elevated (5 to >10 µmol/L)[7]Primary newborn screening marker.Low specificity, high false-positive rate.[2][3]
C3/Acetylcarnitine (C2) Ratio Dried Blood SpotVaries by screening program (e.g., <0.2 or <0.4)[7]Elevated (e.g., >0.2)[7]Improves specificity of C3 alone in newborn screening.Can still have overlap between affected and unaffected individuals.
Methylmalonic Acid (MMA) Urine<3.6 mmol/mol creatinine (B1669602)Markedly elevated in MMA.Key diagnostic marker for methylmalonic acidemia.Not elevated in propionic acidemia.
3-Hydroxypropionic Acid Urine5–22 mmol/mol creatinine[8][9]Elevated in PA and MMA.Another indicator of impaired propionate metabolism.Can be elevated in biotin (B1667282) deficiency.[10]
Plasma Glycine Plasma132-467 µmol/L (age >15y)[11]Often elevated.A non-specific but often observed finding.Lacks specificity for these disorders.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are representative protocols for the key analytical techniques.

Protocol 1: Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This method is adapted from established protocols for the sensitive and specific quantification of 2-MCA in dried blood spots.[2][12]

1. Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot into a 2.0 mL polypropylene (B1209903) tube.
  • An internal standard working solution (e.g., deuterated 2-MCA) is added.
  • Derivatization is performed by adding a solution containing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a derivatizing agent such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).
  • The mixture is incubated at 65°C for 45 minutes.
  • The reaction is quenched, and the sample is centrifuged.
  • An aliquot of the supernatant is injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol (B129727) containing a suitable ion-pairing agent or modifier.
  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 2-MCA and its internal standard.

Protocol 2: Acylcarnitine and Amino Acid Analysis in Dried Blood Spots by LC-MS/MS

This protocol outlines a common method for the simultaneous analysis of acylcarnitines (including C3) and amino acids in dried blood spots, typically used in newborn screening.[9][13]

1. Sample Preparation:

  • A 3.0 mm disc is punched from the dried blood spot into a well of a 96-well plate.
  • An extraction solution of methanol containing stable isotope-labeled internal standards for amino acids and acylcarnitines is added.
  • The plate is agitated for 20-30 minutes to extract the analytes.
  • The extract is then dried under nitrogen.
  • The dried residue is reconstituted in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A C18 or HILIC column is used for chromatographic separation with a gradient elution.
  • Mass Spectrometry: A tandem mass spectrometer is used to detect the analytes. For acylcarnitines, precursor ion scans or neutral loss scans are often employed. For amino acids, specific MRM transitions are monitored.

Protocol 3: Urinary Organic Acid Analysis by GC-MS

This protocol describes a standard method for the analysis of organic acids, including 3-hydroxypropionic acid and methylmalonic acid, in urine.[1][14]

1. Sample Preparation:

  • A volume of urine normalized to its creatinine concentration is used.
  • Internal standards are added.
  • The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).
  • The organic extract is evaporated to dryness.
  • The residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) derivatives) by adding a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different organic acids.
  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, and identification is based on their retention time and mass spectrum compared to a library of known compounds.

Visualizing the Molecular and Experimental Landscape

Diagrams illustrating the underlying biochemistry and analytical workflows provide a clearer understanding of the clinical utility of 2-Methylcitric acid testing.

Propionate_Metabolism_Pathway cluster_0 Mitochondrion Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) 2-Methylcitric_Acid 2-Methylcitric_Acid Propionyl-CoA->2-Methylcitric_Acid Citrate Synthase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) Krebs_Cycle Krebs_Cycle Succinyl-CoA->Krebs_Cycle Valine Valine Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain_Fatty_Acids Odd-chain_Fatty_Acids Odd-chain_Fatty_Acids->Propionyl-CoA

Caption: Propionate metabolism and 2-Methylcitric acid formation.

Newborn_Screening_Workflow DBS_Collection Dried Blood Spot (DBS) Collection Primary_Screening Primary Screening (LC-MS/MS) Propionylcarnitine (C3) & C3/C2 Ratio DBS_Collection->Primary_Screening Screen_Negative Screen Negative No Further Action Primary_Screening->Screen_Negative Normal Screen_Positive Screen Positive Primary_Screening->Screen_Positive Elevated Second_Tier_Testing Second-Tier Testing (LC-MS/MS) 2-Methylcitric Acid Screen_Positive->Second_Tier_Testing 2MCA_Normal 2-MCA Normal Likely False Positive Second_Tier_Testing->2MCA_Normal Normal 2MCA_Elevated 2-MCA Elevated High Suspicion for PA/MMA Second_Tier_Testing->2MCA_Elevated Elevated Confirmatory_Testing Confirmatory Testing - Urine Organic Acids (GC-MS) - Plasma Amino Acids - Genetic Testing 2MCA_Elevated->Confirmatory_Testing Diagnosis Definitive Diagnosis and Clinical Management Confirmatory_Testing->Diagnosis

Caption: Newborn screening workflow for propionic/methylmalonic acidemia.

Conclusion

2-Methylcitric acid testing demonstrates significant clinical utility in the diagnostic and monitoring landscape of inherited metabolic disorders, particularly propionic and methylmalonic acidemias. Its high specificity for disruptions in the propionate metabolic pathway makes it an invaluable tool, especially as a second-tier test in newborn screening programs where it substantially reduces false-positive referrals. While primary screening markers such as propionylcarnitine (C3) are essential for initial detection, their low specificity necessitates follow-up with more definitive biomarkers like 2-MCA. The integration of 2-MCA testing into diagnostic algorithms, alongside other biochemical and genetic analyses, provides a robust and reliable approach to the early and accurate identification of affected individuals, facilitating timely intervention and improved patient outcomes. For drug development professionals, 2-MCA serves as a critical biomarker for patient stratification and monitoring therapeutic efficacy in clinical trials targeting these metabolic disorders.

References

The Diagnostic Significance of 2-Methylcitric Acid in Relation to Other Organic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of inborn errors of metabolism is critical for effective patient management and improved outcomes. Among the key biomarkers for certain organic acidemias, 2-methylcitric acid (MCA) has emerged as a pivotal analyte. This guide provides a comprehensive comparison of the diagnostic utility of the ratio of 2-methylcitric acid to other key organic acids, supported by experimental data and detailed methodologies.

Introduction to 2-Methylcitric Acid and its Diagnostic Relevance

2-Methylcitric acid is an abnormal metabolite that accumulates in the body due to defects in the metabolism of propionyl-CoA. In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which then enters the Krebs (citric acid) cycle. However, in disorders such as propionic acidemia and methylmalonic acidemia, enzymatic defects lead to an accumulation of propionyl-CoA. This excess propionyl-CoA is then alternatively metabolized by citrate (B86180) synthase, condensing with oxaloacetate to form 2-methylcitric acid.[1] This metabolic diversion makes 2-methylcitric acid a highly specific biomarker for these conditions.

The diagnostic power of 2-methylcitric acid is significantly enhanced when its concentration is evaluated as a ratio relative to other organic acids, particularly those of the Krebs cycle. This ratiometric analysis can provide a more distinct and reliable diagnostic window compared to the assessment of absolute concentrations alone.

Comparative Analysis of 2-Methylcitric Acid Ratios

The ratio of 2-methylcitric acid to citric acid has proven to be a particularly robust diagnostic marker. Inborn errors of propionate (B1217596) metabolism not only lead to an increase in 2-methylcitric acid but also a concurrent decrease in citric acid levels, as propionyl-CoA competes with acetyl-CoA for condensation with oxaloacetate by citrate synthase.[1] This inverse relationship amplifies the diagnostic signal when their ratio is considered.

While data on the ratios of 2-methylcitric acid to isocitric acid and succinic acid are less established in the literature, qualitative studies have shown that the levels of Krebs cycle intermediates are indeed altered in propionic and methylmalonic acidemias. One metabolomics study revealed that in these disorders, the levels of citric and isocitric acids are significantly reduced, while malic and fumaric acids are increased.[2]

The following table summarizes the key quantitative data for the ratio of 2-methylcitric acid to citric acid in dried blood spots, a common specimen for newborn screening.

Analyte RatioConditionSpecimen TypeValue RangeReference
2-Methylcitric Acid / Citric Acid Healthy Individuals Dried Blood Spot0.0019 - 0.0074 [1]
Propionic Acidemia & Methylmalonic Acidemia Dried Blood Spot0.012 - 0.279 [1]

Signaling Pathways and Experimental Workflow

To visualize the metabolic context and the analytical process, the following diagrams are provided.

cluster_0 Propionyl-CoA Metabolism cluster_1 Krebs Cycle Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase 2-Methylcitric Acid 2-Methylcitric Acid Propionyl-CoA->2-Methylcitric Acid Citrate Synthase (Alternative Pathway) Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Succinic Acid Succinic Acid Succinyl-CoA->Succinic Acid Acetyl-CoA Acetyl-CoA Citric Acid Citric Acid Acetyl-CoA->Citric Acid Citrate Synthase (Primary Pathway) Oxaloacetate Oxaloacetate Oxaloacetate->Citric Acid Oxaloacetate->2-Methylcitric Acid Isocitric Acid Isocitric Acid Citric Acid->Isocitric Acid

Biochemical pathway of 2-methylcitric acid formation.

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Ratio Calculation & Diagnosis Ratio Calculation & Diagnosis Data Analysis->Ratio Calculation & Diagnosis

Experimental workflow for organic acid analysis.

Experimental Protocols

The quantification of 2-methylcitric acid and other organic acids is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the analysis of organic acids in urine.

Sample Preparation and Extraction
  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled version of an organic acid not expected to be in the sample).

  • Acidification: Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers. The organic acids will partition into the organic layer. Repeat the extraction process to ensure complete recovery.

  • Drying: Pool the organic extracts and dry them under a gentle stream of nitrogen gas.

Derivatization

To increase the volatility of the non-volatile organic acids for GC-MS analysis, a derivatization step is necessary.

  • Reagents: A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure: Add the derivatization reagent to the dried extract and heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) esters of the organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used to fragment the derivatized organic acids.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the resulting fragments.

    • Data Acquisition: Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific organic acids.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to 2-methylcitric acid, citric acid, and other target organic acids by comparing their retention times and mass spectra to those of authentic standards.

  • Quantification: Calculate the concentration of each organic acid by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

  • Ratio Calculation: Once the concentrations of 2-methylcitric acid and other organic acids are determined, their ratios can be calculated to aid in the diagnostic interpretation.

Conclusion

The ratio of 2-methylcitric acid to citric acid is a powerful and specific biomarker for the diagnosis of propionic acidemia and methylmalonic acidemia. The significant elevation of this ratio in affected individuals provides a clear diagnostic indicator. While further research is needed to establish the diagnostic utility of ratios involving other Krebs cycle intermediates like isocitric acid and succinic acid, the existing data strongly supports the routine use of the 2-methylcitric acid to citric acid ratio in the diagnostic workup of suspected organic acidemias. The provided experimental protocol offers a robust framework for the accurate quantification of these crucial analytes.

References

benchmarking new analytical methods for 2-Methylcitric acid against established techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methylcitric acid (2-MCA), a critical biomarker for certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria. We will delve into established and newer techniques, presenting their performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to 2-Methylcitric Acid Analysis

2-Methylcitric acid is an abnormal metabolite that accumulates in the body when the metabolism of propionyl-CoA is impaired.[1] Its accurate measurement in biological fluids like blood and urine is crucial for the diagnosis and monitoring of inherited metabolic disorders. The analytical landscape for 2-MCA has evolved, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard for its sensitive and specific detection.[2] This guide will benchmark various LC-MS/MS-based approaches and compare them with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.

The Methylcitrate Cycle: Metabolic Origin of 2-Methylcitric Acid

2-Methylcitric acid is formed via the methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA.[3] An understanding of this pathway is essential for interpreting the clinical significance of elevated 2-MCA levels.

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Methylcitrate Synthase (PrpC) Propionyl_CoA->Methylcitrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase _2_Methylcitrate 2-Methylcitrate (2-MCA) Methylcitrate_Synthase->_2_Methylcitrate Methylcitrate_Dehydratase Methylcitrate Dehydratase (PrpD) _2_Methylcitrate->Methylcitrate_Dehydratase _2_Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate_Dehydratase->_2_Methyl_cis_aconitate Aconitase Aconitase (AcnB) _2_Methyl_cis_aconitate->Aconitase _2_Methylisocitrate 2-Methylisocitrate Aconitase->_2_Methylisocitrate Methylisocitrate_Lyase Methylisocitrate Lyase (PrpB) _2_Methylisocitrate->Methylisocitrate_Lyase Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate Succinate Succinate Methylisocitrate_Lyase->Succinate Enters TCA Cycle

The Methylcitrate Cycle

Comparison of Analytical Methods

The following tables summarize the key performance indicators for different analytical methods used to quantify 2-MCA.

Table 1: Performance Characteristics of 2-MCA Analytical Methods

ParameterGC-MSLC-MS/MS (without derivatization)LC-MS/MS (with DAABD-AE derivatization)
Specificity Moderate to HighHighVery High
Sensitivity (LLOQ) Higher µM range~0.50 µM[4]~0.25 µM (LLOD)[4]
Precision (%CV) <15%2.7% to 11.6% (inter-assay)[5]<10.8%[6]
Recovery (%) Variable84.42% to 120.05%[5]90.2% to 109.4%[6]
Sample Throughput LowModerateHigh
Sample Type Urine, Serum[7]Plasma, Dried Blood Spots[5][8]Dried Blood Spots[6][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional method for the analysis of organic acids. It involves the derivatization of the analyte to increase its volatility for gas-phase separation.

Experimental Workflow:

GCMS_Workflow Start Sample (Urine/Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow

Methodology:

  • Sample Preparation: A defined volume of urine or serum is subjected to an extraction procedure, such as liquid-liquid extraction with an organic solvent or solid-phase extraction, to isolate the organic acids.[10]

  • Derivatization: The extracted sample is dried and then derivatized to convert the non-volatile 2-MCA into a volatile ester (e.g., a trimethylsilyl (B98337) ester). This is typically achieved by reacting the extract with a silylating agent at an elevated temperature.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer for ionization and detection, allowing for quantification based on the abundance of specific fragment ions.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization

This method offers a more direct analysis of 2-MCA, avoiding the need for chemical derivatization.

Experimental Workflow:

LCMS_NoDeriv_Workflow Start Sample (Plasma/DBS) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Separation Liquid Chromatography Separation Centrifugation->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

LC-MS/MS (No Derivatization) Workflow

Methodology:

  • Sample Preparation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile. For dried blood spots (DBS), a small punch is extracted with a suitable solvent mixture.[5]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins or debris.

  • LC-MS/MS Analysis: The supernatant is injected into an LC system. 2-MCA is separated from other components on a chromatographic column (e.g., a C18 or phenyl column) using a mobile phase gradient. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

To enhance sensitivity and chromatographic retention, 2-MCA can be derivatized prior to LC-MS/MS analysis. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[9][12]

Experimental Workflow:

LCMS_Deriv_Workflow Start Sample (DBS) Extraction_Derivatization Extraction and Derivatization with DAABD-AE Start->Extraction_Derivatization Reaction_Quench Reaction Quenching Extraction_Derivatization->Reaction_Quench LC_Separation Liquid Chromatography Separation Reaction_Quench->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

LC-MS/MS (with Derivatization) Workflow

Methodology:

  • Sample Preparation and Derivatization: A dried blood spot punch is placed in a reaction vial. An internal standard, the derivatizing agent (DAABD-AE), and coupling agents are added. The reaction is carried out at an elevated temperature.[9]

  • Reaction Quenching: The derivatization reaction is stopped by adding a quenching solution.

  • LC-MS/MS Analysis: An aliquot of the reaction mixture is injected into the LC-MS/MS system for separation and detection, similar to the non-derivatization method. The derivatization significantly improves the ionization efficiency and chromatographic behavior of 2-MCA.[12]

Conclusion

The choice of an analytical method for 2-Methylcitric acid depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. While GC-MS represents an older, established technique, LC-MS/MS is now the method of choice due to its superior sensitivity, specificity, and higher throughput. For applications requiring the highest sensitivity, such as newborn screening from dried blood spots, LC-MS/MS with chemical derivatization offers the best performance. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs in the study of 2-Methylcitric acid.

References

Safety Operating Guide

Safe Disposal of 2-Methylcitric Acid Trisodium: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylcitric acid trisodium (B8492382), ensuring compliance and minimizing risk.

Pre-Disposal and Handling

Before initiating the disposal process, ensure that all personnel handling 2-Methylcitric acid trisodium are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of a spill, it is crucial to prevent the substance from entering drains and to collect the spillage for proper disposal.

Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the material is handled in accordance with all applicable federal, state, and local environmental control regulations.

Step 1: Containerization and Labeling

  • Place the waste this compound in a suitable, sealed container.

  • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

Step 2: Segregation of Waste

  • Store the waste container in a designated, secure area away from incompatible materials.

  • Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department or the licensed disposal company.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • If your institution does not have a dedicated EHS department, you must contact a licensed professional waste disposal company directly.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.

Step 4: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

ParameterGuideline
pH for Drain Disposal Generally, solutions with a pH between 7 and 9 may be eligible for drain disposal with copious amounts of water, provided they contain no other hazardous materials. However, this is not recommended for this compound without explicit approval from EHS.
Concentration Limits Any concentration of this compound intended for disposal should be handled as chemical waste.
Container Rinsing The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[1]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound waste generated is_spill Is it a spill? start->is_spill contain_spill Contain spill. Prevent entry into drains. is_spill->contain_spill Yes containerize Place in a labeled, sealed container. is_spill->containerize No collect_spill Collect spilled material for disposal. contain_spill->collect_spill collect_spill->containerize segregate Store in a designated hazardous waste area. containerize->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. segregate->contact_ehs document Document disposal details. contact_ehs->document end End: Proper disposal complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methylcitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), handling, storage, and disposal of 2-Methylcitric acid trisodium (B8492382) salt.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 2-Methylcitric acid trisodium salt, based on a conservative assessment of the available data.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield may be required for operations with a higher risk of splashing.
Skin Chemical-resistant glovesNitrile or other appropriate material. Wash and inspect gloves before use.
Lab coat or chemical-resistant apronTo prevent skin contact.
Respiratory Use in a well-ventilated areaA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6]

Experimental Protocols: Handling and Storage

Handling:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[6][7]

  • Dispensing: When weighing or transferring the solid material, minimize dust generation.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][7] Remove and wash contaminated clothing before reuse.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][7] The recommended storage temperature is between 2°C and 8°C.[2]

  • For long-term stability, it is recommended to store under an inert gas like nitrogen.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and bases.[3][5]

Spill Response and Disposal Plan

Spill Response:

  • Small Spills:

    • For minor spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]

    • If a solution is spilled, contain the spill and absorb it with an inert material.

  • Large Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Dike the spill to prevent it from spreading.[7]

    • Follow institutional and local regulations for large chemical spill cleanup.

  • Decontamination: Clean the spill area thoroughly with water.[7]

Waste Disposal:

  • Dispose of this compound salt and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS & Protocol b Don Appropriate PPE a->b c Weighing & Dispensing in Ventilated Area b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Doff PPE e->f g Segregate & Label Waste f->g h Dispose via Approved Channels g->h

Caption: General workflow for safe laboratory chemical handling.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.